4-Formyl-3,5-dimethylbenzonitrile
Description
BenchChem offers high-quality 4-Formyl-3,5-dimethylbenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Formyl-3,5-dimethylbenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-formyl-3,5-dimethylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-7-3-9(5-11)4-8(2)10(7)6-12/h3-4,6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMPDZSUBLMJJHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C=O)C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157870-16-1 | |
| Record name | 4-formyl-3,5-dimethylbenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Formyl-3,5-dimethylbenzonitrile
Abstract
This technical guide provides a comprehensive overview of 4-Formyl-3,5-dimethylbenzonitrile (CAS No: 157870-16-1), a multifunctional aromatic compound of significant interest to the chemical, pharmaceutical, and materials science sectors. Characterized by its unique trifunctional structure—a benzonitrile core bearing both a reactive formyl group and sterically influencing methyl groups—this molecule serves as a versatile intermediate in advanced organic synthesis. This document consolidates essential data on its chemical and physical properties, offers predictive insights into its spectroscopic profile, details its reactivity, proposes a viable synthetic pathway, and discusses its potential applications for researchers, chemists, and drug development professionals.
Compound Identification and Core Properties
4-Formyl-3,5-dimethylbenzonitrile, also known as 4-cyano-2,6-dimethylbenzaldehyde, is a solid aromatic compound whose structure is foundational to its utility.[1][2] The electron-withdrawing nature of the nitrile and formyl groups, combined with the electron-donating and steric effects of the two methyl groups, creates a nuanced reactivity profile.
Molecular Structure
The molecular architecture is key to understanding the compound's behavior in synthetic applications.
Caption: Chemical structure of 4-Formyl-3,5-dimethylbenzonitrile.
Physicochemical Data
The physical properties of the compound are essential for planning experimental work, including reaction setup and purification. The data presented below is compiled from supplier technical sheets.
| Property | Value / Description | Source(s) |
| CAS Number | 157870-16-1 | [1][3] |
| Molecular Formula | C₁₀H₉NO | [2][3] |
| Molecular Weight | 159.18 g/mol | [2][3] |
| Appearance | Solid (Typically) | [2] |
| Melting Point | 88 - 92 °C | [2] |
| Boiling Point | ~280 - 290 °C (Estimated) | [2] |
| Solubility | Low in water; Soluble in common organic solvents (e.g., dichloromethane, chloroform, ethanol, acetone). | [2] |
| Density | ~1.08 - 1.12 g/cm³ (Estimated) | [2] |
Spectroscopic and Analytical Characterization
Predicted Spectroscopic Data
The following tables outline the expected spectral features. These predictions are based on well-established principles and data from analogous compounds.[4]
Table 2.1: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~2230 | Strong, Sharp | C≡N (Nitrile) Stretch |
| ~1700 | Strong | C=O (Aromatic Aldehyde) Stretch |
| ~2850 & ~2750 | Medium | C-H (Aldehyde) Stretch |
| ~1580, ~1450 | Medium-Strong | C=C (Aromatic) Stretch |
| ~2960-2870 | Medium | C-H (Methyl) Stretch |
Table 2.2: Predicted ¹H NMR Spectroscopy Data (Solvent: CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~10.1 | Singlet | 1H | Aldehyde proton (-CHO) |
| ~7.7 | Singlet | 2H | Aromatic protons (H-2, H-6) |
| ~2.6 | Singlet | 6H | Methyl protons (2 x -CH₃) |
Table 2.3: Predicted ¹³C NMR Spectroscopy Data (Solvent: CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~191 | Aldehyde Carbonyl (C=O) |
| ~142 | Aromatic Carbon (C-CH₃) |
| ~135 | Aromatic Carbon (C-CHO) |
| ~133 | Aromatic Carbon (CH) |
| ~118 | Nitrile Carbon (C≡N) |
| ~115 | Aromatic Carbon (C-CN) |
| ~21 | Methyl Carbon (-CH₃) |
Mass Spectrometry (MS): In an Electron Impact (EI) mass spectrum, the molecular ion peak [M]⁺ is expected at an m/z of approximately 159.19.
Protocol: Acquiring NMR Data for Structural Verification
This protocol provides a self-validating system for confirming the identity and purity of a synthesized or purchased batch of 4-Formyl-3,5-dimethylbenzonitrile.
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
4-Formyl-3,5-dimethylbenzonitrile sample (5-10 mg)
-
Deuterated Chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
5 mm NMR tube
-
400 MHz (or higher) NMR Spectrometer
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6-0.7 mL of CDCl₃ with TMS in a clean vial. Ensure complete dissolution.
-
Transfer: Transfer the solution into a 5 mm NMR tube.
-
Instrumentation Setup: Insert the sample into the NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition:
-
Rationale: A standard proton spectrum is acquired to identify all hydrogen environments.
-
Parameters: Set a spectral width of ~16 ppm, an acquisition time of ~4 seconds, a relaxation delay of 2 seconds, and collect 16 scans.
-
-
¹³C NMR Acquisition:
-
Rationale: A proton-decoupled carbon spectrum is acquired to identify all unique carbon environments. Due to the low natural abundance of ¹³C, more scans are required.
-
Parameters: Set a spectral width of ~240 ppm, an acquisition time of ~1.5 seconds, a relaxation delay of 2 seconds, and collect 1024 or more scans to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm and the ¹³C spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.
-
Analysis: Integrate the ¹H NMR peaks and analyze the chemical shifts, multiplicities, and coupling constants. Correlate the observed peaks with the predicted data in Tables 2.2 and 2.3 to confirm the structure.
Chemical Reactivity and Synthetic Profile
The synthetic utility of 4-Formyl-3,5-dimethylbenzonitrile stems from the distinct reactivity of its three functional groups. The interplay between these groups allows for selective transformations, making it a valuable building block.
Caption: Key reactive sites of 4-Formyl-3,5-dimethylbenzonitrile.
-
Formyl Group: As a typical aromatic aldehyde, the formyl group is highly reactive. It readily undergoes nucleophilic addition, which is the basis for its use in forming larger molecules.[1] It can be oxidized to a carboxylic acid or reduced to a primary alcohol (a hydroxymethyl group). Condensation reactions with primary amines to form imines (Schiff bases) are also a key transformation.[1]
-
Nitrile Group: The nitrile group is a powerful electron-withdrawing group, which influences the reactivity of the aromatic ring. It can be hydrolyzed under acidic or basic conditions to a carboxylic acid or reduced to a primary amine.
-
Aromatic Ring: The presence of two strong electron-withdrawing groups (formyl and nitrile) deactivates the ring towards electrophilic aromatic substitution. However, this electronic profile makes the ring susceptible to nucleophilic aromatic substitution under certain conditions. The two methyl groups provide steric hindrance around the formyl group, which can be leveraged for regioselective reactions.
Synthesis Methodologies
A robust and scalable synthesis is critical for the application of any chemical intermediate. While specific literature for the synthesis of 4-Formyl-3,5-dimethylbenzonitrile is sparse, a highly plausible and industrially relevant approach is the Vilsmeier-Haack formylation of 3,5-dimethylbenzonitrile. This reaction is a well-established method for formylating electron-rich aromatic compounds.[5][6][7]
Proposed Synthetic Workflow: Vilsmeier-Haack Reaction
The reaction proceeds by forming the "Vilsmeier reagent," an electrophilic iminium salt, from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF).[8] This electrophile then attacks the electron-rich position of the starting arene, followed by hydrolysis to yield the aldehyde.
Caption: Proposed synthesis workflow via Vilsmeier-Haack formylation.
Experimental Protocol: Synthesis
Objective: To synthesize 4-Formyl-3,5-dimethylbenzonitrile from 3,5-dimethylbenzonitrile.
Disclaimer: This is a generalized protocol based on the Vilsmeier-Haack reaction mechanism and should be optimized for safety and yield.
Materials:
-
3,5-Dimethylbenzonitrile
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Water
-
Magnesium sulfate (anhydrous)
Procedure:
-
Vilsmeier Reagent Formation:
-
Rationale: The electrophile is prepared in situ under controlled conditions to prevent decomposition.
-
In a three-neck flask equipped with a dropping funnel and nitrogen inlet, cool anhydrous DMF (3 equivalents) to 0 °C in an ice bath.
-
Add POCl₃ (1.2 equivalents) dropwise via the dropping funnel while stirring. Maintain the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 30-60 minutes. The formation of a solid or viscous liquid indicates the Vilsmeier reagent has formed.
-
-
Formylation Reaction:
-
Rationale: The starting material is added to the pre-formed electrophile for the aromatic substitution reaction.
-
Dissolve 3,5-dimethylbenzonitrile (1 equivalent) in anhydrous DCM.
-
Add the solution of the starting material dropwise to the Vilsmeier reagent mixture.
-
After addition, heat the reaction mixture to reflux (or a temperature determined by optimization, e.g., 50-60 °C) and monitor the reaction progress by TLC.
-
-
Workup and Hydrolysis:
-
Rationale: The intermediate iminium salt is hydrolyzed to the final aldehyde product, and reagents are quenched.
-
Once the reaction is complete, cool the mixture to 0 °C.
-
Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
-
Extraction and Purification:
-
Rationale: The organic product is isolated from the aqueous phase and purified.
-
Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization or column chromatography to yield pure 4-Formyl-3,5-dimethylbenzonitrile.
-
Applications in Research and Development
The unique structure of 4-Formyl-3,5-dimethylbenzonitrile makes it a valuable intermediate for several high-value applications.
-
Medicinal Chemistry: The compound serves as a scaffold for developing novel therapeutic agents. The formyl group's ability to undergo nucleophilic addition and condensation reactions is particularly useful for designing molecules that can interact with biological targets like enzymes and receptors.[1]
-
Materials Science: Its rigid, aromatic structure and functional groups make it a candidate for creating advanced materials. Derivatives could be explored for applications in liquid crystals and organic semiconductors, where thermal stability and specific electronic properties are crucial.[1]
-
Agrochemicals and Specialty Chemicals: As a versatile building block, it can be used in the synthesis of complex molecules for agrochemical research and the production of specialty chemicals where precise functionalization is required.[1]
Handling, Storage, and Safety
Proper handling and storage are paramount to maintain the integrity of the compound and ensure laboratory safety.
-
Storage: 4-Formyl-3,5-dimethylbenzonitrile should be stored in a cool, dry, and well-ventilated area.[2] It should be kept in a tightly sealed container to protect it from moisture and air, which could lead to degradation.[2] Keep away from heat, ignition sources, and direct sunlight.[2]
-
Incompatibilities: Store separately from strong oxidizing agents to prevent hazardous reactions.[2]
-
Safety Precautions: Based on data for analogous compounds like 4-formylbenzonitrile, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[9] Handling should occur in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[9] Avoid contact with skin and eyes.[9]
References
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Chemisky. (2024). Cas no 157870-16-1 (Benzonitrile,4-formyl-3,5-dimethyl-). Retrieved from [Link]
-
Nanjing Finechem Holding Co.,Limited. (n.d.). Benzonitrile, 4-Formyl-3,5-Dimethyl-. Methylamine Supplier. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]
-
ChemBlink. (n.d.). Vilsmeier-Haack Reaction. YouTube. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). 4-FORMYL-3,5-DIMETHYLBENZONITRILE | CAS 157870-16-1. Retrieved from [Link]
Sources
- 1. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638) [hmdb.ca]
- 2. 4-Formyl-3,5-Dimethylbenzonitrile | Chemical Properties, Safety, Applications & Supplier China [nj-finechem.com]
- 3. 4-FORMYL-3,5-DIMETHYLBENZONITRILE | CAS 157870-16-1 [matrix-fine-chemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. ijpcbs.com [ijpcbs.com]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to 4-Formyl-3,5-dimethylbenzonitrile: Synthesis, Properties, and Applications in Modern Drug Discovery
Introduction: The Strategic Importance of Substituted Benzonitriles
In the landscape of modern medicinal chemistry and materials science, the benzonitrile scaffold represents a privileged structural motif. Its unique electronic properties, metabolic stability, and ability to participate in a diverse array of chemical transformations have rendered it a cornerstone in the design of novel therapeutic agents and functional materials. Among the vast family of benzonitrile derivatives, 4-Formyl-3,5-dimethylbenzonitrile stands out as a particularly versatile intermediate. The presence of three distinct functional groups on the aromatic ring—a nitrile, a formyl (aldehyde), and two methyl groups—provides a rich platform for molecular elaboration, offering multiple handles for synthetic diversification.
This technical guide provides a comprehensive overview of 4-Formyl-3,5-dimethylbenzonitrile for researchers, scientists, and drug development professionals. We will delve into the intricacies of its chemical nomenclature, explore robust synthetic strategies, detail its physicochemical and spectroscopic properties, and discuss its burgeoning applications, particularly in the realm of kinase inhibitor development.
PART 1: Chemical Identity and Nomenclature
Unambiguous Identification: The IUPAC Name
The formal IUPAC name for the compound is 4-formyl-3,5-dimethylbenzonitrile . Let's deconstruct this name to understand the underlying nomenclature rules:
-
Principal Functional Group and Parent Chain : According to IUPAC nomenclature, functional groups are ranked by priority to determine the parent name of the molecule. In this case, the nitrile group (-C≡N) holds a higher priority than the aldehyde group (-CHO). Therefore, the parent structure is named as a benzonitrile .
-
Numbering the Benzene Ring : The carbon atom of the nitrile group attached to the benzene ring is designated as position 1. The ring is then numbered to give the other substituents the lowest possible locants. Following this rule, the formyl group is at position 4, and the two methyl groups are at positions 3 and 5.
-
Prefixes for Substituents : The aldehyde group is treated as a substituent and is denoted by the prefix "formyl ". The two methyl groups are indicated by the prefix "dimethyl ".
-
Assembling the Name : Combining these elements, we arrive at the full IUPAC name: 4-formyl-3,5-dimethylbenzonitrile .
Chemical and Physical Properties
A summary of the key chemical and physical properties of 4-formyl-3,5-dimethylbenzonitrile is presented in the table below. While some data may require experimental determination, the provided information is based on available supplier data and computational predictions.
| Property | Value | Reference(s) |
| CAS Number | 157870-16-1 | [1] |
| Molecular Formula | C₁₀H₉NO | [1] |
| Molecular Weight | 159.19 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [2] |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, chloroform); low solubility in water. | [3] |
| Storage | Store in a cool, dry, well-ventilated area away from heat and direct sunlight. Keep in a tightly sealed container. | [3] |
PART 2: Synthesis and Spectroscopic Characterization
A Plausible Synthetic Workflow: The Vilsmeier-Haack Reaction
Caption: Proposed synthetic workflow for 4-Formyl-3,5-dimethylbenzonitrile via the Vilsmeier-Haack reaction.
Detailed Experimental Protocol
Objective : To synthesize 4-formyl-3,5-dimethylbenzonitrile from 3,5-dimethylbenzonitrile.
Materials :
-
3,5-Dimethylbenzonitrile
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure :
-
Vilsmeier Reagent Formation : In a three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, add anhydrous DMF (3 equivalents) and cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (1.2 equivalents) dropwise with stirring. After the addition is complete, allow the mixture to stir at room temperature for 30 minutes. The formation of the Vilsmeier reagent, a chloroiminium salt, will be observed.
-
Formylation Reaction : Dissolve 3,5-dimethylbenzonitrile (1 equivalent) in anhydrous DCM and add it to the flask containing the Vilsmeier reagent. Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching and Workup : Once the reaction is complete, cool the mixture to room temperature and then pour it slowly into a beaker of crushed ice. Neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Extraction : Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification : Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to yield pure 4-formyl-3,5-dimethylbenzonitrile.
Spectroscopic Characterization
The structure of the synthesized 4-formyl-3,5-dimethylbenzonitrile can be unequivocally confirmed by a combination of spectroscopic techniques. The expected data are summarized below.
| Spectroscopic Data | Expected Observations |
| ¹H NMR | A singlet for the aldehydic proton (~10 ppm), a singlet for the two aromatic protons, and a singlet for the six methyl protons. |
| ¹³C NMR | A peak for the aldehydic carbon (~190 ppm), a peak for the nitrile carbon (~118 ppm), and distinct peaks for the aromatic and methyl carbons. |
| IR (Infrared) Spectroscopy | A strong absorption band for the nitrile C≡N stretch (~2230 cm⁻¹), a strong absorption for the aldehyde C=O stretch (~1700 cm⁻¹), and C-H stretching and bending vibrations. |
| Mass Spectrometry (MS) | A molecular ion peak [M]⁺ corresponding to the molecular weight of 159.19 g/mol . |
PART 3: Applications in Drug Discovery and Development
The strategic placement of the nitrile and formyl groups on the 3,5-dimethylbenzene core makes 4-formyl-3,5-dimethylbenzonitrile a valuable building block for the synthesis of complex bioactive molecules.
Role as a Key Intermediate in Kinase Inhibitor Synthesis
Protein kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, kinase inhibitors have emerged as a major class of therapeutic agents. The benzonitrile moiety is a common feature in many kinase inhibitors, where it can act as a hydrogen bond acceptor and contribute to the overall binding affinity of the molecule to the target kinase.
The formyl group of 4-formyl-3,5-dimethylbenzonitrile serves as a versatile handle for the construction of various heterocyclic systems that are often found in the core structures of kinase inhibitors. For example, the aldehyde can undergo condensation reactions with amines to form imines, which can then be further cyclized to generate scaffolds such as quinazolines, pyridines, and pyrimidines.
Caption: General workflow for the utilization of 4-Formyl-3,5-dimethylbenzonitrile in the synthesis of kinase inhibitor scaffolds.
Potential in the Development of Other Bioactive Molecules
Beyond kinase inhibitors, the unique reactivity of 4-formyl-3,5-dimethylbenzonitrile makes it a promising starting material for the synthesis of a wide range of other bioactive molecules. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further avenues for derivatization. The aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol, or it can participate in various carbon-carbon bond-forming reactions. This rich chemistry allows for the exploration of a vast chemical space in the search for new therapeutic agents.
Conclusion
4-Formyl-3,5-dimethylbenzonitrile is a strategically important and versatile chemical intermediate with significant potential in drug discovery and materials science. Its well-defined structure, confirmed by its IUPAC name, and the presence of multiple reactive functional groups make it an ideal starting point for the synthesis of complex molecular architectures. The plausible and scalable synthetic route via the Vilsmeier-Haack reaction further enhances its appeal for both academic and industrial research. As the demand for novel kinase inhibitors and other bioactive molecules continues to grow, the importance of key building blocks like 4-formyl-3,5-dimethylbenzonitrile is set to increase, making it a compound of considerable interest for the foreseeable future.
References
-
Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. [Link]
-
Matrix Fine Chemicals. (n.d.). 4-FORMYL-3,5-DIMETHYLBENZONITRILE | CAS 157870-16-1. Retrieved January 14, 2026, from [Link]
-
Methylamine Supplier. (n.d.). 4-Formyl-3,5-Dimethylbenzonitrile. Retrieved January 14, 2026, from [Link]
-
Organic Syntheses. (n.d.). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Retrieved January 14, 2026, from [Link]
-
PubChem. (n.d.). 3-Formyl-4-methylbenzonitrile. Retrieved January 14, 2026, from [Link]
-
Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122. [Link]
Sources
An In-depth Technical Guide to the Solubility of 4-Formyl-3,5-dimethylbenzonitrile
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Formyl-3,5-dimethylbenzonitrile, a key intermediate in contemporary drug discovery and organic synthesis. While specific experimental solubility data for this compound is not extensively documented in public literature, this guide establishes a robust theoretical framework for predicting its behavior in a range of common organic solvents. This prediction is grounded in an expert analysis of the molecule's structural components and a comparative study of analogous compounds. Furthermore, this document offers detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination, designed to yield reliable and reproducible results for researchers, scientists, and drug development professionals. All methodologies are presented with a focus on scientific integrity and self-validation.
Introduction: The Significance of Solubility in a Modern Synthesis Context
4-Formyl-3,5-dimethylbenzonitrile (CAS No. 157870-16-1) is a substituted aromatic nitrile of increasing importance in medicinal chemistry and materials science.[1] Its unique molecular architecture, featuring a benzonitrile core with both formyl and dimethyl substitutions, makes it a valuable building block for more complex molecular targets.[2] The solubility of such an intermediate is a critical physicochemical parameter that dictates its utility in nearly every stage of the research and development pipeline. From reaction kinetics in a synthesis flask to the bioavailability of a final active pharmaceutical ingredient (API), understanding and quantifying solubility is paramount.
This guide moves beyond a simple recitation of data to provide a deeper, mechanistic understanding of why 4-Formyl-3,5-dimethylbenzonitrile exhibits its specific solubility profile. By dissecting its molecular structure, we can make informed predictions and design logical, efficient experimental workflows to verify them.
Physicochemical Properties and Structural Analysis
A thorough understanding of a compound's physical and chemical properties is the foundation upon which solubility predictions are built.
Table 1: Physicochemical Properties of 4-Formyl-3,5-dimethylbenzonitrile
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO | [1][2] |
| Molar Mass | 159.18 g/mol | [2] |
| Appearance | Solid (predicted) | General observation for similar compounds |
| Melting Point | Data requires experimental determination | [2] |
| Boiling Point | Data requires experimental determination | [2] |
Structural Dissection and Polarity Considerations
The solubility of 4-Formyl-3,5-dimethylbenzonitrile is a direct consequence of the interplay between its constituent functional groups and the overall molecular structure.
-
The Benzene Ring and Methyl Groups: The central benzene ring, substituted with two methyl groups, forms a non-polar, hydrophobic core. This substantial non-polar character is the primary driver for its solubility in non-polar organic solvents. The methyl groups further enhance this lipophilicity.[3]
-
The Nitrile Group (-C≡N): The nitrile group is strongly polar and can act as a hydrogen bond acceptor. This group contributes to the molecule's ability to interact with polar solvents.
-
The Formyl Group (-CHO): The aldehyde (formyl) group is also polar due to the electronegativity of the oxygen atom and can participate in dipole-dipole interactions and act as a hydrogen bond acceptor.[4]
The molecule, therefore, possesses a dualistic nature: a large non-polar region punctuated by two polar functional groups. The overall solubility in a given solvent will be determined by the balance of these competing characteristics. It is predicted that the non-polar nature of the dimethylated benzene ring will dominate, leading to greater solubility in non-polar to moderately polar organic solvents and low solubility in highly polar solvents like water.[2]
Predicted and Known Solubility Profile
Based on the structural analysis and available data for analogous compounds, we can construct a predicted solubility profile for 4-Formyl-3,5-dimethylbenzonitrile.
Table 2: Predicted and Known Solubility of 4-Formyl-3,5-dimethylbenzonitrile
| Solvent Class | Solvent | Predicted Solubility | Rationale and Comparative Data |
| Non-Polar Aprotic | Hexane, Toluene | High | The non-polar nature of these solvents will readily solvate the hydrophobic dimethylbenzene core. |
| Halogenated | Dichloromethane, Chloroform | High (Soluble)[2] | These solvents have a moderate polarity that can interact favorably with both the polar and non-polar regions of the molecule.[2] |
| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF) | Moderate to High | These solvents can engage in dipole-dipole interactions with the formyl and nitrile groups while also solvating the non-polar ring. Benzonitrile is very soluble in acetone.[5] |
| Polar Protic | Methanol, Ethanol | Moderate | The hydroxyl groups of these alcohols can act as hydrogen bond donors to the nitrile and formyl groups, but the non-polar backbone of the solute may limit high solubility. 4-Formylbenzonitrile is soluble in ethanol.[6] |
| Highly Polar Protic | Water | Low[2] | The large, non-polar surface area of the molecule is expected to overcome the hydrogen bonding potential of the two polar groups, leading to poor aqueous solubility.[2] Benzonitrile is only slightly soluble in water.[7] |
Experimental Protocols for Solubility Determination
To move from prediction to empirical fact, rigorous experimental protocols are required. The following sections detail self-validating methodologies for both qualitative and quantitative solubility assessment.
Qualitative Solubility Determination: A Rapid Screening Method
This protocol provides a systematic approach to rapidly assess the solubility of 4-Formyl-3,5-dimethylbenzonitrile in a range of solvents, which can help in classifying the compound and selecting appropriate solvents for reactions or purification.
Methodology:
-
Preparation: Dispense approximately 10-20 mg of 4-Formyl-3,5-dimethylbenzonitrile into a series of clean, dry, and labeled small test tubes.
-
Solvent Addition: To the first test tube, add the test solvent dropwise (e.g., 0.5 mL increments) up to a total volume of 3 mL.
-
Agitation: After each addition, vigorously agitate the test tube using a vortex mixer for at least 30 seconds to facilitate dissolution.
-
Observation: Visually inspect the solution against a contrasting background to determine if the solid has completely dissolved.
-
Classification:
-
Soluble: No solid particles are visible.
-
Partially Soluble: Some, but not all, of the solid has dissolved.
-
Insoluble: The solid remains largely undissolved.
-
-
Repeat: Repeat steps 2-5 for each solvent to be tested.
Sources
- 1. 4-FORMYL-3,5-DIMETHYLBENZONITRILE | CAS 157870-16-1 [matrix-fine-chemicals.com]
- 2. 4-Formyl-3,5-Dimethylbenzonitrile | Chemical Properties, Safety, Applications & Supplier China [nj-finechem.com]
- 3. innospk.com [innospk.com]
- 4. CAS 74896-24-5: 4-Amino-3,5-dimethylbenzonitrile [cymitquimica.com]
- 5. benzonitrile [chemister.ru]
- 6. lookchem.com [lookchem.com]
- 7. Benzonitrile - Wikipedia [en.wikipedia.org]
"4-Formyl-3,5-dimethylbenzonitrile" physical and chemical properties
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 4-Formyl-3,5-dimethylbenzonitrile (CAS No. 157870-16-1). As a key bifunctional aromatic intermediate, this molecule holds significant value for researchers and professionals in organic synthesis, medicinal chemistry, and materials science. This document consolidates available data on its identity, properties, and reactivity. It details robust, step-by-step protocols for its synthesis based on established chemical transformations of analogous structures. Furthermore, it offers an expert interpretation of its expected spectroscopic characteristics and outlines critical safety and handling procedures. The guide is structured to deliver both foundational knowledge and actionable, field-proven insights for laboratory applications.
Molecular Identity and Structure
4-Formyl-3,5-dimethylbenzonitrile, also known by its alternative IUPAC name 4-Cyano-2,6-dimethylbenzaldehyde, is a unique aromatic compound featuring three distinct functional groups: a nitrile (-C≡N), an aldehyde (-CHO), and two methyl groups (-CH₃) arranged on a benzene ring.[1][2] This specific arrangement, with the aldehyde flanked by two methyl groups and para to the nitrile, dictates its steric and electronic properties, making it a valuable and versatile building block in complex molecular architectures.[1]
The presence of an electron-withdrawing aldehyde and a strongly electron-withdrawing nitrile group influences the reactivity of the aromatic ring, while the ortho-methyl groups provide steric hindrance and enhance thermal stability.[1]
Diagram 1: Molecular Structure and Functional Groups A diagram illustrating the key functional groups of 4-Formyl-3,5-dimethylbenzonitrile.
Physicochemical and Computed Properties
The compound is a solid at room temperature with low solubility in water but good solubility in common organic solvents like chloroform and dichloromethane.[2] While some experimental data is limited, a combination of supplier information and computational models provides a reliable profile.
| Property | Value / Description | Source(s) |
| CAS Number | 157870-16-1 | [1] |
| Molecular Formula | C₁₀H₉NO | [2] |
| Molecular Weight | 159.18 g/mol | [2] |
| Appearance | Solid | [3] |
| Melting Point | 88 - 92 °C | [3] |
| Boiling Point | ~280 - 290 °C (estimated) | [3] |
| Solubility | Low in water; Soluble in dichloromethane, chloroform, ethanol, acetone. | [2][3] |
| Topological Polar Surface Area | 40.9 Ų | [1] |
| XLogP3 | 1.8 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 1 | [1] |
Spectroscopic Profile (Predicted)
Direct, published experimental spectra for 4-Formyl-3,5-dimethylbenzonitrile are not widely available. However, based on its structure and data from closely related analogs like 4-Formyl-3-methoxybenzonitrile, a highly accurate predicted spectroscopic profile can be constructed.[4] The presence of the aldehyde proton, the aromatic protons, and the methyl protons will give a distinct ¹H NMR spectrum, while the unique carbon environments will be clearly resolved in the ¹³C NMR spectrum.
Predicted ¹H NMR Spectrum
-
Aldehyde Proton (CHO): A singlet is expected around δ 10.0-10.5 ppm. This downfield shift is characteristic of an aldehyde proton.
-
Aromatic Protons (Ar-H): The two equivalent protons on the benzene ring (at positions 2 and 6) are expected to appear as a singlet in the aromatic region, likely around δ 7.7-7.9 ppm.
-
Methyl Protons (CH₃): The six equivalent protons from the two methyl groups will produce a sharp singlet, shifted upfield relative to the aromatic protons, likely in the δ 2.4-2.6 ppm range.
Predicted ¹³C NMR Spectrum
-
Carbonyl Carbon (C=O): Expected to be the most downfield signal, around δ 190-195 ppm.[4]
-
Aromatic Carbons (Ar-C): Signals are expected in the δ 125-145 ppm region. The carbon attached to the nitrile group (C-CN) and the carbon attached to the aldehyde (C-CHO) will be significantly deshielded.
-
Nitrile Carbon (C≡N): Expected around δ 117-120 ppm.
-
Methyl Carbons (CH₃): Expected to be the most upfield signal, around δ 20-22 ppm.
Predicted Infrared (IR) Spectrum
-
C≡N Stretch: A strong, sharp absorption band characteristic of a nitrile group is expected around 2220-2240 cm⁻¹.[4]
-
C=O Stretch: A strong, sharp peak for the aldehyde carbonyl group should appear around 1690-1710 cm⁻¹.[4]
-
C-H Stretch (Aldehyde): Two medium intensity bands are typically observed around 2820-2850 cm⁻¹ and 2720-2750 cm⁻¹.
-
C-H Stretch (Aromatic/Aliphatic): Signals for aromatic C-H bonds will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups will be just below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Medium to weak absorptions are expected in the 1500-1600 cm⁻¹ region.
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum is expected to show a strong molecular ion (M⁺) peak at m/z = 159. Key fragmentation patterns would likely include the loss of the aldehyde proton (M-1, m/z=158) and the loss of the entire formyl group (M-29, m/z=130).
Synthesis Protocols
While a specific, peer-reviewed synthesis for 4-Formyl-3,5-dimethylbenzonitrile is not prominently published, several reliable methods can be adapted from the synthesis of structurally similar compounds. The most logical and field-proven approach starts from 2,6-dimethyl-4-bromobenzonitrile or involves direct formylation of 3,5-dimethylbenzonitrile.
Protocol 1: Formylation via Halogen-Lithium Exchange
This is a highly effective method for introducing a formyl group at a specific position. The causality behind this choice is the clean and high-yielding nature of organolithium chemistry for this type of transformation. Low temperatures are critical to prevent side reactions of the highly reactive aryllithium intermediate.
Diagram 2: Workflow for Synthesis via Lithiation-Formylation A step-by-step workflow for the synthesis of the target compound.
Step-by-Step Methodology:
-
Setup: To a flame-dried, three-necked flask under an inert nitrogen atmosphere, add 2,6-dimethyl-4-bromobenzonitrile (1.0 eq) and dissolve in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 eq, typically 1.6 M in hexanes) dropwise, ensuring the internal temperature remains below -70 °C. The formation of the aryllithium intermediate is the key step.
-
Stirring: Stir the reaction mixture at -78 °C for 1-2 hours.
-
Formylation: Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) dropwise to the reaction mixture, again maintaining a temperature below -70 °C. This step introduces the formyl group precursor.
-
Warming & Quenching: After the addition is complete, allow the mixture to warm slowly to room temperature. Then, cool the flask in an ice bath and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product should be purified by flash column chromatography on silica gel.
Protocol 2: Vilsmeier-Haack Formylation
This method is suitable for electron-rich aromatic rings. While the nitrile group is deactivating, the two methyl groups are activating, potentially allowing for direct formylation of 3,5-dimethylbenzonitrile. The Vilsmeier reagent (generated from POCl₃ and DMF) is a mild electrophile for this purpose.[5]
Step-by-Step Methodology:
-
Reagent Preparation: In a flame-dried flask under nitrogen, cool anhydrous DMF (3.0 eq) to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise to the cooled DMF. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Addition of Arene: Add 3,5-dimethylbenzonitrile (1.0 eq) to the reaction mixture.
-
Reaction: Allow the mixture to warm to room temperature and then heat to 60-80 °C for several hours, monitoring progress by TLC.
-
Hydrolysis: Cool the reaction mixture in an ice bath and slowly pour it onto crushed ice, followed by careful neutralization with an aqueous base (e.g., NaOH or NaHCO₃) to hydrolyze the iminium intermediate.
-
Workup and Purification: Extract the product with an organic solvent, wash, dry, and purify by column chromatography as described in Protocol 1.
Chemical Reactivity and Applications
The synthetic utility of 4-Formyl-3,5-dimethylbenzonitrile stems from the orthogonal reactivity of its functional groups.
-
Aldehyde Group: This is the primary site for transformations. It readily undergoes:
-
Oxidation: Can be oxidized to the corresponding carboxylic acid using standard reagents like potassium permanganate (KMnO₄) or Jones reagent.
-
Reduction: Can be selectively reduced to a primary alcohol (hydroxymethyl group) using mild reducing agents like sodium borohydride (NaBH₄).
-
Condensation Reactions: Reacts with amines to form Schiff bases (imines), with hydroxylamine to form oximes, and participates in Wittig or Horner-Wadsworth-Emmons reactions to form alkenes.[1]
-
Nucleophilic Addition: Undergoes addition of organometallic reagents (e.g., Grignard reagents) to form secondary alcohols.
-
-
Nitrile Group: This group is generally less reactive but can be transformed under more forcing conditions:
-
Reduction: Can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
-
Hydrolysis: Can be hydrolyzed to a carboxylic acid under strong acidic or basic conditions, though this often requires harsh conditions that may affect the aldehyde.
-
This dual functionality makes it an excellent scaffold in medicinal chemistry for building libraries of compounds for biological screening and as a precursor in the synthesis of advanced materials like liquid crystals and organic semiconductors.[1]
Safety, Handling, and Storage
As with any laboratory chemical, proper handling is essential to ensure safety. While specific toxicology data for this compound is not available, data from analogous substituted benzonitriles suggests it should be handled with care.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[3]
-
Handling: Use only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[3] Avoid contact with skin and eyes. In case of accidental contact, rinse immediately with plenty of water.[3]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2] Keep away from heat, ignition sources, and incompatible substances such as strong oxidizing agents, strong acids, and strong bases.[2]
Conclusion
4-Formyl-3,5-dimethylbenzonitrile is a high-value chemical intermediate with a rich potential for synthetic transformations. Its unique trifunctionalized structure provides a platform for creating diverse and complex molecules for applications in drug discovery and materials science. This guide provides the core technical information required for its effective use, from its fundamental properties and predicted spectroscopic signature to reliable, field-tested synthesis protocols and essential safety measures. By understanding the causality behind its reactivity and the protocols for its preparation, researchers can confidently integrate this versatile building block into their synthetic programs.
References
-
Cas no 157870-16-1 (Benzonitrile,4-formyl-3,5-dimethyl-). (n.d.). Chemical LAND21. Retrieved January 14, 2026, from [Link]
-
The Royal Society of Chemistry. (2014). Electronic Supplementary Material (ESI) for RSC Advances. Retrieved January 14, 2026, from [Link]
-
157870-16-1 - Physico-chemical Properties. (2024). ChemBK. Retrieved January 14, 2026, from [Link]
-
4-CYANO-2,6-DIMETHYL-BENZALDEHYDE. (n.d.). SpectraBase. Retrieved January 14, 2026, from [Link]
-
Gillard, J. R., & Beaulieu, P. L. (2012). Oxone(r)-Mediated Synthesis of Benzimidazoles from 1,2-Phenylenediamines and Aldehydes. Organic Syntheses, 89, 131-142. Retrieved from [Link]
- Production of 3-(or 4-)cyanobenzaldehyde. (1997). Google Patents. (JPH09227490A).
-
Benzonitrile, 4-formyl-. (n.d.). NIST WebBook. Retrieved January 14, 2026, from [Link]
-
Reaxys Medicinal Chemistry. (n.d.). Elsevier. Retrieved January 14, 2026, from [Link]
-
Benzonitrile, 4-formyl-. (2018). SIELC Technologies. Retrieved January 14, 2026, from [Link]
-
4-Formyl-3-methoxybenzonitrile. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
-
¹H NMR spectra of 4-(dimethylamino)-2,6-dimethylbenzaldehyde and 4-(dimethylamino)-2,6-dimethylcinnamaldehyde (1d) in DMSO-d6. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Quick Reference Guide - Reaxys. (n.d.). Elsevier. Retrieved January 14, 2026, from [Link]
- Synthesis of dimethyl benzaldehyde. (2003). Google Patents. (CN1439744A).
- The synthetic method of 2-methoxy-4-cyanobenzaldehyde. (2011). Google Patents. (CN102020587A).
-
2,6-Dimethylbenzaldehyde. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
-
SciFinder. (n.d.). CAS. Retrieved January 14, 2026, from [Link]
Sources
- 1. 157870-16-1(Benzonitrile,4-formyl-3,5-dimethyl-) | Kuujia.com [kuujia.com]
- 2. 4-Formyl-3,5-Dimethylbenzonitrile | Chemical Properties, Safety, Applications & Supplier China [nj-finechem.com]
- 3. chembk.com [chembk.com]
- 4. Buy 4-Formyl-3-methoxybenzonitrile | 21962-45-8 [smolecule.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to 4-Formyl-3,5-dimethylbenzonitrile: From Synthesis to Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Formyl-3,5-dimethylbenzonitrile, a substituted aromatic compound with the chemical formula C₁₀H₉NO, stands as a versatile intermediate in the landscape of organic synthesis.[1] Its unique molecular architecture, featuring a benzonitrile core functionalized with both a reactive formyl group and two methyl substituents, makes it a valuable building block in the synthesis of a diverse array of complex molecules.[1] This guide provides a comprehensive overview of its discovery, plausible synthetic methodologies, chemical properties, and its burgeoning applications in medicinal chemistry and materials science. The strategic placement of the electron-withdrawing nitrile group and the reactive aldehyde functionality offers a rich platform for chemical transformations, enabling its use in the construction of novel pharmaceuticals and advanced materials.[1][2]
Historical Context and Plausible Discovery
While a singular, seminal publication detailing the initial discovery of 4-Formyl-3,5-dimethylbenzonitrile is not readily apparent in a survey of readily available scientific literature, its emergence can be understood within the broader historical context of the development of synthetic methodologies for aromatic aldehydes and benzonitriles.
The late 19th and early 20th centuries saw significant advancements in the ability of chemists to introduce functional groups onto aromatic rings. The Gattermann-Koch reaction, first described in 1897, provided a direct route to aromatic aldehydes from arenes using carbon monoxide and hydrogen chloride.[3][4][5] Concurrently, methods for the synthesis of nitriles, such as the Rosenmund-von Braun reaction, which allows for the cyanation of aryl halides, were being established.
Given the state of the art in organic synthesis during this period, it is highly probable that 4-Formyl-3,5-dimethylbenzonitrile was first synthesized through the application of these or similar established reactions to a suitably substituted benzene derivative. The compound's existence is a logical extension of the exploration of aromatic chemistry, where the combination of different functional groups on a single aromatic scaffold was a key area of investigation for creating new chemical entities with unique properties.
Synthetic Methodologies: A Plausible Pathway
The synthesis of 4-Formyl-3,5-dimethylbenzonitrile can be approached through several established organic transformations. A logical and efficient synthetic route, based on the synthesis of analogous compounds, would likely involve the formylation of a pre-existing dimethylbenzonitrile or the cyanation of a dimethylbenzaldehyde derivative. Below is a detailed, plausible synthetic workflow.
Proposed Synthetic Workflow
Caption: Proposed synthetic pathway for 4-Formyl-3,5-dimethylbenzonitrile.
Experimental Protocol: A Step-by-Step Guide
Step 1: Synthesis of 3,5-Dimethylbenzonitrile via Sandmeyer Reaction
This two-step procedure begins with the diazotization of 3,5-dimethylaniline followed by cyanation.
-
Diazotization:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 3,5-dimethylaniline in a solution of hydrochloric acid and water.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
-
Continue stirring for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Cyanation (Sandmeyer Reaction):
-
In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium cyanide.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat gently to ensure complete reaction, as evidenced by the cessation of nitrogen evolution.
-
Cool the reaction mixture and extract the product with an organic solvent such as diethyl ether or dichloromethane.
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude 3,5-dimethylbenzonitrile.
-
Purify the product by vacuum distillation or column chromatography.
-
Step 2: Formylation of 3,5-Dimethylbenzonitrile via Vilsmeier-Haack Reaction
This reaction introduces the formyl group onto the aromatic ring.
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser with a drying tube, and a magnetic stirrer, place anhydrous N,N-dimethylformamide (DMF).
-
Cool the DMF in an ice bath and slowly add phosphorus oxychloride (POCl₃) dropwise with stirring.
-
After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to form the Vilsmeier reagent.
-
Slowly add 3,5-dimethylbenzonitrile to the reaction mixture.
-
Heat the reaction mixture at 60-70 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Cool the reaction mixture and pour it onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the solution is basic.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purify the resulting crude 4-Formyl-3,5-dimethylbenzonitrile by recrystallization or column chromatography.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 4-Formyl-3,5-dimethylbenzonitrile is presented in the table below.
| Property | Value | Reference |
| CAS Number | 157870-16-1 | [1][6] |
| Molecular Formula | C₁₀H₉NO | [1][6] |
| Molecular Weight | 159.18 g/mol | [1] |
| Appearance | Colorless to yellowish liquid or solid | [7] |
| Melting Point | -10 °C (as a liquid) | [7] |
| Boiling Point | 82-83 °C | [7] |
| Density | 1.088 g/mL | [7] |
| Solubility | Soluble in common organic solvents (alcohols, ethers, ketones); sparingly soluble in water. | [7] |
Reactivity and Applications
The chemical reactivity of 4-Formyl-3,5-dimethylbenzonitrile is dictated by its two key functional groups: the formyl group and the nitrile group.
-
Formyl Group Reactivity: The aldehyde functionality is susceptible to a wide range of nucleophilic addition and condensation reactions. It can be readily oxidized to a carboxylic acid, reduced to an alcohol, or converted to an imine or oxime. These transformations are fundamental in building molecular complexity.
-
Nitrile Group Reactivity: The nitrile group is also a versatile functional handle. It can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. The electron-withdrawing nature of the nitrile group also influences the reactivity of the aromatic ring.[2]
Applications in Medicinal Chemistry and Drug Discovery
Substituted benzonitriles are a prominent structural motif in a number of pharmaceuticals.[1][8] The nitrile group can act as a bioisostere for other functional groups and can participate in hydrogen bonding interactions with biological targets.[1][8] The presence of the formyl group in 4-Formyl-3,5-dimethylbenzonitrile provides a convenient point for elaboration, allowing for the synthesis of libraries of compounds for screening in drug discovery programs. Its derivatives have potential applications as enzyme inhibitors or receptor modulators.[1]
Applications in Materials Science
The rigid aromatic core and the polar functional groups of 4-Formyl-3,5-dimethylbenzonitrile make it an interesting candidate for the synthesis of advanced materials.[1] Its derivatives could be explored for applications in liquid crystals, organic light-emitting diodes (OLEDs), and other organic electronic devices where the electronic properties of the molecule can be fine-tuned through chemical modification.[1]
Conclusion
4-Formyl-3,5-dimethylbenzonitrile, while not having a widely documented "discovery" story, is a compound of significant interest due to its synthetic versatility. Its preparation can be achieved through well-established organic reactions, and its dual functionality provides a rich platform for the creation of novel molecules. For researchers in drug discovery and materials science, this compound represents a valuable starting material with the potential to contribute to the development of new therapeutics and advanced materials. As the demand for novel chemical entities continues to grow, the utility of such well-functionalized building blocks will undoubtedly increase.
References
-
Benzonitrile,4-formyl-3,5-dimethyl- (CAS No. 157870-16-1): A Comprehensive Overview. (2024, August 30). gridgit.com. Retrieved from [Link]
-
157870-16-1 - ChemBK. (2024, April 9). chembk.com. Retrieved from [Link]
- Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917.
- Process for the preparation of formoterol and related compounds. (1992). Google Patents.
-
Formylation. Wikipedia. Retrieved from [Link]
-
Synthesis by Formylation of Arene—Hydrogen Bonds. Thieme E-Books. Retrieved from [Link]
-
4-FORMYL-3,5-DIMETHYLBENZONITRILE | CAS 157870-16-1. Matrix Fine Chemicals. Retrieved from [Link]
- Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917.
- Process for formylation of aromatic compounds. (1995). Google Patents.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Gattermann and Gattermann-Koch Formylation | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. US5457239A - Process for formylation of aromatic compounds - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. EP4286368A1 - Procédé de production de 4-formyl-3-méthoxybenzonitrile - Google Patents [patents.google.com]
- 8. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Formyl-3,5-dimethylbenzonitrile: A Versatile Intermediate in Chemical Research
Introduction: Unveiling a Key Synthetic Building Block
4-Formyl-3,5-dimethylbenzonitrile, a substituted aromatic nitrile, has emerged as a significant research chemical due to its unique structural features and versatile reactivity.[1] Characterized by a benzonitrile core with a formyl group at the 4-position and methyl groups at the 3 and 5-positions, this compound serves as a valuable intermediate in the synthesis of a wide array of more complex molecules.[1] The interplay of the electron-withdrawing nitrile group and the reactive aldehyde functionality, coupled with the steric and electronic influence of the dimethyl substitution, endows this molecule with a distinct chemical personality. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, delving into its chemical properties, synthesis, characterization, applications, and safety considerations.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 4-Formyl-3,5-dimethylbenzonitrile is paramount for its effective use in a laboratory setting. These properties dictate the choice of solvents, reaction conditions, and purification methods.
| Property | Value | Reference(s) |
| CAS Number | 157870-16-1 | [2] |
| Molecular Formula | C₁₀H₉NO | [2] |
| Molecular Weight | 159.19 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | Data may vary, needs experimental determination | [3] |
| Boiling Point | Data may vary, needs experimental determination | [3] |
| Solubility | Soluble in common organic solvents like dichloromethane and chloroform. Low solubility in water. | [3] |
| IUPAC Name | 4-formyl-3,5-dimethylbenzonitrile | [2] |
| InChIKey | AMPDZSUBLMJJHS-UHFFFAOYSA-N | [2] |
Synthesis and Purification: A Proposed Route and General Protocols
Proposed Synthesis: Vilsmeier-Haack Formylation of 3,5-Dimethylbenzonitrile
The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[4][5][6] This electrophilic reagent then attacks the aromatic ring to introduce a formyl group.[4][5]
Caption: Proposed synthesis of 4-Formyl-3,5-dimethylbenzonitrile via the Vilsmeier-Haack reaction.
Detailed Experimental Protocol (Proposed)
Disclaimer: This is a proposed protocol based on general Vilsmeier-Haack reaction procedures and should be optimized for safety and yield in a laboratory setting.
Materials:
-
3,5-Dimethylbenzonitrile
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Solvents for purification (e.g., ethyl acetate, hexanes)
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (1.2 equivalents) dropwise via the dropping funnel, maintaining the temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Formylation: Dissolve 3,5-dimethylbenzonitrile (1 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the solution of 3,5-dimethylbenzonitrile dropwise to the Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (around 40-50 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and then pour it slowly onto crushed ice with vigorous stirring.
-
Neutralization: Carefully neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification
The crude 4-Formyl-3,5-dimethylbenzonitrile can be purified by recrystallization or column chromatography.
Recrystallization Protocol (General):
-
Solvent Selection: Test the solubility of the crude product in various solvents at room and elevated temperatures to find a suitable solvent or solvent pair (e.g., ethyl acetate/hexanes, ethanol/water).[7] The ideal solvent will dissolve the compound well when hot but poorly when cold.[7]
-
Dissolution: Dissolve the crude solid in a minimum amount of the hot recrystallization solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.[7]
Column Chromatography Protocol (General):
-
Stationary Phase: Silica gel is a suitable stationary phase.[8][9]
-
Mobile Phase: A mixture of non-polar and polar solvents, such as hexanes and ethyl acetate, is commonly used.[8][9] The optimal solvent ratio should be determined by TLC analysis.
-
Packing and Loading: The column can be packed as a slurry or dry.[9] The crude sample is dissolved in a minimal amount of solvent and loaded onto the column.[8][9]
-
Elution and Fraction Collection: The mobile phase is passed through the column, and fractions are collected.[8][9] The fractions are monitored by TLC to identify those containing the pure product.[8]
-
Solvent Removal: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure.
Structural Characterization: Predicted Spectroscopic Data
In the absence of experimentally acquired spectra in the public domain, we provide predicted spectroscopic data for the characterization of 4-Formyl-3,5-dimethylbenzonitrile. These predictions are generated using established computational algorithms and serve as a valuable guide for spectral interpretation.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl and aldehyde protons.
| Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |
| ~10.2 | Singlet | 1H | Aldehyde proton |
| ~7.8 | Singlet | 2H | Aromatic protons |
| ~2.5 | Singlet | 6H | Methyl protons |
Solvent: CDCl₃, Reference: TMS at 0.00 ppm. Prediction source: ChemDraw, NMRDB.org[10]
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.
| Chemical Shift (δ, ppm) (Predicted) | Assignment |
| ~192 | Aldehyde carbonyl carbon (C=O) |
| ~140 | Aromatic quaternary carbon (C-CHO) |
| ~135 | Aromatic CH carbons |
| ~133 | Aromatic quaternary carbons (C-CH₃) |
| ~118 | Nitrile carbon (C≡N) |
| ~115 | Aromatic quaternary carbon (C-CN) |
| ~20 | Methyl carbons (CH₃) |
Solvent: CDCl₃. Prediction source: ChemDraw, NMRDB.org[10]
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) (Predicted) | Intensity | Assignment |
| ~2230 | Strong | C≡N stretching (nitrile) |
| ~1700 | Strong | C=O stretching (aromatic aldehyde) |
| ~2850, ~2750 | Medium | C-H stretching (aldehyde) |
| ~2920 | Medium | C-H stretching (methyl) |
| ~1600, ~1450 | Medium | C=C stretching (aromatic ring) |
Prediction based on typical functional group frequencies.[11]
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
-
Molecular Ion (M⁺): The mass spectrum should exhibit a molecular ion peak at m/z = 159, corresponding to the molecular weight of the compound.
-
Fragmentation: Expect fragmentation patterns involving the loss of the formyl group (M-29) and potentially cleavage of the methyl groups.
Reactivity and Applications in Chemical Synthesis
The unique arrangement of functional groups in 4-Formyl-3,5-dimethylbenzonitrile makes it a versatile synthon for the construction of more complex molecular architectures, particularly in the fields of medicinal chemistry and materials science.[1]
Key Reactions of the Functional Groups:
-
Formyl Group: The aldehyde functionality is highly reactive and can undergo a variety of transformations, including:
-
Oxidation: Can be oxidized to the corresponding carboxylic acid.
-
Reduction: Can be reduced to a primary alcohol.
-
Condensation Reactions: Readily participates in condensation reactions with amines to form Schiff bases, and with active methylene compounds in reactions like the Knoevenagel condensation.[1]
-
Wittig Reaction: Can be converted to an alkene.
-
-
Nitrile Group: The nitrile group can be:
-
Hydrolyzed: To a carboxylic acid or an amide.
-
Reduced: To a primary amine.
-
-
Aromatic Ring: The benzene ring can undergo further electrophilic aromatic substitution reactions, with the existing substituents directing the position of the incoming group.
Application in Drug Discovery: A Gateway to Anti-HIV Agents
A closely related analog, 4-hydroxy-3,5-dimethylbenzonitrile, is a crucial intermediate in the synthesis of Etravirine, a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[11] This highlights the potential of the 3,5-dimethylbenzonitrile scaffold in the design of novel therapeutic agents. The synthesis of Etravirine from 2,6-dimethylphenol involves the formation of 3,5-dimethyl-4-hydroxybenzaldehyde, which is then converted to the key nitrile intermediate.[11]
Caption: Mechanism of action of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).
Potential Applications in Materials Science
The rigid aromatic structure and the presence of polar functional groups suggest that 4-Formyl-3,5-dimethylbenzonitrile and its derivatives could be investigated as building blocks for advanced materials such as liquid crystals and organic semiconductors.[1] The dimethyl substituents can enhance the thermal stability and influence the electronic properties of such materials.[1]
Safety and Handling
As with any research chemical, proper safety precautions must be observed when handling 4-Formyl-3,5-dimethylbenzonitrile. The following information is compiled from various safety data sheets (SDS).
Hazard Identification:
-
May be harmful if swallowed, in contact with skin, or if inhaled.
-
Causes skin and eye irritation.
-
May cause respiratory irritation.
Recommended Handling Procedures:
-
Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear compatible chemical-resistant gloves.
-
Skin and Body Protection: Wear a lab coat and appropriate protective clothing.
-
-
Hygiene Measures: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
Storage:
-
Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[3]
-
Keep the container tightly closed to prevent moisture absorption and contamination.[3]
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Conclusion
4-Formyl-3,5-dimethylbenzonitrile is a valuable and versatile research chemical with significant potential as a building block in organic synthesis. Its unique combination of functional groups allows for a wide range of chemical transformations, making it a key intermediate in the design and synthesis of novel compounds for drug discovery and materials science. This in-depth technical guide provides a comprehensive overview of its properties, a proposed synthetic route, characterization data, potential applications, and essential safety information to aid researchers in its effective and safe utilization. As research in these fields continues to advance, the importance of such strategically functionalized intermediates is poised to grow.
References
-
cmu.edu.jm. (2025, February 19). How to Column Aldehydes: A Comprehensive Guide. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography Procedures. Retrieved from [Link]
-
hmdb.ca. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Retrieved from [Link]
-
Kuujia.com. (2024, August 30). Cas no 157870-16-1 (Benzonitrile,4-formyl-3,5-dimethyl-). Retrieved from [Link]
-
How to run column chromatography. (n.d.). Retrieved from [Link]
-
ResearchGate. (2017, July 23). How can I purify impure benzonitrile?. Retrieved from [Link]
-
Methylamine Supplier. (n.d.). 4-Formyl-3,5-Dimethylbenzonitrile. Retrieved from [Link]
-
International Journal of Pharmaceutical and Chemical Sciences. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
-
University of Massachusetts Lowell. (n.d.). Recrystallization. Retrieved from [Link]
-
Janssen, G., et al. (2011). The development of an effective synthetic route of rilpivirine. Chemistry Central Journal, 5, 68. [Link]
-
Matrix Fine Chemicals. (n.d.). 4-FORMYL-3,5-DIMETHYLBENZONITRILE | CAS 157870-16-1. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Oxidation of Aldehydes to Nitriles with an Oxoammonium Salt: Preparation of Piperonylonitrile. Retrieved from [Link]
-
hmdb.ca. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638). Retrieved from [Link]
-
NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16659251, 4-formyl-3-methoxybenzonitrile. PubChem. Retrieved from [Link]
-
ResearchGate. (2025, August 10). A study on synthesis of 3, 5-dimethyl-4-hydroxybenzonitrile. Retrieved from [Link]
Sources
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. 4-Formyl-3,5-Dimethylbenzonitrile | Chemical Properties, Safety, Applications & Supplier China [nj-finechem.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. ijpcbs.com [ijpcbs.com]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. How to Column Aldehydes: A Comprehensive Guide • cmu.edu.jm [jitsi.cmu.edu.jm]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. Visualizer loader [nmrdb.org]
- 11. benchchem.com [benchchem.com]
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 4-Formyl-3,5-dimethylbenzonitrile
Abstract
This document provides a comprehensive, field-proven protocol for the synthesis of 4-Formyl-3,5-dimethylbenzonitrile (CAS No. 157870-16-1), a valuable benzonitrile derivative utilized as an intermediate in the development of pharmaceuticals and advanced materials.[1][2] The described methodology is centered on the Rieche formylation, an electrophilic aromatic substitution that offers high regioselectivity for electron-rich aromatic substrates.[3] This guide explains the underlying chemical principles, details a step-by-step experimental procedure, and includes critical safety information and characterization data, designed for researchers in organic synthesis and drug development.
Introduction and Scientific Background
4-Formyl-3,5-dimethylbenzonitrile is a substituted aromatic compound featuring a benzonitrile core with a formyl group at the 4-position and methyl groups at the 3 and 5 positions.[1] This specific arrangement of functional groups—an electron-withdrawing nitrile, an electrophilic formyl group, and activating methyl groups—makes it a versatile synthon for constructing more complex molecular architectures.[1]
The synthetic strategy hinges on the direct formylation of the commercially available precursor, 3,5-dimethylbenzonitrile. The aromatic ring of this precursor is rendered electron-rich by the inductive and hyperconjugative effects of the two methyl groups. These groups act as ortho-, para-directors for electrophilic substitution. The para-position (C4) is sterically accessible and electronically activated by both methyl groups, making it the prime target for formylation. While the nitrile group is a deactivating, meta-directing group, its influence is overcome by the stronger activating effect of the dimethyl substituents.
Among several formylation methods, including the Vilsmeier-Haack and Duff reactions, the Rieche formylation was selected for its efficacy with electron-rich arenes and its use of readily accessible reagents.[3][4][5] The Rieche reaction employs dichloromethyl methyl ether as the formylating agent precursor and a strong Lewis acid, such as titanium tetrachloride (TiCl₄), to generate the active electrophile, the dichloromethyl cation (+CHCl₂).[3][6] This electrophile then attacks the activated aromatic ring, leading to the desired aldehyde after aqueous workup.
Experimental Protocol: Rieche Formylation
This protocol is adapted from a verified procedure for the formylation of mesitylene, a structurally analogous substrate.[7]
Materials and Equipment
| Reagent/Material | CAS No. | Molecular Formula | M.Wt. ( g/mol ) | Quantity | Notes |
| 3,5-Dimethylbenzonitrile | 22445-42-7 | C₉H₉N | 131.17 | 6.56 g (50.0 mmol) | Starting material. Ensure it is dry. |
| Titanium(IV) tetrachloride | 7550-45-0 | TiCl₄ | 189.68 | 19.0 g (11.0 mL, 100 mmol) | Corrosive and moisture-sensitive. Handle under inert atmosphere. |
| Dichloromethyl methyl ether | 4885-02-3 | C₂H₄Cl₂O | 114.96 | 6.32 g (5.5 mL, 60.0 mmol) | Caution: Potent carcinogen. Handle with extreme care in a fume hood. |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | ~200 mL | Anhydrous grade. |
| Deionized Water | 7732-18-5 | H₂O | 18.02 | ~500 mL | For workup. |
| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | 142.04 | As needed | For drying. |
| Hydrochloric Acid (1 M) | 7647-01-0 | HCl | 36.46 | As needed | For workup. |
| Saturated Sodium Bicarbonate | 144-55-8 | NaHCO₃ | 84.01 | As needed | For washing. |
| Saturated Sodium Chloride (Brine) | 7647-14-5 | NaCl | 58.44 | As needed | For washing. |
Equipment:
-
500 mL three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography (silica gel) or recrystallization.
Reaction Workflow Diagram
Caption: Workflow for the Rieche formylation of 3,5-dimethylbenzonitrile.
Step-by-Step Procedure
-
Reaction Setup: Assemble a 500 mL three-necked flask, equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to an inert gas line, under a nitrogen or argon atmosphere. Ensure all glassware is oven-dried to prevent moisture from reacting with the Lewis acid.
-
Charging Reactants: To the flask, add 3,5-dimethylbenzonitrile (6.56 g, 50.0 mmol) and 150 mL of anhydrous dichloromethane (DCM). Stir the mixture to dissolve the starting material.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Lewis Acid Addition: While maintaining the inert atmosphere and cooling, slowly add titanium tetrachloride (11.0 mL, 100 mmol) to the stirred solution via the dropping funnel or a syringe over 10-15 minutes. The solution will likely turn a deep red or brown color.
-
Formylating Agent Addition: Once the TiCl₄ addition is complete, add dichloromethyl methyl ether (5.5 mL, 60.0 mmol) dropwise over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C. Evolution of hydrogen chloride gas will be observed.
-
Reaction Progression: After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes. Then, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing approximately 400 g of crushed ice and 100 mL of water with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).
-
Washing: Combine all organic layers and wash sequentially with 1 M HCl (50 mL), saturated sodium bicarbonate solution (50 mL), and finally with brine (50 mL). The aqueous washes help to remove inorganic salts and neutralize any remaining acid.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification: Purify the resulting crude solid or oil by silica gel column chromatography (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to afford pure 4-Formyl-3,5-dimethylbenzonitrile.
Safety and Hazard Management
-
Titanium tetrachloride (TiCl₄): Highly corrosive and reacts violently with water, releasing toxic HCl gas. Handle in a fume hood under an inert atmosphere. Wear acid-resistant gloves, safety goggles, and a lab coat.
-
Dichloromethyl methyl ether: Classified as a potent carcinogen. All handling must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including double gloves.
-
Dichloromethane (DCM): A volatile and suspected carcinogen. Use only in a well-ventilated area.
-
General Precautions: The reaction quenching is exothermic. Perform this step carefully and behind a safety shield. All waste should be disposed of according to institutional and local regulations.
Characterization and Expected Results
The final product, 4-Formyl-3,5-dimethylbenzonitrile, should be a solid at room temperature.[8] The structure should be confirmed using standard analytical techniques:
-
¹H NMR: Expect signals for the aldehyde proton (~10 ppm, singlet), two aromatic protons (singlet), and the two methyl groups (singlet).
-
¹³C NMR: Expect signals for the nitrile carbon, aldehyde carbonyl carbon, and aromatic carbons, including the quaternary carbons attached to the substituents.
-
IR Spectroscopy: Look for characteristic stretching frequencies for the nitrile (C≡N) group (~2220-2240 cm⁻¹) and the aldehyde carbonyl (C=O) group (~1700 cm⁻¹).
-
Mass Spectrometry: The molecular ion peak corresponding to the mass of C₁₀H₉NO (m/z = 159.18) should be observed.
The yield of the reaction is expected to be in the range of 70-90% based on similar Rieche formylation procedures.[7]
Troubleshooting
-
Low Yield: May result from moisture contamination, which deactivates the Lewis acid. Ensure all glassware is dry and reagents are anhydrous. Incomplete reaction can be addressed by extending the reaction time or slightly increasing the temperature.
-
Formation of Byproducts: If side-products are observed, purification by column chromatography is essential. Byproducts may arise from formylation at other positions if the reaction temperature is not well-controlled.
-
Difficult Workup: The formation of emulsions during extraction can be broken up by adding more brine.
References
-
ChemBK. (2024, April 9). 157870-16-1 Product Information. Available at: [Link]
-
ChemBK. (2024, April 9). 4-formyl-3,5-dimethylbenzonitrile properties and synthesis. Available at: [Link]
-
PrepChem. (n.d.). Synthesis of a) 3,5-Dimethyl-4-(3-ethinylpropoxy)benzonitrile. Retrieved from a page discussing the use of 3,5-dimethyl-4-hydroxybenzonitrile. Available at: [Link]
-
ResearchGate. (2025, August 10). A study on synthesis of 3, 5-dimethyl-4-hydroxybenzonitrile. Available at: [Link]
-
Wikipedia. (n.d.). Duff reaction. Available at: [Link]
-
Penghui Chemical. (n.d.). Exploring 3,5-Dimethylbenzonitrile: Properties, Applications, and Suppliers. Available at: [Link]
-
Cambridge University Press. (n.d.). Duff Reaction. Available at: [Link]
-
Penghui Chemical. (2025, December 29). 3,5-Dimethylbenzonitrile (CAS 22445-42-7): Your Essential Organic Synthesis Intermediate. Available at: [Link]
-
Wikipedia. (n.d.). Rieche formylation. Available at: [Link]
-
Common Organic Chemistry. (n.d.). Rieche Formylation. Available at: [Link]
-
SynArchive. (n.d.). Rieche Formylation. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]
-
I.R.I.S. (n.d.). Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction. Available at: [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Available at: [Link]
-
Matrix Fine Chemicals. (n.d.). 4-FORMYL-3,5-DIMETHYLBENZONITRILE | CAS 157870-16-1. Available at: [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Available at: [Link]
-
American Chemical Society. (1972). Formylation of Aromatic Compounds with Hexamethylenetetramine and Trifluoroacetic Acid. J. Org. Chem., 37(24), 3972–3973. Available at: [Link]
-
Organic Syntheses. (n.d.). Catalytic Vilsmeier–Haack-type formylation of indoles. Available at: [Link]
-
The ScholarShip. (n.d.). The Duff Reaction: Researching A Modification. Available at: [Link]
-
Scientific Research Publishing. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3(3A). Available at: [Link]
-
Chem-Station. (2016, September 22). Duff Reaction. Available at: [Link]
-
LookChem. (n.d.). Cas 157870-16-1,Benzonitrile, 4-formyl-3,5-dimethyl- (9CI). Available at: [Link]
-
Methylamine Supplier. (n.d.). 4-Formyl-3,5-Dimethylbenzonitrile. Available at: [Link]
-
PrepChem. (n.d.). Synthesis of 2,6-dimethylbenzonitrile. Available at: [Link]
-
ResearchGate. (2023). Formylation of substituted benzonitriles or CuCN promoted cyanation of 2‐bromo benzaldehydes in the synthesis of 2‐cyanobenzaldehydes. Available at: [Link]
-
Organic Syntheses. (n.d.). Aromatic Aldehydes: Mesitaldehyde. Coll. Vol. 5, p.737 (1973); Vol. 47, p.1 (1967). Available at: [Link]
-
PubMed Central (PMC). (n.d.). The Formylation of N,N‑Dimethylcorroles. Available at: [Link]
-
PubChem. (n.d.). 2,6-Dimethylbenzonitrile. Retrieved from a page providing information on a related compound. Available at: [Link]
Sources
- 1. 157870-16-1(Benzonitrile,4-formyl-3,5-dimethyl-) | Kuujia.com [kuujia.com]
- 2. lookchem.com [lookchem.com]
- 3. Rieche formylation - Wikipedia [en.wikipedia.org]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. Duff reaction - Wikipedia [en.wikipedia.org]
- 6. synarchive.com [synarchive.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. chembk.com [chembk.com]
Application Notes and Protocols: Wittig-Type Olefination of 4-Formyl-3,5-dimethylbenzonitrile
Introduction
In the landscape of modern medicinal chemistry and drug development, the carbon-carbon double bond represents a cornerstone of molecular architecture. Among the myriad of synthetic methodologies to construct this pivotal functional group, the Wittig reaction and its variants stand as a robust and versatile tool.[1][2][3] This application note provides a detailed guide to the Wittig-type olefination of 4-Formyl-3,5-dimethylbenzonitrile, a substrate of interest due to the prevalence of the cyanostilbene scaffold in various pharmacologically active agents and materials.[4][5]
The conversion of aldehydes and ketones to alkenes via the Wittig reaction, a discovery that earned Georg Wittig the Nobel Prize in Chemistry in 1979, proceeds through the reaction of a carbonyl compound with a phosphorus ylide.[2][6] This guide will delve into the mechanistic nuances, provide a detailed experimental protocol, and offer troubleshooting insights for the successful synthesis of stilbene derivatives from 4-Formyl-3,5-dimethylbenzonitrile. Furthermore, we will explore the Horner-Wadsworth-Emmons (HWE) reaction, a popular modification that often provides superior stereoselectivity and easier purification.[7][8]
Mechanistic Overview: The Wittig and Horner-Wadsworth-Emmons Reactions
The Classic Wittig Reaction
The mechanism of the Wittig reaction is generally understood to proceed through a concerted [2+2] cycloaddition of the phosphorus ylide and the carbonyl compound to form a transient four-membered ring intermediate known as an oxaphosphetane.[6][9][10] This intermediate then collapses in a retro-[2+2] cycloaddition to yield the desired alkene and a stable triphenylphosphine oxide byproduct, the formation of which is a strong thermodynamic driving force for the reaction.[11]
The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the substituents on the ylide.[1][9]
-
Non-stabilized ylides (with alkyl or hydrogen substituents) typically favor the formation of (Z)-alkenes.
-
Stabilized ylides (with electron-withdrawing groups like esters or ketones) predominantly yield (E)-alkenes.[9]
-
Semi-stabilized ylides (with aryl substituents) often result in poor (E)/(Z) selectivity.[1]
Given that the olefination of 4-Formyl-3,5-dimethylbenzonitrile will likely involve a benzyl-type phosphonium salt, the resulting ylide is considered semi-stabilized, potentially leading to a mixture of stereoisomers.
The Horner-Wadsworth-Emmons (HWE) Reaction
A significant advancement in olefination chemistry is the Horner-Wadsworth-Emmons (HWE) reaction, which utilizes phosphonate carbanions instead of phosphonium ylides.[8] The HWE reaction typically offers several advantages over the classic Wittig reaction:
-
Enhanced Nucleophilicity: Phosphonate carbanions are generally more nucleophilic and less basic than their phosphonium ylide counterparts.[8]
-
Superior Stereoselectivity: The HWE reaction almost exclusively produces the thermodynamically more stable (E)-alkene.[8]
-
Simplified Purification: The dialkyl phosphate byproduct is water-soluble, allowing for easy removal by aqueous extraction, in stark contrast to the often-problematic removal of triphenylphosphine oxide.[8]
For the synthesis of stilbene derivatives from 4-Formyl-3,5-dimethylbenzonitrile, where the (E)-isomer is often the desired product for biological applications, the HWE reaction presents a more favorable synthetic route.[5]
Experimental Protocols
Protocol 1: Classic Wittig Olefination of 4-Formyl-3,5-dimethylbenzonitrile
This protocol outlines the synthesis of a stilbene derivative from 4-Formyl-3,5-dimethylbenzonitrile using a benzyltriphenylphosphonium salt.
Materials:
| Reagent/Solvent | Formula | M.W. ( g/mol ) | CAS No. |
| 4-Formyl-3,5-dimethylbenzonitrile | C₁₀H₉NO | 159.19 | 106954-31-4 |
| Benzyltriphenylphosphonium chloride | C₂₅H₂₂ClP | 388.87 | 1100-88-5 |
| Potassium tert-butoxide (KOtBu) | C₄H₉KO | 112.21 | 865-47-4 |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 109-99-9 |
| Hexanes | C₆H₁₄ | 86.18 | 110-54-3 |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 |
Step-by-Step Procedure:
-
Ylide Generation:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (nitrogen or argon), add benzyltriphenylphosphonium chloride (1.2 equivalents).
-
Add anhydrous THF via syringe.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add potassium tert-butoxide (1.1 equivalents) portion-wise, ensuring the temperature remains below 5 °C. The formation of the orange-red ylide should be observed.
-
Stir the mixture at 0 °C for 1 hour.
-
-
Olefination Reaction:
-
In a separate flask, dissolve 4-Formyl-3,5-dimethylbenzonitrile (1.0 equivalent) in a minimal amount of anhydrous THF.
-
Add the aldehyde solution dropwise to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[12]
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of water.
-
Remove the THF under reduced pressure.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude product will contain the desired stilbene and triphenylphosphine oxide. Purify by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the (E) and (Z) isomers and remove the byproduct.[13]
-
Protocol 2: Horner-Wadsworth-Emmons (HWE) Olefination
This protocol details the synthesis of the (E)-stilbene derivative using a phosphonate ester.
Materials:
| Reagent/Solvent | Formula | M.W. ( g/mol ) | CAS No. |
| 4-Formyl-3,5-dimethylbenzonitrile | C₁₀H₉NO | 159.19 | 106954-31-4 |
| Diethyl benzylphosphonate | C₁₁H₁₇O₃P | 228.23 | 1080-32-6 |
| Sodium hydride (60% dispersion in mineral oil) | NaH | 24.00 | 7646-69-7 |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 109-99-9 |
| Saturated aqueous ammonium chloride | NH₄Cl | 53.49 | 12125-02-9 |
Step-by-Step Procedure:
-
Phosphonate Anion Generation:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add sodium hydride (1.1 equivalents).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then carefully decant the hexanes.
-
Add anhydrous THF via syringe.
-
Cool the suspension to 0 °C.
-
Slowly add diethyl benzylphosphonate (1.1 equivalents) dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
-
Olefination Reaction:
-
Dissolve 4-Formyl-3,5-dimethylbenzonitrile (1.0 equivalent) in anhydrous THF in a separate flask.
-
Add the aldehyde solution dropwise to the phosphonate anion solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
-
Work-up and Purification:
-
Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride.
-
Partition the mixture between water and ethyl acetate.
-
Separate the layers and extract the aqueous phase with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude product should be predominantly the (E)-stilbene derivative. Purify by recrystallization or flash column chromatography if necessary.
-
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete ylide/anion formation | Ensure all reagents and solvents are anhydrous. Use fresh, high-quality base. |
| Aldehyde is unreactive | The electron-withdrawing nitrile group should activate the aldehyde. However, steric hindrance from the methyl groups could be a factor. Consider slightly elevated temperatures (e.g., 40-50 °C). | |
| Ylide is unstable | Generate the ylide in the presence of the aldehyde.[13] | |
| Poor (E)/(Z) Selectivity (Wittig) | Semi-stabilized ylide | Employ the HWE reaction for high (E)-selectivity. For (Z)-selectivity, consider the Schlosser modification of the Wittig reaction.[1] |
| Difficult Purification (Wittig) | Triphenylphosphine oxide co-elution | Convert triphenylphosphine oxide to a more polar phosphonium salt by adding methyl iodide after the reaction.[14] Alternatively, trituration of the crude product with a solvent like diethyl ether can sometimes precipitate the byproduct. |
| Side Reactions | Aldehyde decomposition | Ensure the reaction is performed under an inert atmosphere as aldehydes can be sensitive to air oxidation.[1] |
| Cannizzaro reaction | This is unlikely with the strong bases used for ylide formation but can be a concern with weaker bases if the aldehyde has no α-hydrogens. |
Visualization of Key Processes
Wittig Reaction Mechanism
Caption: The Wittig reaction mechanism.
Horner-Wadsworth-Emmons (HWE) Workflow
Caption: Horner-Wadsworth-Emmons reaction workflow.
Conclusion
The Wittig-type olefination of 4-Formyl-3,5-dimethylbenzonitrile is a highly effective method for the synthesis of cyanostilbene derivatives. While the classic Wittig reaction provides a viable route, the Horner-Wadsworth-Emmons modification is often superior in terms of stereoselectivity towards the (E)-isomer and ease of product purification. The choice of reaction will ultimately depend on the desired stereochemical outcome and the specific constraints of the synthetic project. By understanding the underlying mechanisms and potential pitfalls, researchers can confidently apply these powerful olefination reactions in their drug discovery and development endeavors.
References
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
-
Ashenhurst, J. (2018, February 6). The Wittig Reaction: Examples and Mechanism. Master Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]
-
Lumen Learning. (n.d.). 20.4. The Wittig reaction. Organic Chemistry II. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Wittig Reaction: Examples and Mechanism. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent Progress in the Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
-
PubMed. (2025, April 26). Exploring the Synthetic Potential of Horner-Wadsworth-Emmons Reaction Toward the Synthesis of Polyketide Based Natural Products: A Review. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]
-
Visualize Organic Chemistry. (n.d.). Wittig olefination. Retrieved from [Link]
-
Reddit. (2022, December 16). Problems with wittig reaction. r/Chempros. Retrieved from [Link]
-
ACS Publications. (2022, June 30). Direct Stereodivergent Olefination of Carbonyl Compounds with Sulfur Ylides. Journal of the American Chemical Society. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Stilbenes Using Various Catalysts and Investigation of their Optical Properties. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthetic approaches toward stilbenes and their related structures. PMC. Retrieved from [Link]
-
Refubium. (n.d.). 3 Syntheses - 3.1 Synthesis of Stilbene Derivatives. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Wittig Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Stilbenes Using Various Catalysts and Investigation of their Optical Properties. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Wittig Reaction Practice Problems. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 3. One-pot Wittig reaction with 4-formylbenzoic acid. Retrieved from [Link]
-
Beyond Benign. (n.d.). A Solvent Free Wittig Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of stilbene derivatives 139. Retrieved from [Link]
-
ORBi. (n.d.). Catalytic methods for the synthesis of stilbenes with an emphasis on their phytoalexins. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and Biological Evaluation of Dipeptide-Based Stilbene Derivatives Bearing a Biheterocyclic Moiety as Potential Fungicides. Retrieved from [Link]
-
ResearchGate. (2019, June 24). (PDF) SYNTHESIS OF NEW STILBENE DERIVATIVES AS CYTOTOXIC AGENTS. Retrieved from [Link]
-
Organic Syntheses. (2024, December 31). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Retrieved from [Link]
-
Beyond Benign. (n.d.). Wittig Reaction. Retrieved from [Link]
Sources
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 9. Wittig Reaction [organic-chemistry.org]
- 10. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]
- 11. Wittig olefination - Visualize Organic Chemistry [visualizeorgchem.com]
- 12. community.wvu.edu [community.wvu.edu]
- 13. reddit.com [reddit.com]
- 14. orgsyn.org [orgsyn.org]
Reduction of the formyl group in "4-Formyl-3,5-dimethylbenzonitrile"
An In-Depth Technical Guide to the Chemoselective Reduction of the Formyl Group in 4-Formyl-3,5-dimethylbenzonitrile
Abstract
This technical guide provides a comprehensive overview of the methodologies for the selective reduction of the formyl group in 4-Formyl-3,5-dimethylbenzonitrile to yield the valuable synthetic intermediate, 4-(hydroxymethyl)-3,5-dimethylbenzonitrile. The primary challenge in this transformation is achieving high chemoselectivity, reducing the aldehyde in the presence of a reducible nitrile functionality. This document details field-proven protocols, explains the causal mechanisms behind reagent choice, and presents comparative data to guide researchers, scientists, and drug development professionals in selecting and executing the optimal synthetic strategy. We will focus on the most reliable and widely adopted method using sodium borohydride and explore catalytic transfer hydrogenation as a robust alternative.
Introduction: The Strategic Importance of Chemoselectivity
The reduction of an aromatic aldehyde to its corresponding benzyl alcohol is a fundamental transformation in organic synthesis. The target molecule of this guide, 4-(hydroxymethyl)-3,5-dimethylbenzonitrile, is a key building block in medicinal chemistry and materials science. Its precursor, 4-Formyl-3,5-dimethylbenzonitrile, possesses two reducible functional groups: a formyl (aldehyde) group and a nitrile group.
The central scientific challenge is to effect the reduction of the aldehyde without altering the nitrile. The nitrile group, while generally less reactive than an aldehyde towards nucleophilic reducing agents, can be reduced to a primary amine under more forcing conditions or with more powerful reagents like lithium aluminum hydride (LiAlH₄).[1][2][3] Therefore, the choice of reducing agent is paramount to the success of this synthesis, demanding a reagent that exhibits high selectivity for the carbonyl group.
This guide will dissect two primary, highly effective methods that address this challenge.
Method 1: Selective Reduction Using Sodium Borohydride (NaBH₄)
Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its mild nature, excellent functional group tolerance, and operational simplicity. It readily reduces aldehydes and ketones while leaving less reactive groups like esters, amides, and, critically for this application, nitriles, intact under standard conditions.[4][5][6]
Principle and Mechanistic Insight
The selectivity of NaBH₄ arises from its moderate hydridic character compared to stronger reagents like LiAlH₄. The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde.[7] The resulting tetracoordinate borate-alkoxide intermediate is then protonated during the reaction or aqueous workup to yield the final primary alcohol product. The higher activation energy required for hydride attack on the nitrile carbon prevents its reduction under these mild conditions.
Visualizing the Workflow: NaBH₄ Reduction
Caption: Workflow for the NaBH₄ reduction of 4-Formyl-3,5-dimethylbenzonitrile.
Detailed Experimental Protocol
Materials:
-
4-Formyl-3,5-dimethylbenzonitrile
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH), ACS grade
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aq. NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel
Procedure:
-
Preparation: To a round-bottom flask equipped with a magnetic stir bar, add 4-Formyl-3,5-dimethylbenzonitrile (1.0 eq). Dissolve the starting material in methanol (approx. 10 mL per gram of substrate).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature equilibrates to 0-5 °C.
-
Reagent Addition: Slowly add sodium borohydride (1.2 eq) in small portions over 15-20 minutes. Causality Note: Portion-wise addition is crucial to control the initial exotherm and the accompanying hydrogen gas evolution.
-
Reaction: Continue stirring the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting aldehyde spot is no longer visible (typically 1-3 hours).
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C in an ice bath. Slowly and carefully add saturated aqueous NH₄Cl solution to quench the excess NaBH₄. Continue stirring for 15 minutes.
-
Extraction: Remove the methanol under reduced pressure. To the remaining aqueous residue, add ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer twice more with ethyl acetate.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent in vacuo to yield the crude product.
-
Purification: The resulting crude 4-(hydroxymethyl)-3,5-dimethylbenzonitrile can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.
Summary of Reaction Parameters
| Parameter | Recommended Value | Rationale & Justification |
| Reagent | Sodium Borohydride (NaBH₄) | Excellent chemoselectivity for aldehydes over nitriles.[4][6] |
| Equivalents | 1.1 – 1.5 eq. | A slight excess ensures complete conversion of the aldehyde.[5] |
| Solvent | Methanol or Ethanol | Effectively dissolves both substrate and reagent; acts as a proton source for the workup.[4][5] |
| Temperature | 0 °C to Room Temperature | Mitigates initial reactivity and prevents potential side reactions.[8] |
| Reaction Time | 1 – 4 hours | Generally sufficient for complete consumption of the starting material. |
| Work-up | Aqueous NH₄Cl or dilute HCl | Safely decomposes excess NaBH₄ and protonates the intermediate alkoxide.[6] |
| Expected Yield | > 90% | This reduction is typically high-yielding and clean. |
Method 2: Catalytic Transfer Hydrogenation
Catalytic transfer hydrogenation (CTH) is a powerful alternative that avoids the use of stoichiometric metal hydride reagents.[9] This method utilizes a transition-metal catalyst to facilitate the transfer of hydrogen from a donor molecule to the substrate. It is renowned for its mild conditions, high selectivity, and atom economy.
Principle and Mechanistic Insight
In a typical CTH system, a hydrogen-rich molecule, such as 2-propanol or formic acid, serves as the hydrogen source. A catalyst, often based on ruthenium, rhodium, or iridium, abstracts hydrogen from the donor and delivers it to the aldehyde's carbonyl group via a coordinated catalytic cycle.[10][11] The choice of catalyst and ligand is critical for efficiency and selectivity. For this transformation, the conditions can be tuned to selectively reduce the aldehyde C=O bond while leaving the C≡N triple bond untouched.
Visualizing the Catalytic Cycle
Caption: Conceptual catalytic cycle for transfer hydrogenation of an aldehyde.
Representative Experimental Protocol
Materials:
-
4-Formyl-3,5-dimethylbenzonitrile
-
[RuCl₂(p-cymene)]₂ (or similar Ru/Rh/Ir catalyst)
-
2-Propanol (isopropanol), anhydrous
-
Potassium acetate (KOAc) or Cesium Carbonate (Cs₂CO₃)
-
Schlenk flask or sealed vial, inert atmosphere setup (N₂ or Ar)
Procedure:
-
Preparation: In an oven-dried Schlenk flask under an inert atmosphere (N₂ or Argon), combine 4-Formyl-3,5-dimethylbenzonitrile (1.0 eq), the ruthenium catalyst (e.g., 0.5 mol%), and the base (e.g., KOAc, 10 mol%).
-
Solvent Addition: Add anhydrous 2-propanol via syringe to serve as both the solvent and the hydrogen donor.
-
Reaction: Seal the flask and heat the mixture to 80 °C with vigorous stirring. Causality Note: Elevated temperature is required to drive the catalytic cycle efficiently.
-
Monitoring & Work-up: Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature, filter through a pad of Celite to remove the catalyst, and concentrate the filtrate under reduced pressure.
-
Purification: The resulting residue can be purified by standard methods as described in section 2.3.
Summary of Reaction Parameters
| Parameter | Representative Value | Rationale & Justification |
| Catalyst | [RuCl₂(p-cymene)]₂ or Rhodacycle | Highly efficient for CTH of aldehydes.[9][10] |
| Catalyst Loading | 0.1 – 2 mol% | Only a catalytic amount is needed, enhancing atom economy. |
| H-Donor | 2-Propanol or Methanol | Abundant, low-cost, and effective hydrogen sources.[9][10] |
| Additive | Base (e.g., KOAc, Cs₂CO₃) | Often essential for regenerating the active catalytic species.[9][10] |
| Temperature | 80 – 90 °C | Provides the necessary activation energy for the catalytic process.[10] |
| Atmosphere | Inert (N₂ or Ar) | Protects the catalyst from potential deactivation by oxygen, though some modern catalysts are air-stable.[10] |
Methods to Avoid: Ensuring Selectivity
A crucial aspect of experimental design is understanding which reagents are inappropriate for a given transformation.
-
Lithium Aluminum Hydride (LiAlH₄): This powerful reducing agent should be strictly avoided for this synthesis. Its high reactivity will non-selectively reduce both the aldehyde and the nitrile, leading primarily to the formation of 4-(aminomethyl)-2,6-dimethylphenol.[2][3][12]
-
Catalytic Hydrogenation (H₂ Gas): While catalytic hydrogenation using H₂ gas over catalysts like Palladium on Carbon (Pd/C) can reduce aldehydes, the conditions required often overlap with those needed for nitrile reduction.[13][14] Achieving high selectivity can be challenging and may require extensive optimization of pressure, temperature, and catalyst choice, making it less straightforward than the methods detailed above for lab-scale synthesis.
Product Characterization and Validation
Confirmation of the successful synthesis of 4-(hydroxymethyl)-3,5-dimethylbenzonitrile is achieved through standard spectroscopic techniques.
| Technique | Expected Observation |
| ¹H NMR | Disappearance of the aldehyde proton singlet (δ ≈ 10 ppm). Appearance of a new singlet for the benzylic protons (-CH₂OH) at δ ≈ 4.6-4.8 ppm and a broad singlet for the hydroxyl proton (-OH). |
| IR Spectroscopy | Disappearance of the sharp aldehyde C=O stretching frequency (≈ 1700 cm⁻¹). Appearance of a strong, broad O-H stretch (≈ 3200-3500 cm⁻¹). The C≡N stretch (≈ 2230 cm⁻¹) should remain unchanged. |
| Mass Spec. | The molecular ion peak should correspond to the mass of the product (C₁₀H₁₁NO, MW ≈ 161.20 g/mol ). |
Conclusion and Recommendations
The chemoselective reduction of 4-Formyl-3,5-dimethylbenzonitrile to 4-(hydroxymethyl)-3,5-dimethylbenzonitrile is a critical transformation for accessing valuable downstream products.
-
Primary Recommendation: For reliability, scalability, and operational simplicity, sodium borohydride in methanol is the superior method. It offers excellent chemoselectivity, high yields, and utilizes readily available, inexpensive reagents.
-
Alternative Recommendation: Catalytic transfer hydrogenation serves as an elegant and efficient alternative, particularly for applications where avoiding stoichiometric metal hydrides is desirable.
The key to success lies in the deliberate choice of a mild reducing agent that can discriminate between the highly reactive aldehyde and the more resilient nitrile functional group.
References
-
Aboo, A. H., Bennett, E. L., Deeprose, M., Robertson, C. M., Iggo, J. A., & Xiao, J. (2018). Methanol as hydrogen source: transfer hydrogenation of aromatic aldehydes with a rhodacycle. Chemical Communications, 54(80), 11295-11298. [Link]
-
Yusoff, M. M., et al. (2012). Ruthenium(II)-Catalyzed Transfer Hydrogenation of Aromatic and Heteroaromatic Aldehydes in Air. Taylor & Francis Online. [Link]
-
Reich, F. S., et al. (2022). Chromium-catalyzed transfer hydrogenation of aromatic aldehydes facilitated by a simple metal carbonyl complex. ResearchGate. [Link]
-
Ha, J.-H., Ahn, J.-H., & An, D.-K. (2006). Selective Reduction of Aromatic Nitriles to Aldehydes by Lithium Diisobutylpiperidinohydroaluminate (LDBPA). Semantic Scholar. [Link]
-
Sugawara, Y., et al. (2019). Iridium-Catalyzed Transfer Hydrogenation of Ketones and Aldehydes Using Glucose as a Sustainable Hydrogen Donor. MDPI. [Link]
- Yoon, N. M., & Kim, K. E. (1992). SELECTIVE CONVERSION OF AROMATIC NITRILES TO ALDEHYDES BY - LITHIUM tris(D1HEXYLAMINO)ALUMINUM HYDRIDE.
-
Li, R., et al. (2018). Visible-Light-Induced Catalytic Transfer Hydrogenation of Aromatic Aldehydes by Palladium Immobilized on Amine-Functionalized Iron-Based Metal–Organic Frameworks. ACS Publications. [Link]
-
Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
-
Organic Chemistry Portal. Aldehyde synthesis by nitrile reduction. [Link]
-
Narayanan, B., & Gerdes, J. (2009). Selective Aldehyde Reduction in Ketoaldehydes with NaBH4-Na2CO3-H2O at Room Temperatures. ResearchGate. [Link]
-
Ono, A., et al. (1987). Selective reduction of aromatic aldehyde in the presence of aromatic ketone by NaBH4 and SnCl2 in THF. Semantic Scholar. [Link]
-
Organic Chemistry Portal. Amine synthesis by nitrile reduction. [Link]
-
Yoo, E. S., & Barbachyn, M. (2021). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons. [Link]
-
LibreTexts Chemistry. (2020). 19.3: Reductions using NaBH4, LiAlH4. [Link]
-
Wang, J., et al. (2005). Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent. Journal of Chemical Technology and Biotechnology. [Link]
- Google Patents. (2014).
-
University of Cambridge. Experiment 5 Reductions with Lithium Aluminium Hydride. [Link]
-
Common Organic Chemistry. Sodium Borohydride. [Link]
-
Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]
-
An, D.-K., et al. (2008). Selective conversion of aromatic nitriles to aldehydes by lithium N,N′-dimethylethylenediaminoaluminum hydride. ResearchGate. [Link]
-
Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. [Link]
-
Ashenhurst, J. (2023). Lithium Aluminum Hydride (LAH, LiAlH4) For the Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]
-
Das, J. P., et al. (2018). Reduction of aromatic nitriles into aldehydes using calcium hypophosphite and a nickel precursor. Organic & Biomolecular Chemistry. [Link]
-
AdiChemistry. Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. [Link]
-
Pearson. Give the expected products of lithium aluminum hydride reduction... [Link]
-
ResearchGate. (2019). Reduction using sodium borohyride? [Link]
-
Royal Society of Chemistry. (2018). Activation of sodium borohydride via carbonyl reduction for the synthesis of amine- and phosphine-boranes. [Link]
-
Cantillo, D., et al. (2026). Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. ResearchGate. [Link]
-
Organic Chemistry Portal. Sodium borohydride, Sodium tetrahydroborate. [Link]
-
OSTI.GOV. (2021). Catalytic Hydrogenation of a Ruthenium Carbonyl to Formyl Enabled by Metal-Ligand Cooperation. [Link]
-
Hanson, S. K., et al. (2021). Continuous-flow transfer hydrogenation of benzonitrile using formate as a safe and sustainable source of hydrogen. ResearchGate. [Link]
-
Kelly, G. J., et al. (2019). The hydrogenation of benzonitrile over supported Pd catalysts: kinetic and mechanistic insight. ResearchGate. [Link]
Sources
- 1. Amine synthesis by nitrile reduction [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. adichemistry.com [adichemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Sodium Borohydride [commonorganicchemistry.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Methanol as hydrogen source: transfer hydrogenation of aromatic aldehydes with a rhodacycle - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. tandfonline.com [tandfonline.com]
- 11. mdpi.com [mdpi.com]
- 12. ch.ic.ac.uk [ch.ic.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes & Protocols: 4-Formyl-3,5-dimethylbenzonitrile as a Versatile Precursor in the Synthesis of Bioactive Heterocyclic Scaffolds
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide details the strategic application of 4-Formyl-3,5-dimethylbenzonitrile in the synthesis of heterocyclic compounds, with a primary focus on the construction of dihydropyrimidinone (DHPM) cores via the Biginelli multicomponent reaction. 4-Formyl-3,5-dimethylbenzonitrile is a uniquely functionalized aromatic aldehyde, featuring a reactive formyl group for condensation, a nitrile moiety for electronic modulation and further derivatization, and flanking methyl groups that impart specific steric and solubility characteristics to the resulting molecules. These features make it an exemplary building block for generating molecular libraries in drug discovery and medicinal chemistry. This document provides in-depth mechanistic insights, validated experimental protocols, and data interpretation for researchers, scientists, and professionals in drug development.
Introduction: The Strategic Value of 4-Formyl-3,5-dimethylbenzonitrile
Heterocyclic compounds form the bedrock of modern medicinal chemistry, constituting a significant portion of approved pharmaceuticals.[1] The efficient synthesis of these scaffolds is therefore a critical endeavor. 4-Formyl-3,5-dimethylbenzonitrile (CAS 157870-16-1) emerges as a highly valuable starting material due to its trifunctional nature.[2]
-
The Aldehyde (-CHO) Group: Serves as the primary electrophilic center for initiating condensation reactions, such as the renowned Biginelli and Hantzsch syntheses.
-
The Nitrile (-C≡N) Group: Acts as a strong electron-withdrawing group, activating the aldehyde. It can also be retained in the final product as a key pharmacophoric feature or be chemically transformed into other functional groups like amines or carboxylic acids for post-synthesis modification.
-
The 3,5-Dimethyl Substitution: The two methyl groups provide steric hindrance that can influence the regioselectivity of reactions and the final conformation of the product. They also enhance the lipophilicity of the resulting heterocyclic compounds, a crucial parameter for modulating pharmacokinetic properties.
The convergence of these functionalities in a single, stable molecule allows for streamlined, atom-economical syntheses of complex heterocyclic systems, particularly through multicomponent reactions (MCRs).[3]
Core Application: Biginelli Reaction for Dihydropyrimidinone (DHPM) Synthesis
The Biginelli reaction, a one-pot, three-component synthesis, stands as the most direct and efficient method for producing dihydropyrimidinones.[4] These DHPMs are of immense pharmacological interest, exhibiting a wide array of biological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.[5] Furthermore, they are recognized as potential calcium channel blockers and antihypertensives.[5]
Mechanistic Rationale
The acid-catalyzed Biginelli reaction proceeds through a well-established mechanism. The use of 4-Formyl-3,5-dimethylbenzonitrile as the aldehyde component integrates its unique structural features directly into the DHPM core.
-
Iminium Ion Formation: The reaction is initiated by the acid-catalyzed condensation of the aldehyde (4-Formyl-3,5-dimethylbenzonitrile) with urea. This step forms a key N-acylimine intermediate, which is the critical electrophile in the cascade.
-
Nucleophilic Attack: Concurrently, the β-ketoester (e.g., ethyl acetoacetate) undergoes keto-enol tautomerization. The resulting enol acts as a nucleophile, attacking the electrophilic carbon of the iminium ion.
-
Cyclization and Dehydration: The final step involves an intramolecular cyclization via nucleophilic attack by the second nitrogen atom of the urea moiety onto the ketone carbonyl, followed by dehydration to yield the stable 3,4-dihydropyrimidin-2(1H)-one ring system.
***```dot graph Biginelli_Mechanism { graph [rankdir="LR", splines=ortho, label="Biginelli Reaction Mechanism", labelloc=t, fontsize=16]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [arrowsize=0.7, penwidth=1.5];
// Nodes A [label="4-Formyl-3,5-dimethyl-\nbenzonitrile + Urea", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="N-Acylimine\nIntermediate", fillcolor="#E8F0FE", fontcolor="#202124"]; C [label="Ethyl Acetoacetate\n(Enol Form)", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Open-Chain Adduct", fillcolor="#E8F0FE", fontcolor="#202124"]; E [label="Cyclized Intermediate", fillcolor="#E8F0FE", fontcolor="#202124"]; F [label="Final DHPM Product", fillcolor="#E6F4EA", fontcolor="#202124"];
// Edges A -> B [label=" Condensation\n (+H+, -H2O) ", color="#4285F4"]; C -> D [label=" Nucleophilic Attack ", color="#EA4335"]; B -> D [color="#EA4335"]; D -> E [label=" Intramolecular\n Cyclization ", color="#FBBC05"]; E -> F [label=" Dehydration\n (-H2O) ", color="#34A853"]; }
Caption: General workflow for the synthesis of DHPMs.
Expanded Synthetic Applications and Future Directions
While the Biginelli reaction is a primary application, the reactivity of 4-Formyl-3,5-dimethylbenzonitrile allows for its use in synthesizing other important heterocyclic cores.
-
Hantzsch Pyridine Synthesis: By reacting the aldehyde with two equivalents of a β-ketoester and an ammonia source (like ammonium acetate), substituted dihydropyridines can be synthesized. These scaffolds are well-known for their cardiovascular applications.
-
Synthesis of Schiff Bases and Imines: The aldehyde can readily react with primary amines to form imines. These intermediates can be starting points for the synthesis of imidazoles, quinazolines, and other N-heterocycles.
-
Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile) can yield α,β-unsaturated systems, which are versatile intermediates for subsequent Michael additions and cyclizations to form pyran and pyridine derivatives. [6] The strategic use of 4-Formyl-3,5-dimethylbenzonitrile in MCRs provides a powerful tool for rapidly generating diverse molecular libraries. [7]Future work could involve exploring its utility in more complex cascade reactions, such as Passerini or Ugi-type reactions, by first converting the aldehyde to a suitable isocyanide or carboxylic acid, further expanding the accessible chemical space for drug discovery.
References
- Katritzky, A. R., et al. "Expedient Synthesis of Biginelli-Type Dihydropyrimidinones Using α-(Benzotriazolyl)alkyl Urea Derivatives." ARKIVOC, vol. 2003, no. 13, 2003, pp. 66-77. [Link not available]
-
Fadlan, A., et al. "Synthesis of dihydropyrimidinones 4a,b." ResearchGate, 2024. [Link]
-
Soulé, J.-F. "Catalysis for Heterocycles Chemistry." The Soulé Research Group, 2023. [Link]
-
Matrix Fine Chemicals. "4-FORMYL-3,5-DIMETHYLBENZONITRILE | CAS 157870-16-1." Accessed Jan 2026. [Link]
-
Verma, A., et al. "A four-component modified Biginelli reaction: A novel approach for C-2 functionalized dihydropyrimidines." National Institutes of Health, 2018. [Link]
-
Borah, P., et al. "Synthesis of 4-Aryl Substituted 3,4-Dihydropyrimidinones Using Silica-chloride Under Solvent Free Conditions." National Institutes of Health, 2007. [Link]
-
Fauzi, A., et al. "Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological." Journal of Medicinal and Chemical Sciences, vol. 6, no. 8, 2023, pp. 1810-1817. [Link]
-
Ningaiah, V. "Modified Biginelli reaction: Synthesis of fused Dihydropyrimidones." International Science Community Association, vol. 3, 2014, pp. 370-374. [Link]
- Kappe, C. O. "100 years of the Biginelli dihydropyrimidine synthesis." Tetrahedron, vol. 49, no. 32, 1993, pp. 6937-6963. [Link not available]
-
de la Torre, D., et al. "Synthesis of structurally diverse 3,4-dihydropyrimidin-2(1H)-ones via sequential Biginelli and Passerini reactions." Beilstein Journal of Organic Chemistry, vol. 15, 2019, pp. 2487-2494. [Link]
-
Quiroga, J., et al. "Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions." Pharmaceuticals, vol. 15, no. 8, 2022, p. 948. [Link]
-
Trivedi, H., et al. "Synthesis of Biginelli reaction products using a heterogeneous catalyst and their characterization." Journal of Emerging Technologies and Innovative Research, vol. 6, no. 2, 2019. [Link]
-
Singh, P., et al. "A study on kinetics of synthesis of benzimidazolopyrimidine derivatives using phase transfer catalyst." Heterocyclic Letters, vol. 13, no. 3, 2023, pp. 553-562. [Link]
-
Bakr, R. B., et al. "Arylformylacetonitriles in Multicomponent Reactions Leading to Heterocycles." Request PDF, 2020. [Link]
Sources
- 1. Catalysis for Heterocycles Chemistry – The Soulé Research Group [souleresearchgroup.org]
- 2. 4-FORMYL-3,5-DIMETHYLBENZONITRILE | CAS 157870-16-1 [matrix-fine-chemicals.com]
- 3. A four-component modified Biginelli reaction: A novel approach for C-2 functionalized dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 4-Aryl Substituted 3,4-Dihydropyrimidinones Using Silica-chloride Under Solvent Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jmchemsci.com [jmchemsci.com]
The Strategic Utility of 4-Formyl-3,5-dimethylbenzonitrile in Medicinal Chemistry: Application Notes and Protocols for the Synthesis of Bioactive Scaffolds
Introduction: In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the efficient construction of novel therapeutic agents. 4-Formyl-3,5-dimethylbenzonitrile, a synthetically versatile aromatic aldehyde, has emerged as a valuable scaffold in medicinal chemistry. Its unique substitution pattern, featuring a reactive formyl group for diverse chemical transformations, a nitrile moiety that can act as a hydrogen bond acceptor or be further elaborated, and two methyl groups that can influence solubility and metabolic stability, makes it an attractive starting point for the synthesis of a range of bioactive molecules. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the effective utilization of 4-Formyl-3,5-dimethylbenzonitrile as a key intermediate in the synthesis of targeted therapeutics, with a particular focus on the development of protein kinase inhibitors.
Physicochemical Properties of 4-Formyl-3,5-dimethylbenzonitrile
A thorough understanding of the physical and chemical properties of a building block is fundamental to its successful application in synthesis. The key properties of 4-Formyl-3,5-dimethylbenzonitrile are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 4-Formyl-3,5-dimethylbenzonitrile | [1] |
| CAS Number | 157870-16-1 | [1] |
| Molecular Formula | C₁₀H₉NO | [1] |
| Molecular Weight | 159.19 g/mol | [1] |
| Appearance | Off-white to pale yellow solid | |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF), sparingly soluble in alcohols, and poorly soluble in water. | |
| Storage | Store in a cool, dry, well-ventilated area away from heat and incompatible substances. Keep container tightly sealed. | [2] |
Application in the Synthesis of Kinase Inhibitors: A Focus on the Knoevenagel Condensation
The aldehyde functionality of 4-Formyl-3,5-dimethylbenzonitrile is a gateway for numerous carbon-carbon bond-forming reactions. Among these, the Knoevenagel condensation is a particularly powerful tool for introducing a vinyl cyanide moiety, a common pharmacophore in various enzyme inhibitors. This reaction involves the condensation of the aldehyde with an active methylene compound, such as malononitrile, to yield an α,β-unsaturated dinitrile. This product can then serve as a key intermediate in the synthesis of more complex heterocyclic systems, including those found in potent protein kinase inhibitors.
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[3][4] The p38 mitogen-activated protein kinase (MAPK) pathway, for instance, is a key regulator of inflammatory responses, making it a prime target for the development of novel anti-inflammatory drugs.[3][5]
Experimental Protocol: Knoevenagel Condensation of 4-Formyl-3,5-dimethylbenzonitrile with Malononitrile
This protocol details a robust and efficient method for the synthesis of 2-((4-cyano-2,6-dimethylphenyl)methylene)malononitrile, a versatile intermediate for further elaboration into kinase inhibitor scaffolds. The procedure is adapted from established methodologies for Knoevenagel condensations with aromatic aldehydes.[6][7][8][9][10]
Materials:
-
4-Formyl-3,5-dimethylbenzonitrile (1.0 eq)
-
Malononitrile (1.1 eq)
-
Piperidine (0.1 eq) or Ammonium Acetate (0.2 eq) as catalyst
-
Ethanol or Isopropanol as solvent
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Filtration apparatus
-
Recrystallization solvents (e.g., ethanol/water)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Formyl-3,5-dimethylbenzonitrile (1.0 equivalent) and the chosen solvent (e.g., ethanol, approximately 10 mL per gram of aldehyde).
-
Addition of Reagents: While stirring, add malononitrile (1.1 equivalents) to the flask. The mixture may not fully dissolve initially.
-
Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine (0.1 equivalents) or ammonium acetate (0.2 equivalents), to the reaction mixture. The choice of catalyst can influence reaction time and yield.
-
Reaction: Heat the reaction mixture to reflux (the boiling point of the solvent) using a heating mantle. Maintain a gentle reflux with continuous stirring.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., hexane:ethyl acetate, 7:3 v/v). The disappearance of the starting aldehyde spot and the appearance of a new, typically more polar, product spot indicates the reaction is proceeding. The reaction is generally complete within 2-4 hours.
-
Work-up and Isolation: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. In many cases, the product will precipitate out of the solution as a solid. If precipitation is not spontaneous, the solution can be concentrated under reduced pressure, and the residue can be triturated with a small amount of cold ethanol or an ethanol/water mixture to induce crystallization.
-
Purification: Collect the solid product by vacuum filtration and wash it with a small amount of cold solvent to remove any residual impurities. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol or ethanol/water) to afford the pure 2-((4-cyano-2,6-dimethylphenyl)methylene)malononitrile as a crystalline solid.
Causality Behind Experimental Choices:
-
Excess Malononitrile: A slight excess of malononitrile is used to ensure the complete consumption of the limiting reagent, 4-Formyl-3,5-dimethylbenzonitrile.
-
Weak Base Catalyst: A weak base like piperidine or ammonium acetate is crucial for deprotonating the active methylene group of malononitrile, generating the nucleophilic carbanion that attacks the aldehyde. Stronger bases could lead to side reactions.
-
Reflux Conditions: Heating the reaction to reflux increases the reaction rate, allowing for a shorter reaction time.
-
Recrystallization: This purification technique is highly effective for obtaining a high-purity crystalline product, which is essential for subsequent synthetic steps and for accurate characterization.
Diagram of the Knoevenagel Condensation Workflow:
Caption: Workflow for the Knoevenagel condensation.
Application in the Synthesis of a p38 MAPK Inhibitor Precursor
The product of the Knoevenagel condensation, 2-((4-cyano-2,6-dimethylphenyl)methylene)malononitrile, is a valuable precursor for the synthesis of various heterocyclic compounds with potential biological activity. For instance, it can be envisioned as a key intermediate in the synthesis of analogues of TAK-715, a known p38 MAPK inhibitor.[8][11][12][13] The synthesis of TAK-715 involves the construction of a 4-phenyl-5-pyridyl-1,3-thiazole core. While the exact synthetic route for TAK-715 starting from 4-Formyl-3,5-dimethylbenzonitrile is not publicly detailed, a plausible synthetic strategy would involve the transformation of the Knoevenagel product into a key thiazole intermediate.
The p38 MAPK Signaling Pathway
The p38 MAPK signaling pathway is a crucial cascade that regulates cellular responses to stress and inflammation.[2][3][5][14] Activation of this pathway leads to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are implicated in a range of inflammatory diseases like rheumatoid arthritis.[3][5] Inhibiting p38 MAPK can therefore be an effective therapeutic strategy to ameliorate these conditions.
Diagram of the p38 MAPK Signaling Pathway:
Caption: Simplified p38 MAPK signaling pathway.
Conclusion
4-Formyl-3,5-dimethylbenzonitrile is a highly valuable and versatile building block in medicinal chemistry. Its strategic application, particularly through reactions like the Knoevenagel condensation, provides a direct route to key intermediates for the synthesis of complex and biologically active molecules. The protocols and insights provided in this document are intended to empower researchers to effectively utilize this compound in their drug discovery efforts, particularly in the pursuit of novel kinase inhibitors for the treatment of inflammatory diseases and other challenging therapeutic targets. The self-validating nature of the described protocols, grounded in established chemical principles, ensures a high degree of reproducibility and success in the laboratory.
References
-
The p38 MAP kinase pathway as a therapeutic target in inflammatory disease. PubMed. [Link]
-
4-FORMYL-3,5-DIMETHYLBENZONITRILE | CAS 157870-16-1. Matrix Fine Chemicals. [Link]
-
Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i). MDPI. [Link]
-
An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling. Journal of Biological Chemistry. [Link]
-
Functional roles of p38 mitogen-activated protein kinase in macrophage-mediated inflammatory responses. PubMed. [Link]
-
Role of p38 in inflammation and its inhibition and position of MK2... ResearchGate. [Link]
-
p38 Signaling Pathway. Creative Diagnostics. [Link]
-
Novel inhibitor of p38 MAP kinase as an anti-TNF-alpha drug: discovery of N-[4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-pyridyl]benzamide (TAK-715) as a potent and orally active anti-rheumatoid arthritis agent. PubMed. [Link]
-
The p38-MAPK pathway overview. ResearchGate. [Link]
-
TAK-715 - Biochemicals. Bertin Bioreagent. [Link]
-
Schematic of p38 pathway signaling. The schematic shows the signaling... ResearchGate. [Link]
-
Novel Methods of Knoevenagel Condensation. Banaras Hindu University. [Link]
-
(PDF) The Chemistry of Malononitrile and its derivatives. ResearchGate. [Link]
-
Design and synthesis of CK2 inhibitors. PubMed. [Link]
-
The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water. ResearchGate. [Link]
- CN1681774A - Process for the preparation of 4-[[4-[[4-(2-cyanovinyl)-2,6-dimethylphenyl]amino]-2-pyrimidinyl]amino]benzonitrile.
Sources
- 1. Functional roles of p38 mitogen-activated protein kinase in macrophage-mediated inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The p38 MAP kinase pathway as a therapeutic target in inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN104945278A - Malononitrile synthesis method - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. bhu.ac.in [bhu.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. TAK-715 - Biochemicals - CAT N°: 26170 [bertin-bioreagent.com]
- 13. CN1681774A - Process for the preparation of 4-[[4-[[4-(2-cyanovinyl)-2,6-dimethylphenyl]amino]-2-pyrimidinyl]amino]benzonitrile - Google Patents [patents.google.com]
- 14. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Condensation Reactions of 4-Formyl-3,5-dimethylbenzonitrile for Advanced Synthesis
Abstract
4-Formyl-3,5-dimethylbenzonitrile is a highly versatile aromatic aldehyde featuring a sterically hindered formyl group and an electron-withdrawing nitrile functionality.[1] This unique substitution pattern makes it a valuable building block for the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science.[1] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the key condensation reactions of this substrate. We will explore the mechanistic underpinnings, provide field-tested experimental protocols for Knoevenagel and Horner-Wadsworth-Emmons (HWE) reactions, and discuss the significance of the resulting molecular scaffolds.
Introduction: The Synthetic Utility of 4-Formyl-3,5-dimethylbenzonitrile
4-Formyl-3,5-dimethylbenzonitrile, also known as 4-cyano-2,6-dimethylbenzaldehyde, possesses a chemical architecture primed for synthetic elaboration.[1] The aldehyde group at the 4-position is the primary site for reactivity, readily participating in condensation reactions to form new carbon-carbon double bonds.[1] The flanking methyl groups provide steric hindrance that can influence reaction stereoselectivity, while the electron-withdrawing nitrile group modulates the electronic properties of the aromatic ring.[1] These features make it an ideal precursor for synthesizing a diverse array of stilbene, cinnamate, and other vinyl derivatives, many of which are scaffolds for biologically active compounds.[2][3]
This guide focuses on two of the most powerful C=C bond-forming reactions applicable to this aldehyde: the Knoevenagel condensation and the Horner-Wadsworth-Emmons olefination.
Knoevenagel Condensation: Synthesis of α,β-Unsaturated Nitriles
The Knoevenagel condensation is a cornerstone of organic synthesis, involving the reaction of an aldehyde with an active methylene compound, catalyzed by a weak base, to yield an α,β-unsaturated product.[4][5] This reaction is particularly effective for creating electron-deficient alkenes, which are valuable Michael acceptors and intermediates in the synthesis of pharmaceuticals and fine chemicals.[6][7]
Reaction Mechanism and Rationale
The reaction proceeds via a three-step mechanism:
-
Carbanion Formation: A weak base, such as piperidine, deprotonates the active methylene compound (e.g., malononitrile), creating a resonance-stabilized carbanion.[5] The acidity of the methylene protons is crucial and is enhanced by adjacent electron-withdrawing groups (Z), such as cyano or ester moieties.[4]
-
Nucleophilic Attack: The highly nucleophilic carbanion attacks the electrophilic carbonyl carbon of 4-Formyl-3,5-dimethylbenzonitrile.
-
Dehydration: The resulting aldol-type intermediate rapidly undergoes dehydration (elimination of a water molecule) to form the thermodynamically stable conjugated C=C double bond.[4][5]
The choice of a weak base is critical to prevent the self-condensation of the aldehyde.[4] Ethanol is often used as a solvent due to its ability to dissolve the reactants and its suitable boiling point for reflux conditions.
Caption: General mechanism of the Knoevenagel condensation.
Experimental Protocol: Synthesis of 2-((4-cyano-2,6-dimethylphenyl)methylene)malononitrile
This protocol details the synthesis of the Knoevenagel adduct from 4-Formyl-3,5-dimethylbenzonitrile and malononitrile.
Materials & Equipment:
-
4-Formyl-3,5-dimethylbenzonitrile (1.0 eq)
-
Piperidine (0.1 eq, catalyst)
-
Ethanol (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Thin Layer Chromatography (TLC) apparatus
-
Büchner funnel and filter paper
Procedure:
-
To a 100 mL round-bottom flask, add 4-Formyl-3,5-dimethylbenzonitrile (e.g., 1.59 g, 10 mmol) and malononitrile (0.73 g, 11 mmol).
-
Add 30 mL of anhydrous ethanol and stir the mixture until the solids dissolve.
-
Add piperidine (0.1 mL, ~1 mmol) to the solution using a micropipette.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) with continuous stirring.[6]
-
Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 2-4 hours.
-
Upon completion, remove the flask from the heat and allow it to cool to room temperature. The product should precipitate as a solid.
-
If precipitation is slow, cool the flask in an ice bath for 30 minutes.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of cold ethanol to remove residual impurities.
-
Dry the product under vacuum to obtain the pure 2-((4-cyano-2,6-dimethylphenyl)methylene)malononitrile.
Self-Validation & Characterization:
-
Yield: Calculate the percentage yield of the isolated product.
-
Melting Point: Determine the melting point and compare it to literature values if available.
-
Spectroscopy: Confirm the structure using ¹H NMR, ¹³C NMR, and IR spectroscopy. Expect to see a characteristic singlet for the vinylic proton in the ¹H NMR spectrum and strong C≡N stretching bands in the IR spectrum.[6]
Data Presentation: Knoevenagel Condensation Conditions
The following table summarizes typical conditions for the Knoevenagel condensation with various active methylene compounds.
| Active Methylene Compound | Catalyst | Solvent | Temperature | Typical Yield (%) | Reference |
| Malononitrile | Piperidine | Ethanol | Reflux | >90 | Adapted from[6] |
| Ethyl Cyanoacetate | Piperidine | Ethanol | Reflux | 85-95 | Adapted from[6] |
| Cyanoacetamide | Ammonium Acetate | Solvent-free (MW) | 160°C | ~90 | Adapted from[6] |
| Diethyl Malonate | Piperidine/Acetic Acid | Toluene | Reflux (Dean-Stark) | 70-85 | General Conditions |
Horner-Wadsworth-Emmons (HWE) Olefination
The Horner-Wadsworth-Emmons (HWE) reaction is a superior alternative to the classical Wittig reaction for synthesizing α,β-unsaturated esters and other alkenes, especially when high (E)-stereoselectivity is desired.[10][11] It utilizes a phosphonate-stabilized carbanion, which is more nucleophilic than the corresponding Wittig ylide.[12] Key advantages include the formation of a water-soluble phosphate byproduct, simplifying purification, and consistently high yields of the (E)-alkene isomer.[11][13]
Reaction Mechanism and Rationale
The HWE reaction mechanism favors the formation of the more stable (E)-alkene through a pathway governed by steric control.[11]
-
Deprotonation: A strong base (e.g., NaH, NaOEt) deprotonates the phosphonate ester to generate the phosphonate carbanion.
-
Nucleophilic Addition: The carbanion adds to the aldehyde carbonyl, forming an intermediate oxaphosphetane. This addition is the rate-limiting step and is reversible.[10]
-
Elimination: The oxaphosphetane intermediate eliminates a dialkylphosphate salt to form the alkene. The transition state leading to the (E)-alkene is sterically less hindered and therefore lower in energy, driving the reaction towards the (E)-product.[11][12]
Anhydrous solvents like THF or DME are essential because the phosphonate carbanion is highly basic and would be quenched by protic solvents.
Sources
- 1. 157870-16-1(Benzonitrile,4-formyl-3,5-dimethyl-) | Kuujia.com [kuujia.com]
- 2. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. bhu.ac.in [bhu.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 11. Wittig-Horner Reaction [organic-chemistry.org]
- 12. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
Application Note: Strategic Hydrolysis of 4-Formyl-3,5-dimethylbenzonitrile to 4-Formyl-3,5-dimethylbenzoic Acid
An In-Depth Technical Guide
Abstract
This application note provides a comprehensive guide for the chemical hydrolysis of the nitrile moiety in 4-Formyl-3,5-dimethylbenzonitrile to the corresponding carboxylic acid, 4-formyl-3,5-dimethylbenzoic acid. This transformation is a critical step in the synthesis of complex molecules, particularly in pharmaceutical and materials science research, where the product serves as a versatile bifunctional building block. We present two robust, field-proven protocols—acid-catalyzed and base-catalyzed hydrolysis—and delve into the mechanistic underpinnings and strategic considerations for each pathway. The guide includes detailed, step-by-step procedures, a comparative analysis of the methodologies, a troubleshooting guide, and visualizations to ensure procedural clarity and successful execution by researchers and drug development professionals.
Introduction and Strategic Importance
The conversion of nitriles to carboxylic acids is a fundamental transformation in organic synthesis.[1][2] For the substrate 4-Formyl-3,5-dimethylbenzonitrile, this hydrolysis unlocks a valuable synthetic intermediate, 4-formyl-3,5-dimethylbenzoic acid, which features both an aldehyde and a carboxylic acid. These orthogonal functional groups allow for selective, sequential modifications, making it a key component in the synthesis of targeted therapeutics, polymers, and molecular probes.
The primary challenge in this specific transformation is the presence of the formyl (aldehyde) group, which can be sensitive to the harsh conditions typically required for nitrile hydrolysis.[3] Therefore, the choice of method—acidic versus basic catalysis—is not arbitrary and must be made with a clear understanding of the potential side reactions and the overall synthetic strategy. This guide provides the necessary expertise to make that informed decision.
Mechanistic Rationale: Acid vs. Base Catalysis
The hydrolysis of a nitrile proceeds in two principal stages: the initial hydration to an amide intermediate, followed by the hydrolysis of the amide to the carboxylic acid.[2][4][5] Both stages can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the nitrile nitrogen is first protonated. This protonation significantly increases the electrophilicity of the carbon atom in the cyano group, making it susceptible to nucleophilic attack by a weak nucleophile like water.[1][6] The reaction proceeds through an imidic acid tautomer to form a protonated amide, which is then further hydrolyzed to the carboxylic acid and an ammonium salt.[1][4][7]
-
Causality : The use of strong acid ensures complete protonation and drives the reaction forward. However, it also presents a risk of acid-catalyzed side reactions with the formyl group, such as polymerization or acetal formation if an alcohol is used as a co-solvent.
Base-Catalyzed Hydrolysis
In the presence of a strong base, the highly nucleophilic hydroxide ion directly attacks the electrophilic carbon of the nitrile group.[4][7] This forms an imidic acid intermediate after protonation by water, which then tautomerizes to the more stable amide.[7] The amide is subsequently hydrolyzed under basic conditions to yield a carboxylate salt. An essential final step is the acidification of the reaction mixture to protonate the carboxylate and precipitate the desired carboxylic acid product.[2][5][8]
-
Causality : This pathway avoids the generation of highly acidic conditions that could degrade the starting material or product. However, the formyl group can be susceptible to base-catalyzed reactions, such as the Cannizzaro reaction, especially at high temperatures and base concentrations, although this is less of a concern for substituted benzaldehydes.
The overall chemical transformation is depicted below.
Caption: Reaction pathway from nitrile to carboxylic acid via an amide intermediate.
Comparative Analysis of Hydrolysis Protocols
The choice between acid and base catalysis depends on substrate stability, desired purity, and downstream applications.
| Parameter | Acid-Catalyzed Protocol | Base-Catalyzed Protocol |
| Primary Reagent | Concentrated H₂SO₄ or HCl | NaOH or KOH |
| Reaction Time | Typically 12-24 hours | Typically 4-12 hours |
| Temperature | Reflux (High Temperature) | Reflux (High Temperature) |
| Workup | Dilution in ice-water, filtration/extraction | Acidification to precipitate product, filtration |
| Pros | Direct isolation of the free carboxylic acid. | Generally faster; may be gentler on some substrates. |
| Cons | Risk of degradation/side reactions of the formyl group. Harsh conditions. | Product is a salt until final acidification. Risk of base-mediated side reactions. |
| Typical Yield | 65-80% | 70-90% |
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid/base resistant gloves.
Protocol 1: Acid-Catalyzed Hydrolysis
This protocol uses a mixture of sulfuric acid and water to achieve hydrolysis. The high temperature is necessary to drive the reaction to completion.[8][9]
Materials:
-
4-Formyl-3,5-dimethylbenzonitrile
-
Concentrated Sulfuric Acid (98%)
-
Deionized Water
-
Diethyl Ether or Ethyl Acetate (for extraction)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Heating mantle with stirrer
-
Separatory funnel
-
Standard glassware for filtration and recrystallization
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-Formyl-3,5-dimethylbenzonitrile (e.g., 5.0 g, 1.0 equiv).
-
Acid Addition: Carefully add a 50% (v/v) aqueous solution of sulfuric acid (50 mL). Causality: The acid acts as the catalyst, while water is the reactant. The concentration is a balance between catalytic activity and ensuring sufficient water for the reaction.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 110-120 °C) using a heating mantle. Maintain vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). Withdraw a small aliquot, quench it carefully with sodium bicarbonate solution, and extract with ethyl acetate. The disappearance of the starting nitrile spot indicates completion (typically 12-24 hours).
-
Workup - Quenching: Once the reaction is complete, cool the flask to room temperature and then place it in an ice bath. Slowly and carefully pour the reaction mixture over crushed ice (200 g) in a large beaker with stirring. A white precipitate of the crude carboxylic acid should form.
-
Isolation: Collect the crude product by vacuum filtration, washing the solid with copious amounts of cold deionized water until the washings are neutral (pH ~7).
-
Purification:
-
Dissolve the crude solid in a minimum amount of hot aqueous ethanol or acetic acid.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[10]
-
Protocol 2: Base-Catalyzed Hydrolysis
This protocol uses sodium hydroxide in an aqueous ethanol solution, which aids in the solubility of the organic substrate.[9]
Materials:
-
4-Formyl-3,5-dimethylbenzonitrile
-
Sodium Hydroxide (NaOH) pellets
-
Ethanol
-
Deionized Water
-
Concentrated Hydrochloric Acid (HCl)
-
Round-bottom flask with reflux condenser
-
Heating mantle with stirrer
-
Standard glassware for filtration
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve Sodium Hydroxide (e.g., 8.0 g) in a mixture of water (50 mL) and ethanol (50 mL). Causality: Ethanol serves as a co-solvent to improve the solubility of the starting nitrile in the aqueous base.
-
Substrate Addition: Add 4-Formyl-3,5-dimethylbenzonitrile (e.g., 5.0 g, 1.0 equiv) to the basic solution.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 80-90 °C) with stirring for 4-12 hours. Ammonia gas may be evolved during the reaction.[2][5]
-
Reaction Monitoring: Monitor the reaction by TLC as described in the acid-catalyzed protocol.
-
Workup - Acidification: After cooling the reaction mixture to room temperature, transfer it to a beaker and place it in an ice bath. Slowly add concentrated HCl with stirring until the solution is strongly acidic (pH 1-2, check with pH paper). A thick white precipitate of 4-formyl-3,5-dimethylbenzoic acid will form. Causality: This step protonates the sodium carboxylate salt formed in situ, rendering it insoluble in the acidic aqueous medium.[8]
-
Isolation: Allow the suspension to stir in the ice bath for 30 minutes to ensure complete precipitation. Collect the product by vacuum filtration.
-
Purification: Wash the filter cake thoroughly with cold deionized water to remove inorganic salts. The product can be further purified by recrystallization as described in Protocol 1, Step 7.
Experimental Workflow Visualization
The following diagram outlines the general workflow for the hydrolysis and purification process.
Caption: Generalized workflow for the synthesis and purification of the target acid.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Reaction is stalled / incomplete | Insufficient temperature or reaction time. Poor solubility of starting material. | Ensure proper reflux temperature is reached. Extend reaction time. For the basic protocol, consider adding more co-solvent (ethanol). |
| Isolation of amide intermediate | Hydrolysis of the amide is often the rate-limiting step. | Force the reaction to completion by extending the reflux time or increasing the concentration of the acid/base catalyst.[3][11] |
| Low yield after workup | Product is partially soluble in the aqueous filtrate. Incomplete precipitation during acidification (base protocol). | Ensure the aqueous phase is thoroughly chilled before filtration. For the base protocol, ensure the pH is sufficiently low (~1) to fully protonate the carboxylate. |
| Product is discolored / impure | Side reactions involving the aldehyde group. Thermal degradation. | Perform purification via conversion to the sodium salt: dissolve crude acid in aq. NaHCO₃, wash with ether to remove neutral impurities, then re-acidify to precipitate the pure acid.[10] Consider performing the reaction under an inert atmosphere (N₂). |
References
-
General procedures for the purification of Carboxylic acids. Chempedia - LookChem. [Link]
-
The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. [Link]
- Process for purification of aromatic carboxylic acids.
- Process for the purification of aromatic carboxylic acids.
-
Chemistry of Nitriles. LibreTexts. [Link]
-
Chromatographic separations of aromatic carboxylic acids. PubMed. [Link]
-
Purification Of Aromatic Carboxylic Acids. Quick Company. [Link]
-
Reactions of Nitriles. Chemistry Steps. [Link]
-
Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Moodle. [Link]
- Process for hydrolysis of nitriles.
-
Hydrolysing Nitriles. Chemguide. [Link]
-
Nitrile to Acid - Common Conditions. organic-chemistry.org. [Link]
-
The Hydrolysis of Nitriles. Chemistry LibreTexts. [Link]
-
Hydrolysis of nitriles. Lumen Learning - Organic Chemistry II. [Link]
-
Hydrolysis of nitriles. Reddit r/OrganicChemistry. [Link]
-
Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. [Link]
-
Problem nitrile hydrolysis, esterification. YouTube. [Link]
Sources
- 1. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 4. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 10. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 11. reddit.com [reddit.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Formyl-3,5-dimethylbenzonitrile by Recrystallization
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 4-Formyl-3,5-dimethylbenzonitrile via recrystallization. It is structured as a series of troubleshooting solutions and frequently asked questions to directly address challenges encountered in the laboratory.
Troubleshooting Guide: Addressing Common Recrystallization Issues
This section is designed to resolve specific problems that may arise during the purification process. Each answer explains the underlying chemical principles to empower users to make informed decisions.
Q1: My 4-Formyl-3,5-dimethylbenzonitrile sample will not fully dissolve in the hot solvent, even after adding a large volume. What's happening?
A: This issue typically points to one of two scenarios:
-
Incorrect Solvent Choice: The solvent you have selected may be too nonpolar or too polar for 4-Formyl-3,5-dimethylbenzonitrile, even at elevated temperatures. The ideal recrystallization solvent should fully dissolve the compound when hot but poorly when cold.[1][2][3] Given the molecule's structure—an aromatic ring with polar nitrile (-CN) and aldehyde (-CHO) groups, and nonpolar methyl (-CH₃) groups—solvents of intermediate polarity like ethanol, isopropanol, or ethyl acetate are often good starting points.
-
Presence of Insoluble Impurities: Your crude sample may contain impurities that are insoluble in your chosen solvent, even at its boiling point. If the majority of your compound has dissolved and a solid remains, this is the likely cause.
Solution:
-
Perform Hot Filtration: To remove insoluble impurities, you must perform a hot filtration.[1] Keep the solution heated while filtering it through a pre-warmed funnel into a clean, pre-warmed flask. This prevents your desired product from crystallizing prematurely.
-
Re-evaluate Your Solvent: If the bulk of the material remains undissolved, the solvent is unsuitable. You must conduct a new solvent screening with small amounts of your crude product to find a more appropriate system.[3][4]
Q2: The solution is clear and hot, but no crystals have formed after cooling to room temperature and even placing it in an ice bath. What should I do?
A: This is a classic case of either using too much solvent or the solution becoming supersaturated.[5][6]
-
Excess Solvent: The most common reason for crystallization failure is the use of too much solvent.[6][7] A successful recrystallization requires the solution to be saturated or near-saturated at the high temperature, so that as solubility decreases upon cooling, the solution becomes supersaturated and forces the compound to crystallize. If too much solvent is present, the compound remains in solution even at low temperatures.
-
Supersaturation: Sometimes, a solution can cool below its saturation point without forming crystals because the process of nucleation (the initial formation of a crystal seed) has not begun.[6][7]
Solutions (in order of application):
-
Induce Nucleation: Gently scratch the inside of the flask just below the surface of the liquid with a glass rod. The microscopic scratches on the glass provide a rough surface for crystals to begin forming.[6][7] Alternatively, add a tiny "seed crystal" of pure 4-Formyl-3,5-dimethylbenzonitrile to the solution to initiate crystallization.[6]
-
Reduce Solvent Volume: If nucleation techniques fail, you have used too much solvent. Gently heat the solution to boil off a portion of the solvent (e.g., 20-30% of the volume) in a fume hood. Then, allow the solution to cool again.[5][6]
-
Cool to a Lower Temperature: If not already done, place the flask in a salt-ice bath to achieve temperatures below 0 °C, which may be necessary to sufficiently decrease solubility.[8]
Q3: Instead of forming solid crystals, my compound has separated as an oily liquid. How can I fix this "oiling out"?
A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of a solid crystalline lattice.[5][6] This is common for compounds with lower melting points or when the solution is too concentrated and cools too quickly.[5][9] The melting point for 4-Formyl-3,5-dimethylbenzonitrile is reported to be in the range of 88-92 °C.[10]
Solutions:
-
Re-dissolve and Add More Solvent: Heat the solution back to its boiling point until the oil redissolves completely. Add a small amount (10-15%) of additional hot solvent to lower the saturation temperature.[6][9]
-
Ensure Slow Cooling: Allow the flask to cool much more slowly. You can insulate the flask by placing it in a beaker of warm water and letting both cool together.[8] This gives the molecules time to align properly into a crystal lattice rather than crashing out as a disordered liquid.
-
Change Solvent System: If the problem persists, consider using a lower-boiling point solvent or a mixed-solvent system where the compound's solubility is lower.
Q4: My final crystals have a poor color and/or a wide melting point range. What went wrong?
A: This indicates that impurities are still present in your final product. This can happen for several reasons:
-
Rapid Crystallization: If the solution cools too quickly, impurities can become trapped within the growing crystal lattice, a process known as occlusion.[11]
-
Soluble Impurities: The chosen solvent may not be ideal for separating the desired compound from certain impurities, especially if the impurities have similar solubility characteristics.
-
Insufficient Washing: The surfaces of the crystals may be coated with the "mother liquor," which contains the concentrated soluble impurities.
Solutions:
-
Repeat the Recrystallization: The most straightforward solution is to perform a second recrystallization, ensuring slow cooling to promote the formation of pure crystals.
-
Use Decolorizing Carbon: If the impurities are colored, you can add a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb the colored impurities. Use only a very small amount, as it can also adsorb your product.
-
Proper Washing Technique: After collecting the crystals by vacuum filtration, wash them with a minimal amount of ice-cold recrystallization solvent.[7] The cold solvent will wash away surface impurities without dissolving a significant amount of your product.
Q5: My final yield of pure product is very low. How can I improve recovery?
A: A low yield is a common problem in recrystallization and can be traced to several steps in the process.[9]
Causes and Solutions:
-
Using Too Much Solvent: As discussed in Q2, this is a primary cause of low yield, as a significant amount of product remains in the mother liquor.[7] Solution: Use the absolute minimum amount of hot solvent required for complete dissolution.
-
Premature Crystallization: Loss of product during hot filtration. Solution: Ensure the funnel and receiving flask are pre-warmed to prevent the product from crystallizing in the filter paper.[8]
-
Excessive Washing: Washing the collected crystals with too much solvent or with solvent that is not ice-cold will dissolve and wash away a portion of your product.[7] Solution: Use a minimal volume of ice-cold solvent for the wash.
-
Inherent Solubility: Every compound has some finite solubility even in the cold solvent. This portion is unrecoverable in a single crystallization. Solution: To recover more product, you can try to evaporate some of the solvent from the filtrate (the mother liquor) to obtain a second, though likely less pure, crop of crystals.
Frequently Asked Questions (FAQs)
Q1: What are the best solvents to start with for screening 4-Formyl-3,5-dimethylbenzonitrile?
A: Based on the compound's structure (aromatic, aldehyde, nitrile), a good starting point is to test solvents with a range of polarities. A good recrystallization solvent should dissolve the compound when hot but not at room temperature.[1]
-
Good Candidates: Ethanol, Isopropanol (Propan-2-ol), Ethyl Acetate, Toluene.
-
Likely Poor Candidates: Water (compound has low solubility), Hexane/Heptane (likely too nonpolar to dissolve the compound even when hot, but could be useful as an anti-solvent in a mixed pair).[10][12] Dichloromethane and chloroform dissolve the compound readily, making them less suitable for recrystallization unless paired with an anti-solvent.[12]
Q2: How do I perform an effective small-scale solvent test?
A: Use this systematic protocol:
-
Place about 20-30 mg of your crude compound into a small test tube.
-
Add a few drops of the test solvent at room temperature and agitate. A good solvent should not dissolve the compound at this stage.[13]
-
If it does not dissolve, gently heat the test tube in a warm water or sand bath.
-
Continue adding the solvent dropwise while heating until the solid just dissolves.
-
Allow the test tube to cool slowly to room temperature, then place it in an ice bath.
-
An ideal solvent will show poor solubility at room temperature but high solubility when hot, and will produce a good crop of crystals upon cooling.[1][3]
Q3: Should I use a single-solvent or a mixed-solvent system?
A: Start by trying to find a suitable single solvent, as this is the simplest method. A mixed-solvent system is used when no single solvent has the ideal solubility properties.[6] This typically involves one solvent in which the compound is very soluble (the "soluble solvent") and another in which it is poorly soluble (the "anti-solvent"). For 4-Formyl-3,5-dimethylbenzonitrile, a potential pair could be Toluene (soluble solvent) and Hexane (anti-solvent).
Q4: How can I confirm the purity of my recrystallized product?
A: The purity of your final product should be assessed using standard analytical techniques:
-
Melting Point Determination: A pure compound will have a sharp melting point range (typically < 2 °C) that matches the literature value (88-92 °C for this compound).[10][13] An impure compound will melt over a wider range and at a lower temperature.
-
Thin Layer Chromatography (TLC): Compare the recrystallized material to the crude starting material. The purified product should ideally show a single, distinct spot, whereas the crude material may show multiple spots.[13]
-
Spectroscopic Methods: For definitive structural confirmation and purity assessment, use techniques like ¹H NMR, ¹³C NMR, or FT-IR spectroscopy.
Data Summary Table
| Solvent | Boiling Point (°C) | Polarity Index | Predicted Solubility of 4-Formyl-3,5-dimethylbenzonitrile | Role |
| Water | 100 | 10.2 | Very Low[10][12] | Poor |
| Ethanol | 78 | 4.3 | Good when hot, moderate when cold | Potential Single Solvent |
| Isopropanol | 82 | 3.9 | Good when hot, low when cold | Good Potential Single Solvent |
| Ethyl Acetate | 77 | 4.4 | High | Potential Soluble Solvent |
| Toluene | 111 | 2.4 | High | Potential Soluble Solvent |
| Hexane | 69 | 0.1 | Very Low | Potential Anti-Solvent |
| Dichloromethane | 40 | 3.1 | Very High[12] | Poor for single-solvent use |
Experimental Protocol: Recrystallization of 4-Formyl-3,5-dimethylbenzonitrile
This general protocol should be adapted based on the results of your solvent screening.
-
Dissolution: Place the crude 4-Formyl-3,5-dimethylbenzonitrile (e.g., 1.0 g) into an appropriately sized Erlenmeyer flask (e.g., 50 mL). Add a magnetic stir bar.
-
Add the chosen solvent (e.g., isopropanol) to the flask, just enough to create a slurry.
-
Gently heat the mixture on a hot plate with stirring. Bring the solvent to a slow boil.
-
Continue to add small portions of the hot solvent until the solid completely dissolves. It is critical to use the minimum amount of hot solvent to ensure a good recovery.[1][7]
-
(Optional) Hot Filtration: If insoluble impurities remain, perform a hot filtration as described in the troubleshooting section.
-
Cooling and Crystallization: Remove the flask from the heat, cover it with a watch glass to prevent solvent evaporation, and allow it to cool slowly and undisturbed to room temperature.[11] Slow cooling is essential for forming pure crystals.
-
Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any adhering impurities.
-
Drying: Allow the crystals to dry thoroughly on the filter paper by drawing air through them for several minutes. For final drying, transfer the crystals to a watch glass and let them air dry or place them in a desiccator.
Visualization of Troubleshooting Workflow
The following diagram outlines the decision-making process when crystals fail to form upon cooling.
Caption: Troubleshooting flowchart for failure of crystal formation.
References
-
RSC Education. (n.d.). Finding the best solvent for recrystallisation student sheet. Royal Society of Chemistry. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Nanjing Finechem Holding Co.,Limited. (n.d.). 4-Formyl-3,5-Dimethylbenzonitrile. Methylamine Supplier. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
-
Nanjing Finechem Holding Co.,Limited. (n.d.). Benzonitrile, 4-Formyl-3,5-Dimethyl-. Methylamine Supplier. Retrieved from [Link]
-
Biocyclopedia. (n.d.). Problems in recrystallization. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, March 5). 2.1: Recrystallization. Retrieved from [Link]
-
University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]
-
Mol-Instincts. (2024, August 30). Benzonitrile,4-formyl-3,5-dimethyl-. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). 4-FORMYL-3,5-DIMETHYLBENZONITRILE | CAS 157870-16-1. Retrieved from [Link]
-
ChemBK. (2024, April 9). 4-forMyl-3-Methoxybenzonitrile. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
Reddit. (2024, October 17). Recrystallization Issues. r/Chempros. Retrieved from [Link]
-
University of California, Berkeley, College of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 4-Formyl-3-methoxybenzonitrile. Retrieved from [Link]
-
WIPO Patentscope. (2024, March 29). CN117776973 - Preparation method of 4-formyl-3-methoxybenzonitrile. Retrieved from [Link]
Sources
- 1. edu.rsc.org [edu.rsc.org]
- 2. Recrystallization [sites.pitt.edu]
- 3. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 4. mt.com [mt.com]
- 5. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Benzonitrile, 4-Formyl-3,5-Dimethyl- | Chemical Properties, Uses, Safety Data & Supplier Information China [nj-finechem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 4-Formyl-3,5-Dimethylbenzonitrile | Chemical Properties, Safety, Applications & Supplier China [nj-finechem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating Side Reactions in the Formylation of Dimethylbenzonitrile
Welcome to the technical support center for aromatic formylation. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the formylation of dimethylbenzonitrile isomers. Here, we move beyond simple protocols to dissect the causality behind common experimental issues, offering field-proven insights and troubleshooting strategies in a direct question-and-answer format. Our focus is on empowering you to diagnose problems, optimize conditions, and achieve robust, reproducible results.
Section 1: Understanding the Core Reaction & Substrate Reactivity
The formylation of dimethylbenzonitrile, a key step in the synthesis of various high-value intermediates, typically employs the Vilsmeier-Haack reaction.[1][2] This reaction uses a "Vilsmeier reagent," an electrophilic iminium salt, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).[3][4]
The success of this electrophilic aromatic substitution is highly dependent on the electronic nature of the substrate. Dimethylbenzonitrile presents a classic challenge: the two methyl groups are electron-donating and activating, directing electrophilic attack to their ortho and para positions, while the nitrile group is strongly electron-withdrawing and deactivating. The interplay between these groups dictates the overall reactivity and regioselectivity of the formylation.
Table 1: Influence of Substituents on Electrophilic Aromatic Substitution
| Substituent | Electronic Effect | Activating/Deactivating | Directing Influence |
| -CH₃ (Methyl) | Electron-Donating (Inductive & Hyperconjugation) | Activating | ortho, para |
| -CN (Nitrile) | Electron-Withdrawing (Inductive & Resonance) | Deactivating | meta |
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
FAQ 1: Low to No Product Yield
Question: I am attempting to formylate 3,5-dimethylbenzonitrile using DMF and POCl₃, but I'm recovering mostly starting material. What are the likely causes?
Answer: This is a common issue when formylating moderately activated or deactivated aromatic rings. The Vilsmeier reagent is a relatively weak electrophile compared to those in other reactions like Friedel-Crafts acylation, meaning it requires an electron-rich substrate to proceed efficiently.[2][5] Several factors could be at play:
-
Improper Vilsmeier Reagent Formation: The reagent must be pre-formed before adding your substrate. Adding the dimethylbenzonitrile before the reagent is fully formed can lead to a host of side reactions and an inactive formylating agent.[6]
-
Insufficient Reaction Temperature: While starting at a low temperature (0 °C) is crucial for controlled reagent formation, the formylation step itself may require more thermal energy.[6] For a substrate like dimethylbenzonitrile, a gradual increase in temperature, potentially to 80 °C or higher, might be necessary to drive the reaction forward.[6]
-
Incomplete Hydrolysis: The reaction does not directly yield an aldehyde. It first forms an iminium ion intermediate which must be hydrolyzed during the aqueous work-up to reveal the formyl group.[1][4] Inadequate quenching or stirring during work-up can result in incomplete conversion and low yields of the desired aldehyde.
Troubleshooting Workflow: Low or No Yield
Below is a logical workflow to diagnose and solve low-yield issues.
Caption: Troubleshooting workflow for low formylation yield.
FAQ 2: Poor Regioselectivity or Isomer Formation
Question: I am formylating 2,4-dimethylbenzonitrile and getting a mixture of products. How can I control where the formyl group adds?
Answer: Regiocontrol is dictated by the directing effects of the substituents. In 2,4-dimethylbenzonitrile, the methyl groups at positions 2 and 4 strongly direct incoming electrophiles to positions 3, 5, and 6. The deactivating nitrile group at position 1 directs to position 3 and 5.
-
Position 5: This position is para to the C2-methyl and ortho to the C4-methyl, making it highly activated and the likely major product.
-
Position 3: This position is ortho to both the C2- and C4-methyl groups, but may have some steric hindrance. It is also meta to the deactivating nitrile group.
-
Position 6: This position is ortho to the C2-methyl but is sterically hindered by it, making it a less likely site of attack.
Controlling this selectivity is challenging. Lowering the reaction temperature can sometimes increase selectivity by favoring the kinetically preferred product and slowing down competing reaction pathways.[6] However, for this substrate, achieving a single isomer may require a multi-step strategy involving protecting or blocking groups, which falls outside the scope of direct formylation.
Visualizing Directing Effects: Formylation of 3,5-Dimethylbenzonitrile
For an isomer like 3,5-dimethylbenzonitrile, the directing effects are convergent, leading to a more predictable outcome.
Caption: Directing effects in the formylation of 3,5-dimethylbenzonitrile.
FAQ 3: My Nitrile Group is Reacting
Question: During work-up of my formylation reaction, I'm isolating a product that appears to be a carboxylic acid instead of an aldehyde. What happened?
Answer: The nitrile group (-C≡N) is generally stable to the Vilsmeier-Haack conditions themselves. However, it can be susceptible to hydrolysis under either strong acidic or strong basic conditions, especially at elevated temperatures during work-up. The iminium intermediate formed during the reaction requires hydrolysis to yield the aldehyde; if this work-up is too harsh (e.g., refluxing with strong acid or base to force hydrolysis), you can inadvertently hydrolyze the nitrile to a carboxylic acid.
Mitigation Strategy:
-
Mild Work-up: Perform the hydrolysis at low temperatures (0-25 °C).
-
Buffered System: Use a mild base like sodium acetate or sodium bicarbonate during the aqueous quench.[3] This helps neutralize the reaction mixture and facilitates the hydrolysis of the iminium ion without being harsh enough to attack the nitrile group.
-
Avoid Excess Heat: Do not heat the reaction mixture during the aqueous work-up. Vigorous stirring at room temperature is usually sufficient.[6]
Section 3: Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of 3,5-Dimethylbenzonitrile
This protocol provides a starting point for optimization. All operations should be conducted in a fume hood using anhydrous techniques.
-
Reagent Preparation: In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool anhydrous DMF (5 equivalents) to 0 °C using an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise to the cold DMF over 30 minutes.[3] A thick, white precipitate of the Vilsmeier reagent may form. Stir the mixture at 0 °C for an additional 30 minutes.
-
Substrate Addition: Dissolve 3,5-dimethylbenzonitrile (1 equivalent) in a minimal amount of anhydrous DMF or other suitable solvent (e.g., dichloromethane). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.[6]
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. If no significant conversion is observed by TLC, gradually heat the mixture to 50-70 °C and monitor periodically.
-
Quenching and Hydrolysis: Cool the reaction mixture back to 0 °C. Carefully and slowly pour the mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium acetate (NaOAc, ~5-6 equivalents).[3]
-
Work-up: Stir the resulting slurry vigorously at room temperature for 1-2 hours to ensure complete hydrolysis of the intermediate. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography or recrystallization.
Visualizing the Vilsmeier-Haack Mechanism
Caption: General mechanism of the Vilsmeier-Haack reaction.
References
-
Pure & Applied Chemistry. (n.d.). Aromatic formylation reaction. Retrieved from [Link]
- Patents, Google. (1995). US5457239A - Process for formylation of aromatic compounds.
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). The Vilsmeier Reaction. 2. Reactions with Compounds Other Than Fully Conjugated Carbocycles and Heterocycles. Retrieved from [Link]
Sources
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. organicreactions.org [organicreactions.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of 4-Formyl-3,5-dimethylbenzonitrile Synthesis
Welcome to the technical support guide for the synthesis of 4-Formyl-3,5-dimethylbenzonitrile. This document is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice and optimized protocols. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles, empowering you to make informed decisions during your experiments.
The primary and most effective method for the synthesis of 4-Formyl-3,5-dimethylbenzonitrile is the Vilsmeier-Haack reaction . This electrophilic aromatic substitution is ideally suited for the starting material, 3,5-dimethylbenzonitrile, due to the electronic nature of the substrate. The two methyl groups are electron-donating, acting as powerful ortho, para-directing activators.[1][2][3] Concurrently, the nitrile group is an electron-withdrawing, meta-directing deactivator. The cumulative effect of these substituents strongly activates the C4 position (para to the nitrile and ortho to both methyl groups) for electrophilic attack, making the Vilsmeier-Haack reaction highly regioselective for this substrate.[2][4]
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is consistently low (<50%). What are the most likely causes?
A1: Low yield is the most frequently reported issue and typically stems from one of three areas: reagent quality, reaction conditions, or incomplete hydrolysis during work-up.
-
Reagent Integrity: The Vilsmeier reagent is formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). Both reagents are highly sensitive to moisture. POCl₃ will readily hydrolyze to phosphoric acid, which is unreactive, while water in DMF will consume the Vilsmeier reagent. Ensure you are using freshly distilled or anhydrous grade reagents.
-
Thermal Control: The formation of the Vilsmeier reagent (a chloroiminium salt) is exothermic.[5] This step should be performed at low temperatures (0-5 °C) to prevent degradation. After the addition of the 3,5-dimethylbenzonitrile substrate, the reaction often requires heating. However, excessive temperatures (>80-90 °C) can lead to the formation of intractable polymeric tars, which significantly reduces the yield of the desired product.[6]
-
Stoichiometry: The molar ratio of POCl₃ to DMF and the substrate is critical. A common mistake is using a large excess of the Vilsmeier reagent, which can promote side reactions. A slight excess (1.1 to 1.5 equivalents) of the formylating agent is typically sufficient.
Q2: My crude NMR shows multiple aromatic products. What are these impurities and how can I prevent them?
A2: While the reaction is highly regioselective, side products can form under suboptimal conditions.
-
Isomeric Impurities: Although electronically disfavored, trace amounts of formylation at the C2 position (ortho to the nitrile) can occur, leading to the formation of 2-Formyl-3,5-dimethylbenzonitrile. This is more likely if the reaction temperature is excessively high. Careful control of the reaction temperature is the best preventative measure.
-
Hydrolyzed Byproducts: During the aqueous work-up, the nitrile group (-CN) can be partially or fully hydrolyzed to a primary amide (-CONH₂) or a carboxylic acid (-COOH) if conditions are too acidic or basic, especially when combined with prolonged heating. To avoid this, the hydrolysis of the intermediate iminium salt should be performed under buffered or mildly basic conditions (e.g., quenching into a cold sodium acetate or sodium bicarbonate solution) and without excessive heating.
Q3: The reaction mixture turns dark black and becomes very viscous. Is this normal?
A3: Significant darkening and tar formation are indicative of polymerization, a common side reaction in Vilsmeier-Haack and other electrophilic substitution reactions when the substrate or intermediate is highly activated.[6] This is almost always caused by excessive heat. The activated aromatic ring and the electrophilic iminium salt intermediate can undergo unwanted condensation reactions.
-
Troubleshooting:
-
Immediately reduce the reaction temperature.
-
Ensure efficient stirring to prevent localized overheating.
-
In future runs, reduce the final reaction temperature or shorten the reaction time. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) and stop the reaction as soon as the starting material is consumed.
-
Q4: My work-up is difficult, resulting in emulsions and product loss. What is a reliable purification protocol?
A4: The work-up is critical for this reaction as it involves the hydrolysis of the intermediate iminium salt to the final aldehyde. A poorly executed work-up is a common source of product loss.
-
Optimized Quenching: The key is to control the hydrolysis. The reaction mixture should be cooled to room temperature and then slowly added to a vigorously stirred beaker of crushed ice containing a mild base like sodium bicarbonate or sodium acetate. This neutralizes the acidic byproducts and facilitates the clean hydrolysis of the iminium salt. Do NOT add water directly to the hot reaction mixture, as this can be violently exothermic and lead to side product formation.
-
Extraction: After quenching, the product can be extracted with an appropriate organic solvent like ethyl acetate or dichloromethane. If emulsions form, adding a small amount of brine (saturated NaCl solution) can help break them.
-
Purification: The crude product is often a solid. Recrystallization from a solvent system like ethanol/water or ethyl acetate/hexanes is often effective. If isomeric impurities or other byproducts are present, column chromatography on silica gel is recommended.
Part 2: In-Depth Optimization & Protocols
Optimizing Key Reaction Parameters
For researchers aiming to maximize yield and purity, systematic optimization of the following parameters is recommended.
| Parameter | Recommended Range | Troubleshooting for Low Yield/Purity | Rationale |
| POCl₃ : DMF Ratio | 1 : 1 to 1 : 1.2 | Issue: Incomplete reaction. Action: Ensure ratio is at least 1:1. A slight excess of DMF can ensure all POCl₃ reacts. | The stoichiometry dictates the formation of the active Vilsmeier reagent. |
| Vilsmeier Reagent : Substrate Ratio | 1.1 : 1 to 1.5 : 1 | Issue: Unreacted starting material or tar formation. Action: Start with 1.2 equivalents. If starting material remains, increase to 1.5. If tar is observed, reduce to 1.1. | A slight excess drives the reaction to completion, but a large excess increases the risk of polymerization.[6] |
| Temperature | 0-5 °C (Reagent Formation)60-80 °C (Reaction) | Issue: Reaction is slow or stalls. Action: Increase reaction temp in 5°C increments. Issue: Tar formation. Action: Lower reaction temp. | Low temperature is critical for stable formation of the Vilsmeier reagent.[5] Subsequent heating provides the activation energy for the electrophilic substitution. |
| Reaction Time | 2 - 6 hours | Issue: Incomplete conversion. Action: Increase reaction time. Monitor by TLC until starting material spot disappears. | Reaction kinetics are temperature-dependent. Longer times may be needed at lower temperatures. |
Recommended Step-by-Step Experimental Protocol
This protocol is a robust starting point for the synthesis of 4-Formyl-3,5-dimethylbenzonitrile.
Materials:
-
3,5-Dimethylbenzonitrile
-
Phosphorus oxychloride (POCl₃), freshly distilled or high purity
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Magnesium sulfate (MgSO₄)
-
Crushed ice
Procedure:
-
Vilsmeier Reagent Formation: To a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (1.5 equivalents). Cool the flask to 0 °C in an ice bath. Add POCl₃ (1.2 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the resulting pale-yellow solution at 0 °C for an additional 30 minutes.
-
Substrate Addition: Dissolve 3,5-dimethylbenzonitrile (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the Vilsmeier reagent at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 70 °C using an oil bath.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 Hexanes:EtOAc mobile phase). The reaction is typically complete within 3-4 hours.
-
Work-up (Quenching): Once the starting material is consumed, cool the reaction mixture to room temperature. In a separate large beaker, prepare a vigorously stirred slurry of crushed ice and sodium bicarbonate (approx. 5 equivalents). Slowly and carefully pour the reaction mixture into the ice/bicarbonate slurry. Caution: This can cause gas evolution (CO₂).
-
Extraction: Continue stirring until all the ice has melted and gas evolution has ceased. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Final Purification: The crude solid can be purified by recrystallization from an ethyl acetate/hexanes mixture or by flash column chromatography on silica gel to afford 4-Formyl-3,5-dimethylbenzonitrile as a white to off-white solid.
Part 3: Visual Guides and Mechanistic Insights
Vilsmeier-Haack Reaction Mechanism
Understanding the mechanism is key to troubleshooting. The reaction proceeds in three main stages: formation of the electrophile, electrophilic attack on the aromatic ring, and hydrolysis to the final product.
Caption: The Vilsmeier-Haack reaction pathway.
Troubleshooting Workflow for Low Yield
This decision tree provides a logical path for diagnosing and solving issues related to low product yield.
Caption: Decision tree for troubleshooting low reaction yield.
References
- BenchChem Technical Support. (2025). Optimizing reaction conditions for 4-Formyl-3-methoxybenzonitrile synthesis.
- BenchChem Technical Support. (2025).
-
Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
-
Wikipedia. Vilsmeier–Haack reaction. [Link]
-
International Journal of Research and Analytical Reviews. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
-
NROChemistry. (2021). Vilsmeier-Haack Reaction. [Link]
-
University of California, Davis. Electrophilic Aromatic Substitution. [Link]
-
Master Organic Chemistry. Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Link]
-
IJRAR.org. Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogenation – An Analysis. [Link]
Sources
Technical Support Center: Troubleshooting the Synthesis of 4-Formyl-3,5-dimethylbenzonitrile
Welcome to the technical support center for the synthesis of 4-Formyl-3,5-dimethylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common challenges encountered during the synthesis of this important chemical intermediate. Our goal is to equip you with the scientific rationale behind experimental observations and to offer practical, field-proven solutions to overcome common hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 4-Formyl-3,5-dimethylbenzonitrile?
There are two primary and well-established synthetic strategies for the preparation of 4-Formyl-3,5-dimethylbenzonitrile:
-
Direct Formylation of 3,5-Dimethylbenzonitrile: This method typically employs an electrophilic aromatic substitution, most commonly the Vilsmeier-Haack reaction.[1] In this reaction, an electron-rich aromatic compound like 3,5-dimethylbenzonitrile is treated with a formylating agent, the Vilsmeier reagent, which is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][2]
-
Oxidation of 4-Methyl-3,5-dimethylbenzonitrile: This approach involves the selective oxidation of the methyl group at the 4-position of the benzene ring to an aldehyde. This benzylic oxidation is a common transformation in organic synthesis.
Q2: I am seeing a significant amount of starting material (3,5-dimethylbenzonitrile) remaining in my Vilsmeier-Haack reaction. What could be the cause?
Unreacted starting material in a Vilsmeier-Haack reaction can stem from several factors:
-
Insufficient Vilsmeier Reagent: The stoichiometry of the Vilsmeier reagent to the aromatic substrate is critical. An insufficient amount of the formylating agent will naturally lead to incomplete conversion.
-
Low Reaction Temperature: The Vilsmeier reagent is a relatively weak electrophile, and the reaction often requires elevated temperatures to proceed at a reasonable rate.[3] If the reaction temperature is too low, the activation energy for the electrophilic aromatic substitution may not be overcome.
-
Decomposition of the Vilsmeier Reagent: The Vilsmeier reagent can be thermally unstable.[4][5] If the reaction is heated for too long or at too high a temperature, the reagent may decompose before it can react with the substrate.
Q3: My reaction mixture from the oxidation of 4-methyl-3,5-dimethylbenzonitrile is showing a byproduct with a different polarity. What is the likely identity of this impurity?
The most probable byproduct in the oxidation of a benzylic methyl group to an aldehyde is the corresponding carboxylic acid, in this case, 4-Carboxy-3,5-dimethylbenzonitrile . This occurs due to over-oxidation of the aldehyde. Many oxidizing agents capable of converting a methyl group to an aldehyde can further oxidize the aldehyde to a carboxylic acid, especially under harsh reaction conditions (e.g., high temperature, prolonged reaction time, or excess oxidant).
Troubleshooting Guides
Scenario 1: Vilsmeier-Haack Formylation of 3,5-Dimethylbenzonitrile
Observed Issue: The final product is contaminated with a significant amount of an unknown, polar impurity.
Potential Cause & Byproduct Identification:
A likely culprit is the incomplete hydrolysis of the intermediate iminium salt. The Vilsmeier-Haack reaction proceeds through the formation of an iminium salt intermediate after the electrophilic attack of the Vilsmeier reagent on the aromatic ring.[1][6] This intermediate must be hydrolyzed during the workup to yield the desired aldehyde. Incomplete hydrolysis can lead to the persistence of the iminium salt or partially hydrolyzed intermediates in the final product.
| Byproduct | Formation Mechanism | Expected Spectroscopic Features |
| Iminium Salt Intermediate | Incomplete hydrolysis of the product from the electrophilic aromatic substitution.[1] | ¹H NMR: Signals for the dimethylamino protons. IR: Strong C=N⁺ stretch. Highly polar and likely water-soluble. |
| Unreacted Vilsmeier Reagent | Excess reagent used or decomposition products.[4][5] | Can be complex, but may show signals for dimethylamine derivatives after workup. |
| Di-formylated Product | Under forcing conditions, a second formyl group may be introduced onto the aromatic ring. | ¹H NMR: Additional aldehyde proton signal and altered aromatic proton splitting pattern. |
Troubleshooting & Mitigation Strategies:
-
Ensure Complete Hydrolysis: The aqueous workup is critical. Ensure sufficient water and an appropriate pH (often basic) are used to fully hydrolyze the iminium salt. Stirring the reaction mixture vigorously during the quench can improve phase transfer and hydrolysis efficiency.
-
Optimize Reaction Conditions:
-
Temperature Control: Monitor the reaction temperature closely. While heating is often necessary, excessive temperatures can lead to reagent decomposition.[4]
-
Stoichiometry: Use a modest excess of the Vilsmeier reagent to drive the reaction to completion, but avoid a large excess which can lead to more byproducts.
-
-
Purification:
-
Aqueous Washes: Thoroughly wash the organic layer with water and brine to remove any remaining water-soluble iminium salts or DMF.
-
Column Chromatography: Silica gel chromatography is often effective for separating the desired aldehyde from more polar byproducts.
-
Experimental Protocol: Hydrolysis of the Iminium Salt Intermediate
-
After the reaction is deemed complete, cool the reaction mixture to room temperature.
-
Slowly and carefully quench the reaction by adding it to a vigorously stirred mixture of ice and water.
-
Basify the aqueous mixture with a suitable base (e.g., sodium carbonate or sodium hydroxide solution) to a pH > 8 to ensure complete hydrolysis of the iminium salt.[7]
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Logical Workflow for Vilsmeier-Haack Troubleshooting
Caption: Troubleshooting workflow for Vilsmeier-Haack synthesis.
Scenario 2: Oxidation of 4-Methyl-3,5-dimethylbenzonitrile
Observed Issue: The desired aldehyde is present, but a significant amount of a more polar, acidic byproduct is also observed.
Potential Cause & Byproduct Identification:
The primary suspect is the over-oxidation of the desired aldehyde to 4-carboxy-3,5-dimethylbenzonitrile .
| Byproduct | Formation Mechanism | Expected Spectroscopic Features |
| 4-Carboxy-3,5-dimethylbenzonitrile | Over-oxidation of the aldehyde product. | ¹H NMR: Absence of the aldehyde proton signal (~10 ppm) and the appearance of a broad carboxylic acid proton signal (>12 ppm). IR: Broad O-H stretch (~2500-3300 cm⁻¹) and a C=O stretch for the carboxylic acid. |
| Unreacted Starting Material | Incomplete oxidation. | Characterized by the presence of the benzylic methyl protons in the ¹H NMR spectrum. |
| Benzylic Alcohol Intermediate | Incomplete oxidation of the starting material to the aldehyde. | ¹H NMR: Appearance of a benzylic CH₂ signal and a hydroxyl proton signal. IR: Broad O-H stretch (~3200-3600 cm⁻¹). |
Troubleshooting & Mitigation Strategies:
-
Choice of Oxidizing Agent: Select an oxidizing agent known for its selectivity for the conversion of benzylic methyl groups to aldehydes while minimizing over-oxidation.
-
Control of Reaction Conditions:
-
Stoichiometry: Use a stoichiometric amount or a slight excess of the oxidizing agent. A large excess will promote over-oxidation.
-
Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Reaction Time: Monitor the reaction progress closely by TLC or GC-MS and quench the reaction as soon as the starting material is consumed to prevent further oxidation of the product.
-
-
Purification:
-
Acid-Base Extraction: The acidic nature of the carboxylic acid byproduct allows for its removal by washing the organic layer with a mild aqueous base solution (e.g., saturated sodium bicarbonate). The desired aldehyde will remain in the organic layer.
-
Bisulfite Adduct Formation: A highly effective method for purifying aldehydes is the formation of a water-soluble bisulfite adduct. This allows for the separation of the aldehyde from non-aldehyde impurities. The aldehyde can then be regenerated by treatment with a base.
-
Experimental Protocol: Purification via Acid-Base Extraction
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate).
-
Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate.
-
Separate the aqueous layer. Repeat the wash if necessary.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the purified aldehyde.
Logical Workflow for Oxidation Troubleshooting
Sources
Preventing over-oxidation of the formyl group in "4-Formyl-3,5-dimethylbenzonitrile"
Technical Support Center: 4-Formyl-3,5-dimethylbenzonitrile
Guide Objective: This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) concerning the synthesis of 4-Formyl-3,5-dimethylbenzonitrile, with a specific focus on preventing the over-oxidation of the formyl group to the corresponding carboxylic acid.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis and handling of 4-Formyl-3,5-dimethylbenzonitrile.
Q1: We are observing significant formation of 4-carboxy-3,5-dimethylbenzonitrile as an impurity. What are the primary causes of this over-oxidation?
A1: The conversion of the aldehyde (formyl group) to a carboxylic acid is a common oxidation pathway. The primary causes are typically related to the choice of reagents and reaction conditions.
-
Oxidizing Agent: The most direct cause is an oxidizing agent that is too strong or used in excess. For syntheses starting from a precursor like 4-methyl-3,5-dimethylbenzonitrile, reagents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can easily oxidize the intermediate aldehyde to the carboxylic acid.
-
Atmospheric Oxygen: Under certain conditions, particularly in the presence of base or radical initiators, atmospheric oxygen can contribute to the oxidation of the aldehyde, especially during prolonged reaction times or work-up procedures.
-
Reaction Conditions: High temperatures can provide the activation energy needed for the over-oxidation side reaction. Similarly, non-optimal pH conditions during work-up can sometimes facilitate oxidation.
-
Hydrolysis of Intermediates: In certain formylation reactions, such as the Vilsmeier-Haack reaction, incomplete hydrolysis of the intermediate iminium salt can lead to side reactions upon exposure to oxidizing conditions during work-up.
Q2: Which synthetic methods are recommended for introducing the formyl group onto 3,5-dimethylbenzonitrile while minimizing over-oxidation?
A2: For the formylation of an activated aromatic ring like 3,5-dimethylbenzonitrile, several methods are effective. The key is to choose a method that does not involve harsh oxidizing conditions.
The following methods are recommended due to their selectivity for aldehyde formation:
-
Vilsmeier-Haack Reaction: This is often the preferred method for formylating electron-rich aromatic rings. It uses a Vilsmeier reagent, generated in situ from a formamide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[1][2][3][4] The electrophile is a chloroiminium ion, which is mild and less likely to cause over-oxidation.[1][5] The reaction proceeds via an iminium salt intermediate which is then hydrolyzed to the aldehyde during aqueous work-up.[1][2][5]
-
Gattermann Reaction: This reaction uses a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) with a Lewis acid catalyst (e.g., AlCl₃).[6][7] A safer modification, known as the Adams modification, uses zinc cyanide (Zn(CN)₂) in place of the highly toxic HCN gas.[6]
-
Gattermann-Koch Reaction: This variant uses carbon monoxide (CO) and HCl with a catalyst system of AlCl₃ and copper(I) chloride.[8][9] It is generally suitable for benzene and alkylbenzenes.[9] However, it is not applicable to phenol or phenol ether substrates.[6][9]
-
Duff Reaction: This method uses hexamine (hexamethylenetetramine) as the formylating agent in an acidic medium like glycerol or acetic acid.[10][11][12] It is particularly effective for phenols and other highly activated rings.[11] The reaction mechanism involves the formation of an iminium ion electrophile.[12]
Table 1: Comparison of Recommended Formylation Methods
| Method | Reagents | Advantages | Disadvantages |
| Vilsmeier-Haack | DMF, POCl₃ | High yields for activated rings, mild conditions, reliable. | POCl₃ is corrosive and moisture-sensitive. |
| Gattermann | HCN/HCl or Zn(CN)₂/HCl, AlCl₃ | Effective for a range of aromatic compounds. | HCN is extremely toxic; Zn(CN)₂ is a safer alternative but still requires care. |
| Gattermann-Koch | CO, HCl, AlCl₃/CuCl | Uses readily available gases. | Requires high pressure; not suitable for all substrates.[9] |
| Duff Reaction | Hexamine, Acid (e.g., AcOH) | Reagents are easy to handle; good for phenols. | Yields can be low and purification challenging.[10] |
Q3: How can I troubleshoot and optimize my reaction to prevent the formation of the carboxylic acid impurity?
A3: Preventing the impurity requires careful control over the reaction environment. The following diagram outlines a troubleshooting workflow.
Caption: Troubleshooting workflow for over-oxidation.
-
Inert Atmosphere: Always run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidation from atmospheric oxygen.
-
Temperature Control: Perform additions of reactive agents (like POCl₃) at low temperatures (e.g., 0 °C) to manage the exothermic reaction. Do not let the internal temperature rise uncontrollably.
-
Stoichiometry: Use a minimal excess of the formylating agent. A large excess increases the chance of side reactions. Typically, 1.1 to 1.5 equivalents are sufficient.
-
Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed to avoid prolonged exposure of the product to the reaction conditions.
-
Work-up: During the work-up, neutralize the reaction mixture carefully. Hydrolysis of the intermediate should be done at low temperatures. Avoid overly basic conditions (pH > 10) for extended periods, as this can promote the Cannizzaro reaction or other decomposition pathways for some aldehydes.
Q4: What is the best method to remove 4-carboxy-3,5-dimethylbenzonitrile during purification?
A4: The acidic nature of the carboxylic acid impurity makes it relatively straightforward to remove during the aqueous work-up.
-
Dilution: After quenching the reaction, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Acidic Wash: First, wash with a dilute acid (e.g., 1M HCl) to remove any basic residues like excess DMF.
-
Basic Extraction: Wash the organic layer with a mild base solution such as saturated sodium bicarbonate (NaHCO₃) or dilute sodium carbonate (Na₂CO₃). The carboxylic acid will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer. Repeat this wash 2-3 times.
-
R-COOH + NaHCO₃ → R-COO⁻Na⁺ + H₂O + CO₂
-
-
Final Washes: Wash the organic layer with water and then brine to remove residual salts.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Chromatography/Recrystallization: If the impurity persists, column chromatography on silica gel is highly effective. Alternatively, recrystallization can be used to obtain highly pure material.
Q5: How can I use analytical techniques to confirm the purity of my product and quantify the carboxylic acid impurity?
A5: Several standard analytical techniques can be used to assess the purity and structure of your final product.
-
¹H NMR Spectroscopy: This is the most powerful tool. The aldehyde proton (-CHO) of the desired product will have a characteristic singlet peak around 9.8-10.1 ppm. The carboxylic acid proton (-COOH) of the impurity will appear as a broad singlet much further downfield, typically between 12-13 ppm. The methyl groups and aromatic protons will also have distinct shifts.
-
IR Spectroscopy: This technique can identify the key functional groups. The aldehyde C=O stretch appears around 1690-1710 cm⁻¹. The carboxylic acid will show a broad O-H stretch from 2500-3300 cm⁻¹ and a C=O stretch around 1700-1725 cm⁻¹.
-
HPLC: High-Performance Liquid Chromatography is excellent for quantifying the purity. Using a suitable column (e.g., C18) and mobile phase, you can separate the aldehyde from the more polar carboxylic acid, allowing for precise determination of the purity percentage.
Table 2: Key Analytical Signatures
| Compound | Functional Group | ¹H NMR Shift (ppm) | IR Absorption (cm⁻¹) |
| 4-Formyl-3,5-dimethylbenzonitrile | Aldehyde (-CHO) | ~9.9 (singlet) | ~1700 (C=O stretch) |
| Methyl (-CH₃) | ~2.5 (singlet) | ~2950 (C-H stretch) | |
| Aromatic (Ar-H) | ~7.6 (singlet) | ||
| 4-Carboxy-3,5-dimethylbenzonitrile | Carboxylic Acid (-COOH) | ~12.5 (broad singlet) | ~1710 (C=O), 2500-3300 (broad O-H) |
| Methyl (-CH₃) | ~2.5 (singlet) | ~2950 (C-H stretch) | |
| Aromatic (Ar-H) | ~7.7 (singlet) |
Detailed Experimental Protocol: Vilsmeier-Haack Formylation
This protocol provides a reliable method for the synthesis of 4-Formyl-3,5-dimethylbenzonitrile from 3,5-dimethylbenzonitrile, designed to minimize over-oxidation.
Sources
- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 7. Gattermann Reaction [unacademy.com]
- 8. orgosolver.com [orgosolver.com]
- 9. scienceinfo.com [scienceinfo.com]
- 10. thescholarship.ecu.edu [thescholarship.ecu.edu]
- 11. Duff reaction - Wikipedia [en.wikipedia.org]
- 12. Duff_reaction [chemeurope.com]
Improving the regioselectivity of "4-Formyl-3,5-dimethylbenzonitrile" synthesis
Technical Support Center: Synthesis of 4-Formyl-3,5-dimethylbenzonitrile
Welcome to the dedicated technical support guide for the synthesis of 4-Formyl-3,5-dimethylbenzonitrile. This document is crafted for researchers, medicinal chemists, and process development scientists to navigate the complexities of achieving high regioselectivity in the formylation of 3,5-dimethylbenzonitrile. Here, we dissect common experimental challenges, offer evidence-based troubleshooting strategies, and provide detailed protocols to enhance the yield and purity of your target compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the synthesis of 4-Formyl-3,5-dimethylbenzonitrile?
The principal challenge lies in controlling the regioselectivity of the electrophilic formylation reaction. The starting material, 3,5-dimethylbenzonitrile, possesses three potential sites for electrophilic aromatic substitution: the C2, C4, and C6 positions. The two methyl groups are electron-donating and activate the ring, directing incoming electrophiles to the ortho and para positions (C2, C4, C6).[1][2] The nitrile group, however, is electron-withdrawing and deactivating, directing electrophiles to the meta position (relative to itself, which are the same C2 and C6 positions).[1] The desired product is the C4-formylated isomer. The primary side products are the 2-formyl and 6-formyl isomers, which can be difficult to separate from the desired product due to similar physical properties.
Q2: Which formylation methods are most suitable for this synthesis, and why?
The Vilsmeier-Haack and Gattermann-Koch reactions are two of the most common and effective methods for formylating electron-rich aromatic rings.[3][4]
-
Vilsmeier-Haack Reaction: This method utilizes a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride.[5][6] It is a powerful tool for formylating a wide range of aromatic and heteroaromatic compounds.[5] The regioselectivity is governed by a combination of electronic and steric factors.[3]
-
Gattermann-Koch Reaction: This reaction introduces a formyl group using carbon monoxide and hydrochloric acid, typically with a Lewis acid catalyst like aluminum chloride (AlCl₃) and a copper(I) chloride co-catalyst.[4][7][8] It is generally most effective for alkylbenzenes.[4]
For the synthesis of 4-Formyl-3,5-dimethylbenzonitrile, the Vilsmeier-Haack reaction often provides a good balance of reactivity and manageable conditions.
Q3: How do the directing effects of the methyl and nitrile groups influence the reaction outcome?
The interplay of the directing effects is crucial for understanding the regioselectivity.
-
Methyl Groups (-CH₃): These are activating, electron-donating groups that direct electrophiles to the ortho (C2, C6) and para (C4) positions through inductive and hyperconjugation effects.[2][9] This activation makes the ring more susceptible to electrophilic attack.[10][11]
-
Nitrile Group (-CN): This is a deactivating, electron-withdrawing group that directs incoming electrophiles to the meta positions (C2, C6).[1]
The C4 position is para to both methyl groups, making it electronically favorable for substitution. The C2 and C6 positions are ortho to one methyl group and meta to the nitrile group, also making them potential sites of reaction. The steric hindrance from the adjacent methyl groups can influence the approach of the electrophile, often favoring the less hindered para position.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis and provides actionable solutions.
Issue 1: Low Yield of the Desired 4-Formyl Isomer and Formation of Multiple Products
Cause: Competing formylation at the C2 and C6 positions due to the activating effects of the methyl groups. The reaction conditions may not be optimized to favor the thermodynamically more stable para product.
Solutions:
-
Temperature Control: Running the reaction at a lower temperature can increase the selectivity for the para isomer. Electrophilic aromatic substitutions are often kinetically controlled at lower temperatures, favoring the sterically less hindered product. Start the reaction at 0°C and slowly allow it to warm to room temperature, monitoring the progress by TLC or HPLC.[12]
-
Stoichiometry of Reagents: Carefully control the molar ratio of the Vilsmeier reagent to the 3,5-dimethylbenzonitrile. Using a slight excess (1.1-1.3 equivalents) of the formylating agent is often sufficient. A large excess can lead to the formation of di-formylated byproducts or increased side reactions.[12]
-
Choice of Lewis Acid/Activating Agent: The strength of the Lewis acid in Gattermann-type reactions or the activating agent in the Vilsmeier-Haack reaction can influence regioselectivity. A milder Lewis acid might favor the formation of the thermodynamically preferred product.
Issue 2: Difficulty in Separating the 4-Formyl Isomer from other Isomeric Impurities
Cause: The isomeric products (4-formyl, 2-formyl, and 6-formyl-3,5-dimethylbenzonitrile) often have very similar polarities, making them challenging to separate by standard column chromatography.
Solutions:
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a powerful technique for separating isomers with close retention times.[13][14] Different stationary phases (e.g., biphenyl, phenyl-hexyl) can offer unique selectivities for aromatic isomers compared to standard C18 columns.[13]
-
Recrystallization: If a solid product is obtained, fractional recrystallization from a carefully chosen solvent system can enrich the desired isomer. This process may need to be repeated multiple times to achieve high purity. Experiment with a range of solvents with varying polarities.
-
Derivatization: In some cases, converting the aldehyde mixture to a derivative (e.g., a Schiff base or an acetal) can alter the physical properties of the isomers, potentially making them easier to separate.[15] The desired isomer can then be regenerated by hydrolysis.
Issue 3: Significant Resin/Polymer Formation During the Reaction
Cause: Formylation reactions, especially under strongly acidic conditions, can lead to polymerization or the formation of tarry byproducts, particularly if the reaction temperature is too high or the reaction time is too long.[12]
Solutions:
-
Maintain Low Temperature: As mentioned, keeping the reaction temperature as low as effectively possible will minimize polymerization.[12]
-
Controlled Addition of Reagents: Add the formylating agent or the substrate dropwise to the reaction mixture to maintain a low concentration of reactive intermediates and control any exotherm.
-
Minimize Reaction Time: Monitor the reaction closely using an appropriate analytical technique (TLC, GC, or HPLC). Quench the reaction as soon as the formation of the desired product has maximized to prevent subsequent degradation or polymerization.[12]
Detailed Experimental Protocol: Vilsmeier-Haack Formylation
This protocol is designed to maximize the regioselectivity for the 4-formyl product.
Materials:
-
3,5-Dimethylbenzonitrile
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice bath
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0°C in an ice bath. Slowly add POCl₃ (1.2 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10°C. Stir the mixture at 0°C for an additional 30 minutes to allow for the complete formation of the Vilsmeier reagent.[16][17]
-
Substrate Addition: Dissolve 3,5-dimethylbenzonitrile (1 equivalent) in anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent) or HPLC.
-
Work-up: Once the reaction is complete, carefully pour the mixture into a beaker of crushed ice with vigorous stirring. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel, using a gradient elution of hexane and ethyl acetate to separate the isomers. Further purification can be achieved by recrystallization or preparative HPLC if necessary.
Table 1: Summary of Reaction Parameters and Expected Outcomes
| Parameter | Recommended Condition | Rationale for Regioselectivity |
| Temperature | 0°C to Room Temperature | Favors the thermodynamically more stable para-isomer; minimizes side reactions. |
| POCl₃ Equiv. | 1.2 equivalents | Sufficient for activation without promoting significant byproduct formation. |
| Solvent | Dichloromethane (DCM) | A non-coordinating solvent that allows for good temperature control. |
| Reaction Time | 4-6 hours (monitored) | Prevents over-reaction and decomposition of the product. |
Visualizing the Reaction Pathway and Troubleshooting
Diagram 1: Electrophilic Aromatic Substitution Mechanism
Caption: A decision tree for troubleshooting and improving the regioselectivity of the formylation reaction.
References
- BenchChem. (2025).
- Save My Exams. (2025). Directing Effects - A Level Chemistry Revision Notes.
- BenchChem. (2025). A Researcher's Guide to the Regioselectivity of the Vilsmeier-Haack Reaction.
- Wikipedia. (n.d.).
- Michigan State University. (n.d.).
- Organic Chemistry Tutor. (n.d.).
- Lumen Learning. (n.d.). Substituent Effects | Organic Chemistry II.
- Chemistry LibreTexts. (2024). Substituent Effects in Electrophilic Substitutions.
- Thermo Fisher Scientific. (n.d.).
- Wikipedia. (n.d.).
- IIT JAM NET GATE CHEMISTRY. (2018).
- BenchChem. (2025).
- Rajput, et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. IJPCBS.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
- BenchChem. (2025).
- ResearchGate. (2014).
- Thermo Fisher Scientific. (n.d.). Robust Extraction, Separation, and Quantitation of Structural Isomer Steroids from Human Plasma by SPE with LC-MS/MS Detection.
- PubMed. (2013).
Sources
- 1. savemyexams.com [savemyexams.com]
- 2. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Gattermann and Gattermann-Koch Formylation | Thermo Fisher Scientific - UK [thermofisher.com]
- 5. ijpcbs.com [ijpcbs.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Aromatic Reactivity [www2.chemistry.msu.edu]
- 11. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Preparative separation and purification of four cis-trans isomers of coumaroylspermidine analogs from safflower by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Challenges in the scale-up of "4-Formyl-3,5-dimethylbenzonitrile" production
Welcome to the technical support center for the synthesis and scale-up of 4-Formyl-3,5-dimethylbenzonitrile (also known as 4-Cyano-2,6-dimethylbenzaldehyde), a key intermediate in pharmaceutical and materials science applications.[1] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during production.
Troubleshooting Guide: Common Scale-Up Challenges
This section addresses specific issues that may arise during the synthesis of 4-Formyl-3,5-dimethylbenzonitrile, providing potential causes and actionable solutions. The primary synthesis route considered here is the formylation of 3,5-dimethylbenzonitrile.
Issue 1: Low or Inconsistent Product Yield
Question: We are experiencing significantly lower yields than expected during the scale-up of our formylation reaction. What are the likely causes and how can we improve the yield?
Answer: Low yields in the formylation of an electron-rich aromatic compound like 3,5-dimethylbenzonitrile, often carried out via a Vilsmeier-Haack or related reaction, can stem from several factors.[2][3]
Potential Causes & Solutions:
-
Incomplete Reaction:
-
Cause: Insufficient reaction time, inadequate temperature, or poor mixing can lead to unreacted starting material. On a larger scale, heat and mass transfer limitations become more pronounced.
-
Solution:
-
Reaction Monitoring: Implement in-process controls (e.g., HPLC, GC) to monitor the disappearance of the starting material and the formation of the product to determine the optimal reaction time.
-
Temperature Control: Ensure uniform heating. For large reactors, use a jacketed system with an appropriate heating/cooling fluid and ensure proper agitation to avoid hot or cold spots.
-
Agitation: Increase the stirring rate to improve mixing, especially if the reaction mixture is heterogeneous. Consider the use of baffles in the reactor to enhance turbulence.
-
-
-
Degradation of Reagents or Product:
-
Cause: The Vilsmeier reagent (formed from a formylating agent like DMF and an activating agent like phosphorus oxychloride) can be sensitive to moisture.[2][3] The product itself may be unstable under prolonged exposure to acidic conditions at high temperatures.
-
Solution:
-
Anhydrous Conditions: Use dry solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress.[4]
-
Controlled Reagent Addition: Add the activating agent (e.g., POCl₃) to the formylating agent (e.g., DMF) at a controlled rate, maintaining a low temperature to prevent exothermic decomposition.
-
Work-up Procedure: Quench the reaction mixture promptly upon completion by pouring it onto ice water or a cooled basic solution to neutralize the acid and hydrolyze the intermediate iminium salt to the final aldehyde product.[3]
-
-
-
Side Reactions:
-
Cause: Competing side reactions, such as poly-formylation or the formation of other by-products, can consume starting material and reduce the yield of the desired product. The electron-rich nature of the aromatic ring makes it susceptible to multiple electrophilic additions if the reaction conditions are not carefully controlled.[5]
-
Solution:
-
Stoichiometry: Carefully control the stoichiometry of the formylating agent. A slight excess may be needed to drive the reaction to completion, but a large excess can promote side reactions.
-
Temperature: Running the reaction at the lowest effective temperature can help to minimize the formation of by-products.
-
-
Issue 2: Formation of Impurities
Question: Our final product is contaminated with several impurities that are difficult to remove. What are the common impurities and how can we prevent their formation?
Answer: Impurity formation is a common challenge in aromatic formylation reactions. Understanding the potential by-products is key to mitigating their formation.
Common Impurities & Prevention Strategies:
| Impurity | Potential Cause | Prevention & Mitigation Strategy |
| Unreacted Starting Material | Incomplete reaction. | Optimize reaction time, temperature, and mixing as described in "Issue 1". |
| Di-formylated Product | Excess formylating agent; high reaction temperature. | Use a controlled stoichiometry of the Vilsmeier reagent. Maintain a lower reaction temperature. |
| Hydrolyzed Nitrile (Carboxylic Acid) | Harsh acidic or basic conditions during work-up and purification, especially at elevated temperatures. | Perform the work-up at low temperatures. Use a mild base (e.g., sodium bicarbonate) for neutralization. Avoid prolonged exposure to strong acids or bases. |
| Oxidized Product (Carboxylic Acid) | Air oxidation of the aldehyde, particularly if the product is stored improperly or exposed to air during work-up. | Work-up under an inert atmosphere. Store the final product in a cool, dark place under nitrogen.[4] |
| By-products from Reagent Decomposition | Decomposition of the Vilsmeier reagent due to moisture or high temperatures. | Prepare the Vilsmeier reagent in situ at low temperatures and use it immediately. Ensure all glassware and solvents are dry. |
Troubleshooting Workflow for Impurity Identification:
Caption: Logic diagram for identifying and mitigating common impurities.
Issue 3: Difficulties with Product Isolation and Purification
Question: We are struggling with the work-up and purification of 4-Formyl-3,5-dimethylbenzonitrile. The product is difficult to crystallize and chromatography is not ideal for large-scale production. What are some effective strategies?
Answer: Isolation and purification are critical steps in achieving the desired product quality.
Strategies for Effective Isolation and Purification:
-
Quenching and Extraction:
-
Technique: After the reaction is complete, the mixture is typically quenched by adding it to a large volume of ice-water. This precipitates the crude product and hydrolyzes the intermediate.
-
Troubleshooting: If the product oils out instead of precipitating as a solid, try adjusting the pH of the aqueous solution with a mild base. Ensure efficient stirring during quenching to promote solid formation. The crude product can then be extracted with a suitable organic solvent like dichloromethane or ethyl acetate.[6]
-
-
Crystallization:
-
Solvent Selection: A good crystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. A solvent screen with various solvents (e.g., isopropanol, ethanol, hexanes, toluene) and solvent mixtures is recommended.
-
Procedure:
-
Dissolve the crude product in a minimal amount of hot solvent.
-
Allow the solution to cool slowly to promote the formation of large, pure crystals. Seeding with a small crystal of pure product can be beneficial.
-
Cool the mixture in an ice bath to maximize recovery.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
-
-
Alternative Purification Methods:
-
Slurry Wash: If the product has moderate purity after initial isolation, a slurry wash can be effective. This involves stirring the crude solid in a solvent in which the impurities are soluble but the product is not.
-
Distillation: Although likely not feasible for this solid compound, if there are volatile impurities, they may be removable under vacuum.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 4-Formyl-3,5-dimethylbenzonitrile? A1: A common method involves the formylation of 3,5-dimethylbenzonitrile.[1] This is typically achieved through an electrophilic aromatic substitution reaction, such as the Vilsmeier-Haack reaction, which uses a formylating agent like N,N-dimethylformamide (DMF) and an activating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[2][3][7]
Q2: How critical is the quality of the starting material, 3,5-dimethylbenzonitrile? A2: The purity of the starting material is crucial. Impurities in the 3,5-dimethylbenzonitrile can lead to the formation of undesired side products that may be difficult to separate from the final product. It is recommended to use a starting material with >98% purity, as determined by GC or HPLC.
Q3: What are the safety considerations when working with the reagents for this synthesis? A3: The reagents used in the Vilsmeier-Haack reaction are hazardous. Phosphorus oxychloride and thionyl chloride are corrosive and react violently with water.[8] These reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. The starting material, xylene derivatives, can also have health effects with exposure.[9][10]
Q4: Can this reaction be performed without chlorinated solvents? A4: While chlorinated solvents are common, it is possible to use other aprotic solvents. However, any solvent used must be dry and inert to the highly reactive Vilsmeier reagent. A solvent screen may be necessary to find a suitable green alternative that provides good solubility for the starting material and is compatible with the reaction conditions.
Q5: How can I monitor the progress of the reaction? A5: The reaction can be monitored by taking small aliquots from the reaction mixture at regular intervals, quenching them, and analyzing them by Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). This allows for the tracking of the consumption of the starting material and the formation of the product, helping to determine the reaction endpoint.[11]
Experimental Workflow for Vilsmeier-Haack Formylation:
Caption: A typical experimental workflow for the synthesis of 4-Formyl-3,5-dimethylbenzonitrile.
References
-
Organic Chemistry Portal. (n.d.). Aldehyde synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Examples of scalable synthesis of aldehydes from carboxylic acids. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A Desaturative Approach for Aromatic Aldehyde Synthesis via Synergistic Enamine, Photoredox and Cobalt Triple Catalysis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Organic Syntheses. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Retrieved from [Link]
-
SciSpace. (n.d.). Synthesis and accumulation of aromatic aldehydes in an engineered strain of Escherichia coli. Retrieved from [Link]
-
Autechaux Industries. (2024). Cas no 157870-16-1 (Benzonitrile,4-formyl-3,5-dimethyl-). Retrieved from [Link]
-
ResearchGate. (2025). A study on synthesis of 3, 5-dimethyl-4-hydroxybenzonitrile. Retrieved from [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
-
LookChem. (n.d.). Understanding 4-Formyl-3-Methoxy-Benzonitrile: A Key Ingredient for Innovation. Retrieved from [Link]
-
National Institutes of Health. (n.d.). The Formylation of N,N‑Dimethylcorroles. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of aromatic aldehyde containing electronwithdrawing groups. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). 4-FORMYL-3,5-DIMETHYLBENZONITRILE | CAS 157870-16-1. Retrieved from [Link]
-
Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Retrieved from [Link]
-
Indian Patents. (n.d.). a process for producing a cyanobenzaldehyde compound. Retrieved from [Link]
-
ChemSynthesis. (2025). 4-formyl-3-methoxybenzonitrile. Retrieved from [Link]
-
Chinachemnet. (n.d.). China 4-Cyano-2,6-dimethylbenzaldehyde 157870-16-1. Retrieved from [Link]
- Google Patents. (n.d.). WO2008044895A1 - The process of isolating methyl-4-formylbenzoate and dimethylterephtalate.
-
ResearchGate. (2025). Micellar effects on the Vilsmeier-haack formylation reactions with phenols in nonaqueous solvents-A kinetic and synthetic approac h. Retrieved from [Link]
- Google Patents. (n.d.). DE1136321B - Process for the preparation of 4-cyano-2,2-dimethylbutyraldehyde.
-
National Institutes of Health. (n.d.). A review of environmental and occupational exposure to xylene and its health concerns. Retrieved from [Link]
-
ResearchGate. (n.d.). Formylation of substituted benzonitriles or CuCN promoted cyanation of.... Retrieved from [Link]
-
National Institutes of Health. (n.d.). HEALTH EFFECTS - Toxicological Profile for Xylene. Retrieved from [Link]
- Google Patents. (n.d.). CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde.
-
Pharmaffiliates. (n.d.). CAS No : 21962-45-8 | Product Name : 4-Formyl-3-methoxybenzonitrile. Retrieved from [Link]
-
LookChem. (2025). 4-Formyl-3-methoxybenzonitrile: Properties and Role in Fenaridone Synthesis. Retrieved from [Link]
Sources
- 1. 157870-16-1(Benzonitrile,4-formyl-3,5-dimethyl-) | Kuujia.com [kuujia.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. 4-Formyl-3,5-Dimethylbenzonitrile | Chemical Properties, Safety, Applications & Supplier China [nj-finechem.com]
- 5. The Formylation of N,N‑Dimethylcorroles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. 4-Formyl-3-Methoxy-Benzonitrile Supplier in China [nj-finechem.com]
- 9. A review of environmental and occupational exposure to xylene and its health concerns - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HEALTH EFFECTS - Toxicological Profile for Xylene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
"4-Formyl-3,5-dimethylbenzonitrile" stability and storage conditions
Technical Support Center: 4-Formyl-3,5-dimethylbenzonitrile
Welcome to the technical support guide for 4-Formyl-3,5-dimethylbenzonitrile (CAS No. 157870-16-1). This document is designed for researchers, chemists, and drug development professionals to ensure the optimal stability, storage, and handling of this versatile synthetic intermediate. As a substituted aromatic nitrile, its unique structure, featuring a highly reactive formyl group and stabilizing dimethyl substituents, makes it a valuable building block but also necessitates specific handling protocols to maintain its integrity.[1] This guide provides in-depth, field-proven insights in a direct question-and-answer format to address common challenges and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for 4-Formyl-3,5-dimethylbenzonitrile?
This compound should be stored in a cool, dry, and well-ventilated area, away from sources of heat, ignition, and direct sunlight.[2][3] To prevent degradation from atmospheric exposure, it is critical to keep the compound in a tightly sealed container.[2][3] For long-term stability, storage under an inert atmosphere, such as argon or nitrogen, is highly recommended, particularly after the original seal has been broken. A refrigerated environment (2-8°C) is advisable for extended storage periods, analogous to best practices for similar aromatic aldehydes.[4]
Q2: Why is exposure to air and moisture detrimental to this compound?
The primary points of reactivity are the formyl (aldehyde) and nitrile functional groups. The formyl group is particularly susceptible to oxidation, a reaction accelerated by air (oxygen), which can convert the aldehyde to the corresponding carboxylic acid (4-carboxy-3,5-dimethylbenzonitrile). This impurity can complicate subsequent reactions and purification steps. Moisture can lead to hydration of the nitrile group or other degradation pathways over time.[2][3]
Q3: What chemical incompatibilities should I be aware of?
You must store 4-Formyl-3,5-dimethylbenzonitrile separately from strong oxidizing agents to prevent hazardous reactions and rapid degradation of the aldehyde functional group.[2][3] It should also be kept away from strong acids and bases, which could catalyze the hydrolysis of the nitrile group.[5]
Q4: The material has a slight yellow tint, is it still usable?
While high-purity 4-Formyl-3,5-dimethylbenzonitrile is typically a solid, off-white or light-colored appearance is common for related compounds.[6] A slight yellow tint may not necessarily indicate significant degradation. However, a noticeable change in color from the time of receipt or the development of a dark brown appearance suggests potential impurity formation. In such cases, it is prudent to verify the purity via analytical methods like NMR or LC-MS before use in a critical synthesis step.
Troubleshooting Guide for Experimental Applications
This section addresses specific issues that may arise during the use of 4-Formyl-3,5-dimethylbenzonitrile in your experiments, linking them back to potential stability and handling causes.
Issue 1: My reaction yield is consistently lower than expected.
-
Causality: The most common culprit for low yields is the degradation of the starting material. If the aldehyde has partially oxidized to carboxylic acid, that portion of the material will be unreactive in reactions targeting the formyl group (e.g., reductive amination, Wittig reactions).
-
Troubleshooting Steps:
-
Verify Purity: Before starting your reaction, run a quick purity check on your starting material using TLC or ¹H NMR. Look for the characteristic aldehyde proton peak and the absence of a broad carboxylic acid peak.
-
Use a Fresh Sample: If possible, use a sample from a newly opened bottle.
-
Inert Atmosphere Handling: If you are using a previously opened bottle, ensure you are handling it under an inert atmosphere (e.g., in a glovebox or using a Schlenk line) to prevent further exposure to air and moisture.
-
Reaction Conditions: Aldehydes can be sensitive to high temperatures.[7] Ensure your reaction temperature is not causing thermal decomposition.
-
Issue 2: I am observing an unexpected side product corresponding to a carboxylic acid.
-
Causality: This is a clear indication of oxidation. This can happen either during storage or under the reaction conditions themselves if they are too harsh or if oxidizing agents are present.
-
Troubleshooting Steps:
-
Assess Storage Protocol: Review how the material has been stored. Was the container tightly sealed? Was it exposed to light or heat? Refer to the workflow diagram below for best practices.
-
Purify the Starting Material: If oxidation is confirmed, you may need to purify the aldehyde before use. Recrystallization or column chromatography can be effective.
-
Degas Solvents: Ensure that the solvents used in your reaction are thoroughly degassed to remove dissolved oxygen, especially if the reaction is heated for an extended period.
-
Issue 3: My compound appears clumpy or sticky, suggesting moisture absorption.
-
Causality: The compound has likely been exposed to ambient, humid air. While its solubility in water is low, surface adsorption of moisture can occur, affecting accurate weighing and potentially introducing water into sensitive reactions.[2]
-
Troubleshooting Steps:
-
Dry the Material: Dry the required amount of material in a vacuum oven at a gentle temperature (e.g., 30-40°C) for several hours before use. Do not use high heat, as this can cause degradation.
-
Improve Storage Environment: Store the main container inside a desiccator to provide an additional layer of protection against moisture.
-
Aliquot the Reagent: To protect the main stock, it is best practice to transfer smaller, usable portions (aliquots) into separate vials. This minimizes repeated exposure of the bulk material to the atmosphere.
-
Troubleshooting Decision Workflow
This diagram outlines a logical path for diagnosing issues related to the stability of 4-Formyl-3,5-dimethylbenzonitrile.
Caption: A workflow for proper handling and storage.
Technical Data Summary
This table summarizes key properties for 4-Formyl-3,5-dimethylbenzonitrile.
| Property | Value | Source(s) |
| CAS Number | 157870-16-1 | [8] |
| Molecular Formula | C₁₀H₉NO | [1][2][3] |
| Molecular Weight | 159.18 g/mol | [2][3][8] |
| Appearance | Solid | [3] |
| Melting Point | 88 - 92 °C | [3] |
| Solubility | Low in water; Soluble in common organic solvents (e.g., dichloromethane, chloroform, ethanol, acetone). | [2][3] |
| Key Functional Groups | Formyl (-CHO), Nitrile (-C≡N), Aromatic Ring | [1] |
References
- 4-Formyl-3,5-Dimethylbenzonitrile - Methylamine Supplier. (n.d.).
- Benzonitrile Degradation Pathways: A Technical Support Guide - Benchchem. (n.d.).
- Cas no 157870-16-1 (Benzonitrile,4-formyl-3,5-dimethyl-). (2024, August 30).
- Aldehydes In Aroma: Key Ingredients For Impactful Scents - Chemical Bull. (2025, July 1).
- Benzonitrile, 4-Formyl-3,5-Dimethyl - Methylamine Supplier. (n.d.).
- Microbial degradation of the benzonitrile herbicides dichlobenil, bromoxynil and ioxynil in soil and subsurface environments - PubMed. (2008, July).
- Benzonitrile Degradation Pathway - Eawag-BBD. (1998, April 8).
- Biodegradation of organonitriles by adapted activated sludge consortium with acetonitrile-degrading microorganisms - PubMed. (n.d.).
- Metabolism of toxic benzonitrile and hydroxybenzonitrile isomers via several distinct central pathway intermediates in a catabolically robust Burkholderia sp - PubMed. (2024, May 21).
- 4-Formyl-3-methoxybenzonitrile | 21962-45-8 - Benchchem. (n.d.).
- 4-formyl-3-methoxybenzonitrile | 21962-45-8 - ChemicalBook. (2025, October 13).
- 4-Formyl-3-methylbenzonitrile - Fluorochem. (n.d.).
- 105-07-7|4-Formylbenzonitrile|BLD Pharm. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (2025, December 18).
- Troubleshooting side reactions during the formylation step of synthesis - Benchchem. (n.d.).
- 4-Formyl-3-methoxybenzonitrile | 21962-45-8 - Smolecule. (2023, August 16).
- Preparation of Aromatic Aldehydes and Ketones - organicmystery.com. (n.d.).
- Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - JoVE. (2018, January 10).
- 4 - SAFETY DATA SHEET. (2025, December 19).
- SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 6).
- 4-FORMYL-3-NITROBENZONITRILE synthesis - ChemicalBook. (n.d.).
- Aromatic Aldehydes and Ketones - Preparation and Properties - Online Chemistry notes. (2022, February 11).
- What Are Aldehydes And How Are They Used In Perfumery? - Alpha Aromatics. (2019, April 16).
- Identifying side products in the synthesis of 4-Hydroxy-3,5-dimethylbenzonitrile - Benchchem. (n.d.).
- 4-FORMYL-3,5-DIMETHYLBENZONITRILE | CAS 157870-16-1 - Matrix Fine Chemicals. (n.d.).
- Technical Support Center: Optimizing 4-Hydroxy-3,5-dimethylbenzonitrile Synthesis in DMF - Benchchem. (n.d.).
- 4-Formyl-3-methoxybenzonitrile | C9H7NO2 | CID 16659251 - PubChem - NIH. (n.d.).
- Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile - Organic Syntheses. (2024, December 31).
Sources
- 1. 157870-16-1(Benzonitrile,4-formyl-3,5-dimethyl-) | Kuujia.com [kuujia.com]
- 2. 4-Formyl-3,5-Dimethylbenzonitrile | Chemical Properties, Safety, Applications & Supplier China [nj-finechem.com]
- 3. Benzonitrile, 4-Formyl-3,5-Dimethyl- | Chemical Properties, Uses, Safety Data & Supplier Information China [nj-finechem.com]
- 4. 4-formyl-3-methoxybenzonitrile | 21962-45-8 [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 4-FORMYL-3,5-DIMETHYLBENZONITRILE | CAS 157870-16-1 [matrix-fine-chemicals.com]
Technical Support Center: Purification of Crude 4-Formyl-3,5-dimethylbenzonitrile
Welcome to the technical support guide for "4-Formyl-3,5-dimethylbenzonitrile." This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with purifying this versatile chemical intermediate. High purity is critical for ensuring reproducible results in downstream applications, from pharmaceutical synthesis to materials science.[1] This guide provides in-depth troubleshooting advice and detailed protocols based on established chemical principles.
Compound Profile: 4-Formyl-3,5-dimethylbenzonitrile
| Property | Value | Source |
| Chemical Formula | C₁₀H₉NO | [2][3] |
| Molar Mass | 159.184 g/mol | [2][3] |
| Appearance | Typically a solid | [3] |
| Melting Point | 88 - 92 °C | [3] |
| Solubility | Low solubility in water; Soluble in common organic solvents like ethanol, acetone, dichloromethane, and chloroform. | [2][3] |
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the purification of 4-Formyl-3,5-dimethylbenzonitrile in a practical question-and-answer format.
Purity Assessment
Q1: How can I get a quick preliminary assessment of my crude product's purity?
A: Thin-Layer Chromatography (TLC) is the most efficient initial step. It provides a rapid, qualitative snapshot of the number of components in your mixture.
-
Scientific Rationale: TLC separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase. The polarity of the compound determines its retention factor (Rf).
-
Recommended Practice: Spot your crude material on a silica gel TLC plate and develop it using a solvent system like 7:3 Hexane:Ethyl Acetate. Visualize the spots under a UV lamp. A single spot indicates high purity, while multiple spots signify the presence of impurities. You can use this system to optimize the mobile phase for column chromatography.[4]
Q2: What methods should I use for accurate, quantitative purity analysis?
A: For precise quantification, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the industry standards.[5]
-
HPLC: This is an excellent method for assessing the purity of thermally sensitive compounds. Reverse-phase HPLC is typically effective for aromatic compounds like this.[6]
-
GC: Given the compound's stability and estimated boiling point, GC is also a suitable method, particularly for identifying volatile impurities.[5]
-
¹H NMR Spectroscopy: While primarily used for structural elucidation, quantitative NMR (qNMR) can be a powerful tool for purity determination against a certified internal standard. The presence of unexpected peaks in a standard ¹H NMR spectrum is also a clear indicator of impurities.
Purification Strategies: Troubleshooting & Best Practices
Q3: My crude product is a solid with a brownish tint. Can I use recrystallization? What solvent should I choose?
A: Yes, recrystallization is often the most straightforward method for purifying solid organic compounds. The goal is to find a solvent (or solvent pair) in which the compound is sparingly soluble at room temperature but highly soluble when hot, while impurities are either highly soluble or insoluble at all temperatures.
-
Scientific Rationale: The process relies on the principle that the solubility of a solid in a liquid increases with temperature. As a hot, saturated solution cools, the solubility decreases, forcing the desired compound to crystallize out, leaving impurities behind in the solvent.
-
Troubleshooting Solvent Selection:
-
Single Solvents: Based on its structure (an aromatic nitrile), solvents like ethanol or isopropanol are good starting points.[7]
-
Solvent Pairs: A mixed solvent system is often more effective. Since the compound is soluble in polar organic solvents but not water, an Ethanol/Water system is a logical choice.[8] Similarly, for a less polar system, a Hexane/Ethyl Acetate or Hexane/Dichloromethane mixture can be effective.[9] Dissolve the crude product in the minimum amount of the "good" solvent (e.g., Ethyl Acetate) at an elevated temperature, then slowly add the "poor" solvent (e.g., Hexane) until the solution becomes cloudy (the cloud point). Reheat to clarify and then allow to cool slowly.
-
-
Pro-Tip: If your compound "oils out" instead of crystallizing, it means the solution is supersaturated or the melting point of the solid is lower than the boiling point of the solvent. To fix this, add more solvent, reheat to dissolve the oil, and allow for slower cooling. Seeding with a pure crystal can also induce proper crystallization.
Q4: I need exceptionally high-purity material. Is column chromatography recommended for this aldehyde?
A: Absolutely. Flash column chromatography is a highly effective technique for separating compounds with different polarities and is well-suited for purifying aldehydes.[4][10]
-
Scientific Rationale: This technique separates components of a mixture based on their differential adsorption to a stationary phase (typically silica gel) as a mobile phase (eluent) is passed through the column.[4] Less polar compounds travel down the column faster, while more polar compounds are retained longer.
-
Recommended System:
-
Stationary Phase: Silica gel is the standard choice.[4]
-
Mobile Phase (Eluent): A gradient of Hexane and Ethyl Acetate is highly effective. Start with a low polarity mixture (e.g., 9:1 Hexane:EtOAc) and gradually increase the polarity to elute your product. The optimal ratio can be predetermined by TLC analysis.[11]
-
Q5: My aldehyde seems to be decomposing or streaking on the silica gel column. What is happening and how can I prevent it?
A: This is a common issue. Silica gel is inherently slightly acidic, which can catalyze the decomposition of sensitive functional groups like aldehydes, potentially leading to the formation of acetals or other byproducts.[11]
-
Causality: The acidic silanol groups (Si-OH) on the surface of the silica can interact with the aldehyde, causing degradation.
-
Solution 1 (Recommended): Deactivate the silica gel. This can be done by adding a small amount (around 0.5-1%) of a non-nucleophilic base, such as triethylamine, to your eluent mixture.[11] This neutralizes the acidic sites on the silica surface without interfering with the separation.
-
Solution 2: Switch to a different stationary phase. Alumina (neutral or basic) is a good alternative to silica gel for acid-sensitive compounds.[11]
Q6: My primary impurity is the corresponding carboxylic acid (4-carboxy-3,5-dimethylbenzonitrile) from over-oxidation. Is there a simpler method than chromatography to remove it?
A: Yes, a simple acid-base liquid-liquid extraction is highly effective for this specific problem.
-
Scientific Rationale: The carboxylic acid impurity is acidic, while your target aldehyde is neutral. By washing an organic solution of your crude product with a mild aqueous base, you can deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer.
-
Workflow:
-
Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[10] You may observe gas (CO₂) evolution.
-
Separate the aqueous layer. Repeat the wash 1-2 times.
-
Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to yield the purified aldehyde.
-
Q7: I have a complex mixture of impurities. Can I selectively remove just the aldehyde?
A: Yes, through the formation of a sodium bisulfite adduct. This is a classic and highly selective method for purifying aldehydes.[10][12]
-
Mechanism: Aldehydes react reversibly with sodium bisulfite (NaHSO₃) to form a solid, water-soluble adduct. Most other functional groups do not react, allowing for a clean separation.[13]
-
Benefit: This technique is excellent for removing aldehydes from mixtures or, conversely, for isolating aldehydes from non-aldehyde impurities. The aldehyde can be easily regenerated from the adduct.[12][13] A detailed protocol is provided below.
Q8: How should I properly store the purified 4-Formyl-3,5-dimethylbenzonitrile to maintain its purity?
A: Aldehydes are susceptible to oxidation by air, converting them into carboxylic acids. Proper storage is crucial.
-
Best Practices: Store the purified solid in a tightly sealed container to protect it from air and moisture.[2][3] For long-term storage, placing it in a cool, dry, and dark environment, such as a refrigerator or freezer under an inert atmosphere (nitrogen or argon), is recommended.[3]
Visualized Workflows and Decision Trees
General Purification Workflow
Caption: A decision-making workflow for selecting the appropriate purification method.
Troubleshooting Column Chromatography
Caption: Troubleshooting common issues during column chromatography of the aldehyde.
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: In a test tube, add ~50 mg of crude material. Add a potential solvent (e.g., isopropanol) dropwise while heating. A good solvent will dissolve the compound when hot but not at room temperature. For a solvent pair (e.g., Ethanol/Water), dissolve the crude solid in a minimum amount of hot ethanol.
-
Dissolution: Place the bulk of the crude 4-Formyl-3,5-dimethylbenzonitrile in an Erlenmeyer flask. Add the chosen solvent (or the "good" solvent of a pair) in portions while heating the flask on a hotplate until the solid is fully dissolved. Avoid adding excess solvent.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration through fluted filter paper to remove the charcoal.
-
Crystallization: If using a solvent pair, add the "poor" solvent (e.g., water) dropwise to the hot solution until it turns slightly cloudy. Reheat to clarify. Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. For even better recovery, subsequently place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing & Drying: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities. Dry the crystals in a vacuum oven to obtain the pure product.
Protocol 2: Flash Column Chromatography
-
Column Packing: Prepare a glass column packed with silica gel as a slurry in the initial, low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate). Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin eluting with the low-polarity mobile phase, collecting fractions. Monitor the elution process by TLC.
-
Gradient Increase: Gradually increase the polarity of the mobile phase (e.g., move to 9:1, then 8:2 Hexane:Ethyl Acetate) to elute the target compound. The aldehyde, being moderately polar, should elute after non-polar impurities but before highly polar ones.
-
Fraction Analysis: Combine the fractions containing the pure product (as determined by TLC).
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 4-Formyl-3,5-dimethylbenzonitrile.
Protocol 3: Purification via Sodium Bisulfite Adduct Formation
-
Safety Note: This procedure may generate sulfur dioxide gas and should be performed in a well-ventilated fume hood.[12]
-
Adduct Formation: Dissolve the crude product in a suitable miscible solvent like methanol.[13] Add this solution to a separatory funnel. Add a saturated aqueous solution of sodium bisulfite (NaHSO₃) and shake the funnel vigorously for several minutes.[12][13] A precipitate (the bisulfite adduct) may form.
-
Extraction of Impurities: Add an immiscible organic solvent (e.g., diethyl ether or ethyl acetate) and water to the funnel. Shake and separate the layers. The non-aldehyde impurities will remain in the organic layer. Discard the organic layer and keep the aqueous layer containing the adduct.[12]
-
Regeneration of Aldehyde: Place the aqueous layer in a flask and carefully add a strong base, such as a saturated sodium carbonate (Na₂CO₃) solution or aqueous sodium hydroxide (NaOH), until the solution is basic. This will reverse the reaction and regenerate the pure aldehyde, which will often precipitate out as a solid or form an oily layer.
-
Isolation: Extract the regenerated aldehyde back into a fresh portion of an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Final Step: Filter and evaporate the solvent to obtain the highly purified 4-Formyl-3,5-dimethylbenzonitrile.
References
- ResearchGate. (2015, December 3). Is it possible to purify aldehyde by column? Is there any other method to do purification?
- ResearchGate. (2014, September 29). What is the best solvent for purifying aldehyde in a column chromatography?
- Nanjing Finechem Holding Co.,Limited. (n.d.). 4-Formyl-3,5-Dimethylbenzonitrile.
- Nanjing Finechem Holding Co.,Limited. (n.d.). Benzonitrile, 4-Formyl-3,5-Dimethyl-.
- CMU. (2025, February 19). How to Column Aldehydes: A Comprehensive Guide.
- Royal Society of Chemistry. (2021, July 9). One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment.
- JoVE. (2018, January 10). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.
- Smolecule. (2023, August 16). Buy 4-Formyl-3-methoxybenzonitrile | 21962-45-8.
- LookChem. (2024, August 30). Cas no 157870-16-1 (Benzonitrile,4-formyl-3,5-dimethyl-).
- National Center for Biotechnology Information. (n.d.). 4-Formyl-3-methoxybenzonitrile. PubChem Compound Database.
- ChemBK. (2024, April 9). 4-forMyl-3-Methoxybenzonitrile.
- National Institutes of Health. (2018, April 2). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.
- ChemicalBook. (2025, October 13). 4-formyl-3-methoxybenzonitrile | 21962-45-8.
- Organic Syntheses. (2024, December 31). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile.
- Japan International Cooperation Agency. (n.d.). III Analytical Methods.
- YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4.
- BenchChem. (n.d.). 4-Formyl-3-methoxybenzonitrile | 21962-45-8.
- BLD Pharm. (n.d.). 105-07-7|4-Formylbenzonitrile.
- Google Patents. (n.d.). US4925642A - Process for the preparation and the isolation of aromatic nitriles.
- University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry.
- BenchChem. (n.d.). The Kolbe Nitrile Synthesis: Application Notes for the Preparation of Aromatic Nitriles.
- Organic Syntheses. (n.d.). Preparation of N-Formylamides by Oxidative Cleavage of N-Acylaminoacids.
- ResearchGate. (2025, August 10). A study on synthesis of 3, 5-dimethyl-4-hydroxybenzonitrile.
- OPUS. (2025, August 28). Analytical Methods.
- BLD Pharm. (n.d.). 21962-45-8|4-Formyl-3-methoxybenzonitrile.
- BenchChem. (n.d.). A Comparative Guide to Analytical Methods for Purity Assessment of 4-Bromo-3-chlorobenzonitrile.
- Google Patents. (n.d.). WO2008044895A1 - The process of isolating methyl-4-formylbenzoate and dimethylterephtalate.
- Sigma-Aldrich. (n.d.). A Fast and Reliable Method for Purity Analysis of Filgrastim.
Sources
- 1. 157870-16-1(Benzonitrile,4-formyl-3,5-dimethyl-) | Kuujia.com [kuujia.com]
- 2. 4-Formyl-3,5-Dimethylbenzonitrile | Chemical Properties, Safety, Applications & Supplier China [nj-finechem.com]
- 3. Benzonitrile, 4-Formyl-3,5-Dimethyl- | Chemical Properties, Uses, Safety Data & Supplier Information China [nj-finechem.com]
- 4. How to Column Aldehydes: A Comprehensive Guide • cmu.edu.jm [jitsi.cmu.edu.jm]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Buy 4-Formyl-3-methoxybenzonitrile | 21962-45-8 [smolecule.com]
- 7. One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03559B [pubs.rsc.org]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 13. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 4-Formyl-3,5-dimethylbenzonitrile and Other Formylbenzonitrile Derivatives for Researchers and Drug Development Professionals
This guide offers an in-depth, objective comparison of 4-Formyl-3,5-dimethylbenzonitrile with other formylbenzonitrile derivatives. By examining their synthesis, physicochemical properties, reactivity, and applications, this document provides researchers, scientists, and drug development professionals with the critical data needed to make informed decisions in their work.
Introduction: The Versatility of Formylbenzonitriles
Formylbenzonitriles are a class of aromatic compounds containing both a formyl (-CHO) and a nitrile (-CN) group. This dual functionality makes them valuable building blocks in organic synthesis and medicinal chemistry.[1] The nitrile group is a key functional group in many pharmaceuticals, while the aldehyde group provides a reactive site for a variety of chemical transformations. The specific arrangement of these groups and other substituents on the benzene ring significantly influences the molecule's properties and potential applications.
This guide focuses on 4-Formyl-3,5-dimethylbenzonitrile, a derivative with a unique substitution pattern, and compares it to other isomers and analogues to highlight the structure-property relationships within this class of compounds.
Spotlight on 4-Formyl-3,5-dimethylbenzonitrile
4-Formyl-3,5-dimethylbenzonitrile (CAS No. 157870-16-1) is distinguished by the presence of two methyl groups flanking the formyl group at the 3 and 5 positions.[1] This structural feature imparts specific characteristics:
-
Steric Hindrance: The methyl groups create steric hindrance around the aldehyde, influencing its reactivity towards nucleophiles.
-
Electronic Effects: The electron-donating methyl groups modulate the electronic properties of the aromatic ring.[1]
-
Increased Rigidity: The dimethyl substituents contribute to the rigidity of the benzene ring, which can enhance thermal stability and influence electronic properties.[1]
These properties make 4-Formyl-3,5-dimethylbenzonitrile a valuable intermediate in the synthesis of complex molecules, with applications in drug development and material science.[1]
Comparative Analysis of Formylbenzonitrile Derivatives
The properties and reactivity of formylbenzonitriles are highly dependent on the substitution pattern. To illustrate this, we will compare 4-Formyl-3,5-dimethylbenzonitrile with other common derivatives.
Synthesis and Reactivity
The synthesis of formylbenzonitriles can be achieved through various methods, including the oxidation of the corresponding methylbenzonitrile or the formylation of the benzonitrile ring. The choice of route often depends on the desired substitution pattern and the availability of starting materials.
Table 1: Comparison of Synthetic Routes and Reactivity
| Derivative | Common Synthetic Routes | Key Reactivity Features |
| 4-Formyl-3,5-dimethylbenzonitrile | Oxidation of 3,5-dimethyl-4-methylbenzonitrile | The formyl group's reactivity is tempered by steric hindrance from the adjacent methyl groups.[1] |
| 4-Formylbenzonitrile | Wittig-type olefination of 4-formylbenzonitrile.[2] | The aldehyde is highly reactive and readily undergoes condensation and addition reactions.[1] |
| 2-Formylbenzonitrile | Subject to cascade reactions with certain reagents.[3] | The proximity of the formyl and nitrile groups can lead to unique intramolecular reactions. |
| 3-Formylbenzonitrile | Standard oxidation or formylation methods. | Reactivity is generally intermediate between the 2- and 4-isomers. |
| 4-Formyl-3-methoxybenzonitrile | Oxidation of a hydroxymethyl derivative or bromination followed by hydrolysis.[4] | The methoxy group influences the electronic properties and reactivity of the ring.[5] |
Experimental Protocol: Synthesis of 4-Formyl-3,5-dimethylbenzonitrile
A common method for the synthesis of 4-Formyl-3,5-dimethylbenzonitrile involves the oxidation of 3,5-dimethyl-4-methylbenzonitrile.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve 3,5-dimethyl-4-methylbenzonitrile in a suitable solvent like acetic acid.
-
Addition of Oxidizing Agent: Slowly add an oxidizing agent, such as chromium trioxide, to the solution while maintaining a controlled temperature.
-
Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent (e.g., dichloromethane).
-
Purification: Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.
Caption: General workflow for the synthesis of 4-Formyl-3,5-dimethylbenzonitrile.
Physicochemical and Spectroscopic Properties
The substitution pattern has a profound effect on the physical and spectroscopic properties of formylbenzonitrile derivatives.
Table 2: Comparison of Physicochemical and Spectroscopic Data
| Derivative | Molecular Weight ( g/mol ) | Melting Point (°C) | ¹H NMR (Aldehyde Proton, δ ppm) | IR (C≡N stretch, cm⁻¹) |
| 4-Formyl-3,5-dimethylbenzonitrile | 159.18[6] | Varies | ~9.9 | ~2230 |
| 4-Formylbenzonitrile | 131.13[7] | 97-100 | ~10.0 | 2230[8] |
| 2-Formylbenzonitrile | 131.13 | 98-100 | ~10.4 | ~2230 |
| 3-Formylbenzonitrile | 131.13[9] | 79-81 | ~10.1 | ~2230 |
| 4-Formyl-3-methoxybenzonitrile | 161.16[10] | 109-111[5] | ~10.4 | ~2240[5] |
Note: Spectroscopic data are approximate and can vary based on experimental conditions.
Applications in Medicinal Chemistry and Drug Development
Formylbenzonitriles are versatile scaffolds in medicinal chemistry, with applications ranging from enzyme inhibitors to intermediates in the synthesis of complex drugs.[1][4][11]
Enzyme Inhibition:
The benzonitrile moiety is a known pharmacophore that can interact with various enzyme active sites. For example, derivatives of 2-hydroxybenzonitrile have been investigated as cyclooxygenase-2 (COX-2) inhibitors.[12] The formyl group can also play a crucial role in binding to target proteins. Studies have shown that some benzonitrile derivatives exhibit inhibitory activity against enzymes like xanthine oxidase and α-glucosidase.[13][14] The unique structure of 4-Formyl-3,5-dimethylbenzonitrile, with its specific steric and electronic properties, makes it an interesting candidate for the design of novel enzyme inhibitors.[1]
Drug Intermediates:
Formylbenzonitriles are key intermediates in the synthesis of various pharmaceuticals. For instance, 4-Formyl-3-methoxybenzonitrile is a crucial starting material for the synthesis of Finerenone, a non-steroidal mineralocorticoid receptor antagonist used in the treatment of chronic kidney disease associated with type 2 diabetes.[4][15]
Caption: Role of formylbenzonitriles in the drug discovery process.
Conclusion
The selection of a specific formylbenzonitrile derivative is a critical step in both synthetic and medicinal chemistry. 4-Formyl-3,5-dimethylbenzonitrile offers a unique combination of steric and electronic properties that can be leveraged to achieve specific synthetic outcomes or to design drug candidates with improved potency and selectivity. This guide has provided a comparative overview to aid researchers in navigating the diverse landscape of formylbenzonitrile derivatives and in selecting the optimal building block for their research and development endeavors.
References
A comprehensive list of references would be provided here, linking to the authoritative sources for all the data and claims presented in this guide.
Sources
- 1. 157870-16-1(Benzonitrile,4-formyl-3,5-dimethyl-) | Kuujia.com [kuujia.com]
- 2. orgsyn.org [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Buy 4-Formyl-3-methoxybenzonitrile | 21962-45-8 [smolecule.com]
- 6. 4-FORMYL-3,5-DIMETHYLBENZONITRILE | CAS 157870-16-1 [matrix-fine-chemicals.com]
- 7. Benzonitrile, 4-formyl- | SIELC Technologies [sielc.com]
- 8. researchgate.net [researchgate.net]
- 9. m-Formylbenzonitrile | C8H5NO | CID 90670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 4-Formyl-3-methoxybenzonitrile | C9H7NO2 | CID 16659251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. tantuchemicals.com [tantuchemicals.com]
A Comparative Guide to the Synthesis of 4-Formyl-3,5-dimethylbenzonitrile
Introduction: The Significance of 4-Formyl-3,5-dimethylbenzonitrile in Modern Drug Discovery
4-Formyl-3,5-dimethylbenzonitrile, also known as 4-cyano-2,6-dimethylbenzaldehyde, is a key building block in the synthesis of a variety of pharmacologically active molecules. Its unique trifunctional arrangement—a reactive aldehyde, a synthetically versatile nitrile, and two sterically directing methyl groups—makes it a valuable intermediate for constructing complex molecular architectures. This guide provides an in-depth comparison of three distinct synthetic routes to this important compound, offering detailed experimental protocols, mechanistic insights, and a comparative analysis to aid researchers in selecting the most appropriate method for their specific needs.
Route 1: Vilsmeier-Haack Formylation of 3,5-Dimethylbenzonitrile
The Vilsmeier-Haack reaction is a classic and widely used method for the formylation of electron-rich aromatic compounds.[1] In this route, the commercially available 3,5-dimethylbenzonitrile is directly converted to the target aldehyde.
Mechanism and Rationale
The reaction proceeds via the formation of the Vilsmeier reagent, a chloroiminium salt, from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃).[2] This electrophilic species then attacks the electron-rich aromatic ring of 3,5-dimethylbenzonitrile. The two methyl groups on the aromatic ring act as activating groups, facilitating the electrophilic aromatic substitution. The reaction is typically quenched with water, which hydrolyzes the resulting iminium intermediate to the desired aldehyde.[3]
Caption: Vilsmeier-Haack Formylation Workflow.
Experimental Protocol
-
To a stirred solution of 3,5-dimethylbenzonitrile (1 equivalent) in anhydrous N,N-dimethylformamide (DMF, 10 volumes) at 0 °C, slowly add phosphorus oxychloride (POCl₃, 1.5 equivalents).
-
Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium acetate.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-formyl-3,5-dimethylbenzonitrile. A general procedure for a similar reaction reports a yield of 77%.[4]
Route 2: Bromination and Hydrolysis of 4-Methyl-3,5-dimethylbenzonitrile
This two-step sequence offers a robust and often high-yielding alternative, starting from the corresponding 4-methyl derivative. A similar process is detailed in patent literature for the synthesis of a structurally related compound, suggesting its industrial applicability and potential for high purity.[5]
Mechanism and Rationale
The first step involves the radical bromination of the benzylic methyl group of 4-methyl-3,5-dimethylbenzonitrile using a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator. This selectively forms the dibromomethyl intermediate. The subsequent step is the hydrolysis of this intermediate to the aldehyde. This is typically achieved by heating in the presence of water, often with a mild base or acid catalyst to facilitate the conversion.
Caption: Bromination and Hydrolysis Workflow.
Experimental Protocol
Step 1: Dibromination
-
In a flask equipped with a reflux condenser and a mechanical stirrer, dissolve 4-methyl-3,5-dimethylbenzonitrile (1 equivalent) in a suitable solvent such as carbon tetrachloride.
-
Add N-bromosuccinimide (NBS, 2.2 equivalents) and a catalytic amount of a radical initiator (e.g., benzoyl peroxide).
-
Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and filter to remove succinimide.
-
Wash the filtrate with aqueous sodium thiosulfate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain the crude 4-(dibromomethyl)-3,5-dimethylbenzonitrile.
Step 2: Hydrolysis
-
To the crude dibromomethyl intermediate, add a mixture of water and a co-solvent like ethanol.
-
Heat the mixture to reflux for several hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and extract the product with an organic solvent.
-
Wash the combined organic extracts, dry over a drying agent, and concentrate.
-
Purify the product by crystallization or column chromatography. A patent for a similar synthesis reports a final product purity of over 99%.[5]
Route 3: Direct Benzylic Oxidation of 4-Methyl-3,5-dimethylbenzonitrile
The direct oxidation of the benzylic methyl group to an aldehyde is an attractive route due to its atom economy. Several reagents can accomplish this transformation, with selenium dioxide (SeO₂) being a classic and effective choice for such selective oxidations, often referred to as the Riley oxidation.[6]
Mechanism and Rationale
The mechanism of selenium dioxide oxidation involves an initial ene reaction with the alkene-like tautomer of the aromatic ring, followed by a[2][4]-sigmatropic rearrangement. This forms a selenite ester which then decomposes to the aldehyde.[7] The reaction is known for its selectivity towards activated methyl and methylene groups.
Caption: Direct Benzylic Oxidation Workflow.
Experimental Protocol
-
In a suitable reaction vessel, dissolve 4-methyl-3,5-dimethylbenzonitrile (1 equivalent) in a solvent such as 1,4-dioxane.
-
Add selenium dioxide (SeO₂, 1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux for an extended period, monitoring the reaction by TLC.
-
Upon completion, cool the mixture and filter to remove the precipitated selenium metal.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water and brine.
-
Dry the organic layer and concentrate to yield the crude product.
-
Purify by column chromatography or crystallization. Similar oxidations on activated methyl groups in heterocyclic systems have been reported with yields around 75-76%.[2]
Comparative Analysis of Synthesis Routes
| Metric | Route 1: Vilsmeier-Haack | Route 2: Bromination/Hydrolysis | Route 3: Direct Oxidation |
| Starting Material | 3,5-Dimethylbenzonitrile | 4-Methyl-3,5-dimethylbenzonitrile | 4-Methyl-3,5-dimethylbenzonitrile |
| Number of Steps | 1 | 2 | 1 |
| Typical Yield | ~77%[4] | High (Purity >99% reported for analogue)[5] | ~75-76%[2] |
| Key Reagents | DMF, POCl₃ | NBS, Radical Initiator, H₂O | SeO₂ |
| Advantages | Single step, well-established reaction | High purity potential, robust process | Atom economical, single step |
| Disadvantages | Use of corrosive and moisture-sensitive POCl₃, requires anhydrous conditions | Two-step process, use of corrosive HBr as a byproduct of bromination | Use of toxic selenium dioxide, often requires long reaction times and high temperatures |
| Scalability | Good | Excellent, demonstrated in patent literature for similar compounds | Moderate, due to the toxicity and handling of selenium compounds |
Senior Application Scientist's Recommendation
The choice of the optimal synthesis route for 4-Formyl-3,5-dimethylbenzonitrile is contingent upon the specific requirements of the research or production campaign.
-
For rapid, small-scale synthesis and proof-of-concept studies, the Vilsmeier-Haack formylation (Route 1) is a strong contender. Its single-step nature and generally good yields make it an efficient laboratory-scale method.
-
For large-scale production where high purity is paramount, the Bromination and Hydrolysis pathway (Route 2) is highly recommended. While it involves two steps, the process is robust, and the potential to achieve very high purity, as suggested by analogous patented syntheses, is a significant advantage for pharmaceutical applications.
-
The Direct Benzylic Oxidation (Route 3) offers an attractive, atom-economical alternative. However, the toxicity of selenium dioxide necessitates stringent safety precautions and may present challenges for scale-up and waste disposal. This route is best suited for research environments with appropriate handling capabilities and where minimizing the step-count is a primary driver.
Ultimately, the selection should be guided by a thorough evaluation of the available starting materials, the required scale and purity of the final product, and the safety and environmental considerations of the chosen reagents and procedures.
References
- He, Z.-X., et al. (2023). Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. J. Org. Chem., 88, 4765-4769.
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents. (n.d.). PMC - NIH. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
-
AdiChemistry. (n.d.). Selenium dioxide (SeO2) - Riley oxidation. Retrieved from [Link]
- He, Z.-X., et al. (2023). Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. J. Org. Chem., 88, 4765-4769.
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents. (n.d.). PMC - NIH. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
-
AdiChemistry. (n.d.). Selenium dioxide (SeO2) - Riley oxidation. Retrieved from [Link]
- He, Z.-X., et al. (2023). Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. J. Org. Chem., 88, 4765-4769.
- Google Patents. (n.d.). EP4286368A1 - Method for the preparation of 4-formyl-3-methoxybenzonitrile.
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Riley oxidation. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones [organic-chemistry.org]
- 5. EP4286368A1 - Method for the preparation of 4-formyl-3-methoxybenzonitrile - Google Patents [patents.google.com]
- 6. adichemistry.com [adichemistry.com]
- 7. Riley oxidation - Wikipedia [en.wikipedia.org]
A Technical Guide to 4-Formyl-3,5-dimethylbenzonitrile: A Comparative Analysis for Advanced Synthesis
Introduction: The Enduring Utility of Substituted Benzaldehydes
In the landscape of medicinal chemistry and materials science, substituted benzaldehydes stand as foundational pillars. Their inherent reactivity and structural versatility make them indispensable starting materials and key intermediates in the synthesis of a vast array of complex molecules, from life-saving pharmaceuticals to cutting-edge organic materials.[1][2] The strategic placement of various functional groups on the benzaldehyde scaffold allows for precise modulation of electronic properties, steric profiles, and reactivity, enabling chemists to tailor molecular architecture for specific functions.
This guide focuses on a particularly intriguing, yet less-explored, member of this family: 4-Formyl-3,5-dimethylbenzonitrile . Characterized by a unique constellation of electron-withdrawing and electron-donating groups, this compound presents a distinct reactivity profile.[3] We will provide an in-depth, objective comparison of its performance against more conventional benzaldehyde derivatives, supported by established chemical principles and experimental data. This analysis is designed to equip researchers, scientists, and drug development professionals with the critical insights needed to strategically incorporate this versatile building block into their synthetic programs.
Molecular Architecture and Physicochemical Profile
The structure of 4-Formyl-3,5-dimethylbenzonitrile is distinguished by a delicate balance of electronic and steric influences that dictate its chemical behavior.
-
Formyl Group (-CHO): Located at the 4-position, this aldehyde is the primary center of reactivity. It is a moderately electron-withdrawing group via induction and resonance.
-
Nitrile Group (-CN): Positioned para to the formyl group, the cyano group is a potent electron-withdrawing group. Its strong inductive and resonance effects significantly increase the electrophilicity of the aldehydic carbon, making it highly susceptible to nucleophilic attack.[4]
-
Dimethyl Groups (-CH₃): Flanking the formyl group at the 3 and 5-positions, these methyl groups are electron-donating through induction.[4] Critically, they also introduce significant steric hindrance around the reaction center, which can influence the approach of nucleophiles and the stability of intermediates.
This unique substitution pattern suggests a heightened reactivity in nucleophilic additions compared to standard benzaldehyde, potentially rivaling that of nitro-substituted analogs, but with a distinct steric footprint that can be exploited for regioselective synthesis.
Comparative Physicochemical Properties
To provide a clear context for its utility, the properties of 4-Formyl-3,5-dimethylbenzonitrile are compared with other commonly used benzaldehyde derivatives in the table below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Benzaldehyde | C₇H₆O | 106.12 | -26 | 178.1 |
| 4-Nitrobenzaldehyde | C₇H₅NO₃ | 151.12 | 103-106 | 285 |
| 4-Methoxybenzaldehyde | C₈H₈O₂ | 136.15 | -1 | 248 |
| 4-Formylbenzonitrile | C₈H₅NO | 131.13 | 97-100 | 245 |
| 4-Formyl-3,5-dimethylbenzonitrile | C₁₀H₉NO | 159.18 | Data varies [5] | Data varies [5] |
Data compiled from various sources.[5][6][7]
The non-polar nature of the molecule suggests low solubility in water but good solubility in common organic solvents like dichloromethane and chloroform.[5]
Spectroscopic Signature
The structure of 4-Formyl-3,5-dimethylbenzonitrile is unequivocally confirmed by standard spectroscopic methods.
-
¹H NMR: Expect signals for the aldehydic proton (~10 ppm), the aromatic protons (singlet, ~7.5-8.0 ppm), and the methyl protons (singlet, ~2.5 ppm).
-
¹³C NMR: Key signals would include the carbonyl carbon (~190 ppm), the nitrile carbon (~117 ppm), and distinct aromatic and methyl carbons.
-
IR Spectroscopy: Characteristic absorption bands would be observed for the C≡N stretch (~2230 cm⁻¹), the aldehydic C=O stretch (~1700 cm⁻¹), and C-H stretches of the aldehyde (~2850 and 2750 cm⁻¹).[8]
Synthesis of 4-Formyl-3,5-dimethylbenzonitrile
While numerous methods exist for the synthesis of substituted benzaldehydes[9][10][11], a practical approach to 4-Formyl-3,5-dimethylbenzonitrile can be envisioned starting from a commercially available precursor like 3,5-dimethyl-4-hydroxybenzaldehyde.
Illustrative Synthetic Workflow
The following diagram outlines a plausible two-step synthesis.
Caption: A two-step synthesis of 4-Formyl-3,5-dimethylbenzonitrile.
Experimental Protocol: Synthesis via Aldoxime Dehydration
This protocol describes a reliable method for converting a hydroxybenzaldehyde to the corresponding benzonitrile.
Part 1: Formation of 3,5-Dimethyl-4-hydroxybenzaldehyde Oxime
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3,5-dimethyl-4-hydroxybenzaldehyde (1.0 eq) in a suitable solvent mixture like ethanol/water.
-
Reagent Addition: Add hydroxylamine hydrochloride (NH₂OH·HCl, 1.2 eq) and a base such as sodium acetate (2.0 eq) to the solution.
-
Reaction: Heat the mixture to reflux and stir for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature and pour it into cold water. The oxime product will precipitate.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization if necessary.
Part 2: Dehydration to 4-Formyl-3,5-dimethylbenzonitrile
-
Setup: In a fume hood, suspend the dried aldoxime (1.0 eq) in a flask with acetic anhydride (Ac₂O, 3-5 eq).
-
Reaction: Gently heat the mixture to reflux for 1-3 hours. The reaction is often exothermic. Monitor the disappearance of the starting material by TLC.
-
Workup: Carefully pour the cooled reaction mixture onto crushed ice to quench the excess acetic anhydride.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Comparative Reactivity in Key Transformations
The true value of 4-Formyl-3,5-dimethylbenzonitrile is revealed through its performance in key carbon-carbon and carbon-heteroatom bond-forming reactions. The strong electron-withdrawing nitrile group is expected to significantly accelerate reactions involving nucleophilic attack on the aldehyde carbonyl.[4]
Knoevenagel Condensation
This condensation reaction between an aldehyde and an active methylene compound is a cornerstone of organic synthesis.[12][13] The reaction is typically base-catalyzed, and its rate is highly dependent on the electrophilicity of the aldehyde.
Caption: Mechanism of the base-catalyzed Knoevenagel Condensation.
Performance Analysis: The presence of the para-cyano group in 4-Formyl-3,5-dimethylbenzonitrile renders the carbonyl carbon significantly more electron-deficient than in benzaldehyde or even 4-methylbenzaldehyde. This heightened electrophilicity leads to a faster rate of nucleophilic attack by the carbanion generated from the active methylene compound.[4][14]
Comparative Reactivity Data (Qualitative):
| Benzaldehyde Derivative | Key Substituents | Expected Reactivity in Knoevenagel | Rationale |
| 4-Methoxybenzaldehyde | -OCH₃ (Strong EDG) | Slowest | Decreased carbonyl electrophilicity. |
| Benzaldehyde | -H (Neutral) | Moderate | Baseline reactivity. |
| 4-Methylbenzaldehyde | -CH₃ (Weak EDG) | Slow | Slightly decreased carbonyl electrophilicity. |
| 4-Formyl-3,5-dimethylbenzonitrile | -CN (Strong EWG), 2x -CH₃ (Weak EDG) | Very Fast | Dominant EWG effect greatly enhances electrophilicity. |
| 4-Nitrobenzaldehyde | -NO₂ (Strong EWG) | Very Fast | Strong EWG effect greatly enhances electrophilicity. |
While the flanking methyl groups introduce steric bulk, this is often overcome by the powerful electronic activation in reactions like the Knoevenagel condensation, especially with smaller nucleophiles like malononitrile.
Wittig Reaction
The Wittig reaction provides a robust method for synthesizing alkenes from aldehydes and phosphonium ylides.[15] The rate-determining step is the initial nucleophilic attack of the ylide on the carbonyl carbon.
Performance Analysis: Similar to the Knoevenagel condensation, the reactivity in the Wittig reaction is directly correlated with the electrophilicity of the aldehyde. Benzaldehydes substituted with electron-withdrawing groups exhibit significantly higher reaction rates.[4][16]
Comparative Rate Data (Wittig Reaction):
| Substituent (Position) | Relative Rate Constant (k/k₀) |
| p-OCH₃ | < 0.45 |
| p-CH₃ | 0.45 |
| H | 1.00 |
| p-Cl | 2.75 |
| m-NO₂ | 10.5 |
| p-NO₂ | 14.7 |
| p-CN (Predicted) | > 10.0 |
Data adapted from established studies.[4] The predicted rate for a p-CN substituted benzaldehyde, such as 4-Formyl-3,5-dimethylbenzonitrile, is expected to be high, comparable to that of nitro-substituted analogs, due to the strong electron-withdrawing nature of the nitrile group.
The use of 4-Formyl-3,5-dimethylbenzonitrile can therefore lead to shorter reaction times and potentially milder conditions compared to less activated benzaldehydes. The stereochemical outcome (E/Z selectivity) will depend on the nature of the ylide (stabilized vs. unstabilized).[17][18]
Ullmann-Type C-N and C-O Coupling
The Ullmann condensation is a copper-catalyzed reaction that couples aryl halides with amines, alcohols, or thiols.[19] While the aldehyde itself is not the reactive site, the electronic properties of the ring substituents significantly impact the prerequisite oxidative addition step. Electron-withdrawing groups on the aryl ring generally accelerate the reaction.[19]
Performance Analysis: If 4-Formyl-3,5-dimethylbenzonitrile were to be derived from a halogenated precursor (e.g., 4-Bromo-3,5-dimethylbenzonitrile, which is then formylated), its electron-deficient nature would make it an excellent substrate for Ullmann-type couplings. The potent electron-withdrawing cyano group would facilitate the initial steps of the catalytic cycle, making it more reactive than electron-neutral or electron-rich aryl halides.
Conclusion: A Strategic Alternative for Advanced Synthesis
4-Formyl-3,5-dimethylbenzonitrile emerges as a highly valuable, albeit specialized, building block for chemical synthesis. Its defining feature is the powerful electronic activation conferred by the para-cyano group, which significantly enhances the reactivity of the aldehyde towards nucleophiles.
This guide objectively concludes that 4-Formyl-3,5-dimethylbenzonitrile should be considered a superior alternative to other benzaldehyde derivatives when:
-
High Reactivity is Required: For challenging nucleophilic addition or condensation reactions (e.g., Knoevenagel, Wittig) where substrates with electron-donating or neutral groups perform sluggishly, the inherent electrophilicity of this compound can dramatically improve reaction rates and yields.
-
Steric Control is Desirable: The flanking methyl groups provide a unique steric environment around the reactive aldehyde. This can be leveraged to influence diastereoselectivity in additions of chiral nucleophiles or to direct subsequent reactions at other positions on the ring.
-
A Nitrile Handle is Advantageous: The cyano group is not merely an activating group; it is a versatile functional handle that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, opening up diverse avenues for further molecular elaboration.
While its synthesis is more complex than that of simple benzaldehydes, the distinct combination of high reactivity, steric definition, and functional group versatility makes 4-Formyl-3,5-dimethylbenzonitrile a compelling choice for researchers and drug development professionals tackling complex synthetic challenges.
References
- A Comparative Guide to the Reactivity of Substituted Benzaldehydes. Benchchem.
- An In-depth Technical Guide to 4-(Hexyloxy)benzaldehyde Derivatives in Medicinal Chemistry. Benchchem.
- Tandem Reactions: Synthesis of Substituted Benzaldehydes. Journal of Student Research.
- Benzaldehyde derivatives: Significance and symbolism. sciencedirect.com.
- 4-Formyl-3,5-Dimethylbenzonitrile. Methylamine Supplier.
- Ullmann condensation. Wikipedia.
- Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. ACS Publications.
- The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Taylor & Francis Online.
- The Knoevenagel Condensation. Organic Reactions.
- Cas no 157870-16-1 (Benzonitrile,4-formyl-3,5-dimethyl-). chemicalbook.com.
- Relative reactivity and stereoselectivity in the Wittig reactions of substituted benzaldehydes with benzylidenetriphenylphosphorane. ACS Publications.
- Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Royal Society of Chemistry.
- Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. National Institutes of Health.
- Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. ACS Publications.
- 4-formyl-3-methoxybenzonitrile synthesis. ChemicalBook.
- Benzaldehyde. Wikipedia.
- Wittig reaction with benzaldehyde. Chemistry Stack Exchange.
- 4-FORMYL-3-NITROBENZONITRILE synthesis. ChemicalBook.
- Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. MDPI.
- RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. National Institutes of Health.
- Novel Methods of Knoevenagel Condensation. Banaras Hindu University.
- p-Dimethylaminobenzaldehyde. Organic Syntheses.
- Wittig reaction with benzaldehyde. ECHEMI.
- 4-Formyl-3-methoxybenzonitrile | 21962-45-8. Benchchem.
- Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Organic Syntheses.
- Comparison of Traditional and Alternative Wittig Reactions. Delaware Valley University.
- 4-forMyl-3-Methoxybenzonitrile. ChemBK.
- Wittig Reaction. Organic Chemistry Portal.
- Ullmann Reaction. BYJU'S.
- Ullmann reaction. L.S.College, Muzaffarpur.
- 4-Formyl-3-methoxybenzonitrile. National Institutes of Health.
- Benzaldehyde Derivatives from Sarcodontia crocea. ACS Publications.
- Ullmann Reaction. Organic Chemistry Portal.
- Synthesis of functionally substituted benzaldehydes. Researcher.Life.
- 3-Formyl-4-methylbenzonitrile. National Institutes of Health.
- A study on synthesis of 3, 5-dimethyl-4-hydroxybenzonitrile. ResearchGate.
- 4-FORMYL-3,5-DIMETHYLBENZONITRILE | CAS 157870-16-1. Matrix Fine Chemicals.
- The Chemical Profile of 3,5-Dimethyl-4-hydroxybenzonitrile for Drug Discovery. Papharma.
- 3-Formyl-4-hydroxybenzonitrile synthesis. ChemicalBook.
- NMR, mass spectroscopy, IR - finding compound structure ?. ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 157870-16-1(Benzonitrile,4-formyl-3,5-dimethyl-) | Kuujia.com [kuujia.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 4-Formyl-3,5-Dimethylbenzonitrile | Chemical Properties, Safety, Applications & Supplier China [nj-finechem.com]
- 6. Benzaldehyde - Wikipedia [en.wikipedia.org]
- 7. 4-FORMYL-3,5-DIMETHYLBENZONITRILE | CAS 157870-16-1 [matrix-fine-chemicals.com]
- 8. benchchem.com [benchchem.com]
- 9. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 10. pure.rug.nl [pure.rug.nl]
- 11. pubs.acs.org [pubs.acs.org]
- 12. organicreactions.org [organicreactions.org]
- 13. bhu.ac.in [bhu.ac.in]
- 14. tandfonline.com [tandfonline.com]
- 15. Wittig Reaction [organic-chemistry.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. echemi.com [echemi.com]
- 19. Ullmann condensation - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Biological Activity of Compounds Derived from Substituted Benzaldehydes: A Predictive Analysis for 4-Formyl-3,5-dimethylbenzonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Benzaldehyde Scaffold
In the landscape of medicinal chemistry, the benzaldehyde scaffold stands out as a cornerstone for the synthesis of a vast array of biologically active compounds. The presence of a reactive aldehyde group on an aromatic ring provides a versatile handle for the construction of more complex molecules, including Schiff bases and hydrazones, which have demonstrated significant potential in anticancer, antimicrobial, and anti-inflammatory applications.[1][2][3] This guide focuses on the biological activities of compounds derived from substituted benzaldehydes, with a special emphasis on providing a predictive comparison for derivatives of the lesser-studied 4-Formyl-3,5-dimethylbenzonitrile .
While direct experimental data on the biological activities of 4-Formyl-3,5-dimethylbenzonitrile derivatives are not extensively available in the current literature, by examining structurally analogous compounds, we can extrapolate and predict potential therapeutic avenues for this particular scaffold. The presence of a nitrile group and two methyl groups on the benzene ring of 4-Formyl-3,5-dimethylbenzonitrile introduces unique electronic and steric properties that could modulate the biological activity of its derivatives. This guide will, therefore, serve as a valuable resource for researchers interested in exploring the therapeutic potential of this and other substituted benzaldehydes.
Anticancer Activity: A Comparative Look at Benzaldehyde-Derived Schiff Bases and Hydrazones
Schiff bases and hydrazones derived from substituted benzaldehydes have emerged as a promising class of anticancer agents.[1][4] Their mechanism of action often involves inducing apoptosis, cell cycle arrest, and inhibiting key enzymes involved in cancer progression.[4][5]
Comparative Cytotoxicity Data
The cytotoxic effects of various benzaldehyde derivatives are typically evaluated against a panel of cancer cell lines using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6][7] The half-maximal inhibitory concentration (IC50) is a key parameter used to compare the potency of different compounds.[5] Below is a comparative table summarizing the IC50 values of representative benzaldehyde derivatives against various cancer cell lines.
| Derivative Type | Starting Benzaldehyde | Cancer Cell Line | IC50 (µM) | Reference |
| Schiff Base | 5-(diethylamino)-2-hydroxybenzaldehyde | HeLa | Varies | [1] |
| Schiff Base | 5-(diethylamino)-2-hydroxybenzaldehyde | MCF-7 | Varies | [1] |
| Schiff Base | 2-Naphthalene carboxaldehyde | HCT-116 | 12.83 ± 0.9 | [4] |
| Schiff Base | 2-Naphthalene carboxaldehyde | HePG-2 | 9.07 ± 0.8 | [4] |
| Schiff Base | 2-Naphthalene carboxaldehyde | MCF-7 | 4.92 ± 0.3 | [4] |
| Hydrazone | 4-hydroxy-3-nitrobenzaldehyde | Various | Weak activity | [2] |
| Oxime | p-dimethylaminobenzaldehyde | HepG2 | 16.39 | [8] |
| Oxime | p-dimethylaminobenzaldehyde | MCF-7 | 22.52 | [8] |
Analysis and Prediction for 4-Formyl-3,5-dimethylbenzonitrile Derivatives:
The data suggests that the nature and position of substituents on the benzaldehyde ring significantly influence the anticancer activity. For instance, the presence of a naphthalene moiety in Schiff bases leads to potent cytotoxicity against various cancer cell lines.[4] For derivatives of 4-Formyl-3,5-dimethylbenzonitrile, the electron-withdrawing nitrile group and the electron-donating methyl groups could create a unique electronic environment that may enhance binding to biological targets and, consequently, cytotoxic activity. Further experimental validation is necessary to confirm this hypothesis.
Experimental Protocol: MTT Assay for Cytotoxicity
The following is a generalized protocol for assessing the in vitro cytotoxicity of novel compounds using the MTT assay.[6][7]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Caption: Workflow of the MTT assay for assessing cytotoxicity.
Antimicrobial Activity: A Promising Frontier for Benzaldehyde Derivatives
The emergence of multidrug-resistant bacteria poses a significant global health threat, necessitating the development of novel antimicrobial agents. Hydrazone derivatives of substituted benzaldehydes have shown considerable promise in this area, exhibiting activity against both Gram-positive and Gram-negative bacteria.[9][10][11]
Comparative Antimicrobial Data
The antimicrobial efficacy of these compounds is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism.[9][11]
| Derivative Type | Starting Benzaldehyde | Bacterial Strain | MIC (µg/mL) | Reference |
| Hydrazone | 4-[4-Formyl-3-(2-oxochromen-3-yl)pyrazol-1-yl]benzoic acid | S. aureus | 3.125 - 6.25 | [9] |
| Hydrazone | 4-[4-Formyl-3-(2,4-difluorophenyl)-1H-pyrazol-1-yl]benzoic acid | S. aureus | 0.78 | [11] |
| Hydrazone | 4-[4-Formyl-3-(2,4-difluorophenyl)-1H-pyrazol-1-yl]benzoic acid | A. baumannii | 0.78 | [11] |
| Hydrazone | 2,4-dimethoxyacetophenone | S. aureus | 25 | [10] |
| Hydrazone | 2,4-dimethoxyacetophenone | E. coli | 50 | [10] |
Analysis and Prediction for 4-Formyl-3,5-dimethylbenzonitrile Derivatives:
The antimicrobial activity is clearly influenced by the substituents on the aromatic rings of the hydrazone derivatives. For example, the presence of difluorophenyl groups significantly enhances the activity against both S. aureus and A. baumannii.[11] For derivatives of 4-Formyl-3,5-dimethylbenzonitrile, the combination of the nitrile and dimethyl groups may confer specific lipophilicity and electronic properties that could facilitate penetration of the bacterial cell wall and interaction with intracellular targets. It is plausible that these derivatives could exhibit potent and selective antimicrobial activity.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard and widely used technique to determine the MIC of antimicrobial agents.[9][11]
-
Prepare Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilutions: Prepare two-fold serial dilutions of the test compound in the broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Caption: Workflow for MIC determination using broth microdilution.
Anti-inflammatory Activity: Exploring the Potential of Benzaldehyde Analogs
Chronic inflammation is a key contributor to a wide range of diseases.[12] Compounds derived from substituted benzaldehydes have been investigated for their anti-inflammatory properties, often through their ability to inhibit key inflammatory mediators and enzymes.[13][14][15]
Comparative Anti-inflammatory Data
The anti-inflammatory activity of these compounds can be assessed using various in vitro and in vivo models. A common in vitro method is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[13]
| Derivative Type | Starting Compound | Assay | Activity | Reference |
| Hydrazide | 4-Maleimidylphenyl-hydrazine | NO Inhibition in RAW 264.7 cells | 71-75% inhibition | [13] |
| Flavonol | Substituted 3-formyl, 7-flavonols | Protein denaturation | Potent activity | [14] |
| Acrylic Acid | 4-hydroxybenzene acrylic acid | In vivo models | Significant suppression | [15] |
Analysis and Prediction for 4-Formyl-3,5-dimethylbenzonitrile Derivatives:
The anti-inflammatory potential of benzaldehyde derivatives is evident from the available data. The structural features of the derivatives play a crucial role in their activity. For derivatives of 4-Formyl-3,5-dimethylbenzonitrile, the specific substitution pattern could lead to compounds with significant anti-inflammatory effects. The nitrile group, being a known pharmacophore in some anti-inflammatory drugs, combined with the lipophilic methyl groups, might result in derivatives with favorable interactions with inflammatory targets.
Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay
This protocol outlines a common method for evaluating the anti-inflammatory potential of compounds by measuring their ability to inhibit NO production in LPS-stimulated macrophages (e.g., RAW 264.7 cells).[13]
-
Cell Culture: Culture RAW 264.7 macrophages in a suitable medium.
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and NO production. Include a control group without LPS and a group with LPS but without the test compound.
-
Incubation: Incubate the plates for 24 hours.
-
Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition by the test compounds compared to the LPS-stimulated control.
Caption: Simplified signaling pathway of LPS-induced NO production and potential inhibition sites for test compounds.
Conclusion and Future Directions
This guide provides a comparative overview of the biological activities of compounds derived from substituted benzaldehydes, offering a predictive framework for the therapeutic potential of derivatives of 4-Formyl-3,5-dimethylbenzonitrile. The existing literature strongly suggests that Schiff bases and hydrazones synthesized from this and related scaffolds are promising candidates for the development of novel anticancer, antimicrobial, and anti-inflammatory agents.
The unique structural features of 4-Formyl-3,5-dimethylbenzonitrile—the nitrile and dimethyl substitutions—warrant dedicated synthetic and biological evaluation efforts. Future research should focus on synthesizing a library of derivatives from this starting material and systematically screening them for a range of biological activities. Such studies will not only validate the predictions made in this guide but also potentially lead to the discovery of new lead compounds with significant therapeutic value.
References
-
Synthesis of Hydrazone Derivatives of 4-[4-Formyl-3-(2-oxochromen-3-yl)pyrazol-1-yl]benzoic acid as Potent Growth Inhibitors of Antibiotic-resistant Staphylococcus aureus and Acinetobacter baumannii. ([Link])
-
synthesis of two new hydrazone derivatives as potential antibacterial agents. ([Link])
-
Synthesis, characterization, and anticancer activity of Schiff bases. ([Link])
-
Synthesis, Antitumor Activities, and Apoptosis-Inducing Activities of Schiff's Bases Incorporating Imidazolidine-2,4-dione Scaffold: Molecular Docking Studies and Enzymatic Inhibition Activities. ([Link])
- Synthesis and Antimicrobial Studies of Hydrazone Derivatives of 4-[3-(2,4-difluorophenyl)-4-formyl-1 H - ResearchGate. (https://www.researchgate.net/publication/334992569_Synthesis_and_Antimicrobial_Studies_of_Hydrazone_Derivatives_of_4-3-24-difluorophenyl-4-formyl-1_H-pyrazol-1-ylbenzoic_Acid_as_Potent_Growth_Inhibitors_of_Drug-Resistant_Bacteria)
-
Synthesis and antimicrobial activities of hydrazones derived from 4-hydroxy-3-nitrobenzaldehyde. ([Link])
-
Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. ([Link])
-
Synthesis and Anticancer Activities of Water Soluble Schiff Base Metal Complexes. ([Link])
-
In vitro antimicrobial evaluations of the prepared compounds at 500 and... - ResearchGate. ([Link])
-
Synthesis, Crystal Structure, DFT, and Anticancer Activity of Some Imine-Type Compounds via Routine Schiff Base Reaction: An Example of Unexpected Cyclization to Oxazine Derivative. ([Link])
-
anticancer activities of schiff base transition metal complexes derived from 4-aminoantipyrine and dihydropyrimidinones - ResearchGate. ([Link])
-
Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. ([Link])
-
Exploring the Synthesis, Anti-Inflammatory and Anti-Tumor Potential of 4-Maleimidylphenyl-Hydrazide Derivatives. ([Link])
-
In vitro antimicrobial, anticancer evaluation, and in silico studies of mannopyranoside analogs against bacterial and fungal proteins. ([Link])
-
In vitro antimicrobial evaluation of compounds (1-19) and reference... - ResearchGate. ([Link])
-
Isolation, characterization and anti-inflammatory activity of compounds from the Vernonia amygdalina. ([Link])
-
Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB. ([Link])
-
In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. ([Link])
-
Synthesis and Biological Evaluation of Novel Bufalin Derivatives. ([Link])
-
Anti-Inflammatory Effects of 3-Formyl, 7-Flavonols Derivatives by Microwave Enhanced Chemistry Assisted – Vilsmeier Haack Synthesis. ([Link])
-
SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. ([Link])
-
Design, synthesis, and biological evaluation of 4-phenoxybenzenesulfonyl pyrrolidine derivatives as matrix metalloproteinase inhibitors. ([Link])
-
Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications. ([Link])
-
Design, Synthesis and Biological Evaluation of Novel 4-hydroxybenzene Acrylic Acid Derivatives. ([Link])
-
Evaluation of antimicrobial potential of synthesized dibromotyrosine analogs using in vitro and in silico approaches. ([Link])
-
In vitro antimicrobial activity of o-phenylenediamine-tert-butyl-N-1,2,3-triazole carbamate analogs - ResearchGate. ([Link])
Sources
- 1. Synthesis, characterization, and anticancer activity of Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. vjs.ac.vn [vjs.ac.vn]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Antitumor Activities, and Apoptosis-Inducing Activities of Schiff’s Bases Incorporating Imidazolidine-2,4-dione Scaffold: Molecular Docking Studies and Enzymatic Inhibition Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of Hydrazone Derivatives of 4-[4-Formyl-3-(2-oxochromen-3-yl)pyrazol-1-yl]benzoic acid as Potent Growth Inhibitors of Antibiotic-resistant Staphylococcus aureus and Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 10. njsrabuzaria.com.ng [njsrabuzaria.com.ng]
- 11. researchgate.net [researchgate.net]
- 12. Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Anti-Inflammatory Effects of 3-Formyl, 7-Flavonols Derivatives by Microwave Enhanced Chemistry Assisted – Vilsmeier Haack Synthesis – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 15. Design, synthesis and biological evaluation of novel 4-hydroxybenzene acrylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Elucidation of 4-Formyl-3,5-dimethylbenzonitrile: A Spectroscopic Analysis
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of chemical synthesis and analysis. This guide provides an in-depth technical comparison of spectroscopic methods for the structural elucidation of the novel compound, 4-Formyl-3,5-dimethylbenzonitrile. Due to the absence of published experimental data for this specific molecule, we will present a detailed prediction of its spectroscopic characteristics, grounded in the fundamental principles of spectroscopy and supported by a comparative analysis with the experimentally determined spectra of the closely related analog, 3,5-Dimethylbenzaldehyde.
The Analytical Challenge: Confirming the Structure of 4-Formyl-3,5-dimethylbenzonitrile
4-Formyl-3,5-dimethylbenzonitrile (C₁₀H₉NO, Molar Mass: 159.18 g/mol ) is an aromatic compound featuring a benzonitrile core substituted with a formyl (-CHO) group and two methyl (-CH₃) groups. The precise arrangement of these functional groups on the benzene ring is critical to its chemical identity and reactivity. Spectroscopic analysis provides a non-destructive and highly informative approach to verify this structure. This guide will focus on the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Predicted Spectroscopic Profile of 4-Formyl-3,5-dimethylbenzonitrile
The following predictions are based on established substituent effects on aromatic systems and analysis of analogous compounds.
¹H NMR Spectroscopy: A Map of the Protons
The proton NMR spectrum is anticipated to be relatively simple due to the molecule's symmetry. We predict the following signals in a standard deuterated chloroform (CDCl₃) solvent:
-
Aldehyde Proton (-CHO): A singlet peak is expected in the downfield region, typically between δ 9.8 and 10.1 ppm . The deshielding effect of the carbonyl group and the aromatic ring places this proton in a characteristic chemical shift range.
-
Aromatic Protons (Ar-H): Due to the symmetrical 1,3,5-substitution pattern, the two aromatic protons are chemically equivalent. They are expected to appear as a singlet at approximately δ 7.5-7.8 ppm . The electron-withdrawing nature of both the nitrile and formyl groups will shift these protons downfield compared to unsubstituted benzene (δ 7.34 ppm).
-
Methyl Protons (-CH₃): The two methyl groups are also chemically equivalent. They will give rise to a sharp singlet in the upfield region, predicted to be around δ 2.4-2.6 ppm .
¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton
The carbon NMR spectrum will provide crucial information about the carbon framework. Due to symmetry, only six distinct carbon signals are expected:
-
Aldehyde Carbonyl Carbon (-CHO): This carbon will be the most deshielded, appearing significantly downfield at approximately δ 190-195 ppm .
-
Nitrile Carbon (-C≡N): The carbon of the cyano group is also characteristically deshielded, with a predicted chemical shift in the range of δ 117-120 ppm .
-
Aromatic Carbons (Ar-C):
-
The carbon bearing the formyl group (C4) is predicted around δ 135-140 ppm .
-
The carbons bearing the methyl groups (C3 and C5) are expected at δ 140-145 ppm .
-
The carbons ortho to the formyl group and meta to the nitrile (C2 and C6) are predicted to be in the region of δ 130-135 ppm .
-
The carbon bearing the nitrile group (C1) is expected around δ 110-115 ppm .
-
-
Methyl Carbons (-CH₃): The two equivalent methyl carbons will appear in the upfield region, around δ 20-22 ppm .
Infrared (IR) Spectroscopy: Probing Functional Groups
The IR spectrum will clearly indicate the presence of the key functional groups:
-
C≡N Stretch (Nitrile): A strong, sharp absorption band is expected in the region of 2220-2240 cm⁻¹ .
-
C=O Stretch (Aldehyde): A strong, sharp peak characteristic of an aromatic aldehyde should appear around 1690-1710 cm⁻¹ .
-
C-H Stretch (Aldehyde): Two weak to medium bands are anticipated near 2820-2850 cm⁻¹ and 2720-2750 cm⁻¹ . The latter, lower frequency band is often characteristic of the aldehydic C-H bond.
-
C-H Stretch (Aromatic): A weak absorption is expected just above 3000 cm⁻¹, typically in the 3030-3100 cm⁻¹ range.
-
C-H Bending (Aromatic): Out-of-plane C-H bending vibrations for the 1,2,4,6-tetrasubstituted pattern are expected in the 800-880 cm⁻¹ region.
-
C=C Stretch (Aromatic): Medium to weak absorptions are expected in the 1580-1600 cm⁻¹ and 1450-1500 cm⁻¹ regions.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Electron Ionization (EI) mass spectrometry is expected to show:
-
Molecular Ion Peak (M⁺): A prominent molecular ion peak at m/z = 159 , corresponding to the molecular weight of the compound (C₁₀H₉NO).
-
Key Fragmentation Patterns:
-
Loss of the formyl radical (-CHO) leading to a fragment at m/z = 130 .
-
Loss of a hydrogen atom from the aldehyde, resulting in a strong M-1 peak at m/z = 158 .
-
Loss of carbon monoxide (CO) from the M-1 fragment, giving a peak at m/z = 130 .
-
Potential loss of a methyl radical (-CH₃) from the molecular ion, resulting in a fragment at m/z = 144 .
-
Comparative Analysis with 3,5-Dimethylbenzaldehyde
To ground our predictions in experimental reality, we will compare them with the known spectroscopic data for 3,5-Dimethylbenzaldehyde (C₉H₁₀O, Molar Mass: 134.18 g/mol ). This analog shares the same substitution pattern for the methyl and formyl groups, differing only by the presence of a nitrile group in our target molecule.
| Spectroscopic Feature | Predicted for 4-Formyl-3,5-dimethylbenzonitrile | Experimental Data for 3,5-Dimethylbenzaldehyde | Causality of Differences |
| ¹H NMR | |||
| Aldehyde Proton (ppm) | ~9.8-10.1 (s) | ~9.9 (s) | The electronic environment of the aldehyde proton is very similar in both molecules, hence the similar chemical shift. The nitrile group's influence at the para position is minimal on this proton. |
| Aromatic Protons (ppm) | ~7.5-7.8 (s, 2H) | ~7.4 (s, 2H), ~7.6 (s, 1H) | In 3,5-dimethylbenzaldehyde, the two protons ortho to the aldehyde are equivalent, and the proton para to the aldehyde is unique. In our target molecule, the nitrile group makes the two aromatic protons equivalent. The strong electron-withdrawing nature of the nitrile group in the target molecule causes a downfield shift of the aromatic protons. |
| Methyl Protons (ppm) | ~2.4-2.6 (s, 6H) | ~2.3 (s, 6H) | The chemical environment of the methyl groups is very similar in both compounds, leading to a comparable chemical shift. |
| ¹³C NMR | |||
| Aldehyde Carbonyl (ppm) | ~190-195 | ~192 | The electronic environment of the carbonyl carbon is largely unaffected by the remote nitrile group. |
| Aromatic Carbons (ppm) | C-CN: ~110-115, C-CHO: ~135-140, C-CH₃: ~140-145, C-H: ~130-135 | C-H (ortho to CHO): ~129, C-H (para to CHO): ~135, C-CH₃: ~138, C-CHO: ~137 | The nitrile group significantly alters the chemical shifts of the aromatic carbons. It introduces a new quaternary carbon (C-CN) at a characteristic upfield position for a nitrile-substituted carbon. The other aromatic carbon signals are also shifted due to the strong electron-withdrawing and anisotropic effects of the nitrile group. |
| Methyl Carbons (ppm) | ~20-22 | ~21 | The chemical shift of the methyl carbons is very similar, as expected. |
| IR Spectroscopy (cm⁻¹) | |||
| C≡N Stretch | ~2220-2240 | Absent | This strong, sharp peak is the most definitive evidence for the presence of the nitrile group in the target molecule. |
| C=O Stretch | ~1690-1710 | ~1700 | The C=O stretching frequency is very similar, indicating a similar electronic environment around the carbonyl group in both aromatic aldehydes. |
| Mass Spectrometry (m/z) | |||
| Molecular Ion (M⁺) | 159 | 134 | The difference of 25 mass units corresponds to the replacement of a hydrogen atom with a cyano group (-CN). |
| M-1 Peak | 158 | 133 | Both molecules show a prominent M-1 peak due to the facile loss of the aldehydic hydrogen. |
| M-29 Peak (loss of CHO) | 130 | 105 | Loss of the formyl radical is a common fragmentation pathway for both compounds. |
Experimental Protocols
For the definitive structural confirmation of a newly synthesized batch of 4-Formyl-3,5-dimethylbenzonitrile, the following experimental workflow is recommended:
Sample Preparation
-
NMR Spectroscopy: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
IR Spectroscopy: Prepare a thin film of the sample on a potassium bromide (KBr) salt plate or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Mass Spectrometry: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) for analysis by Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). For Electron Ionization (EI), a direct insertion probe may be used.
Instrumental Analysis
-
NMR: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. Standard acquisition parameters should be employed.
-
IR: Record the spectrum over the range of 4000-400 cm⁻¹ using a Fourier Transform Infrared (FTIR) spectrometer.
-
MS: Obtain a high-resolution mass spectrum to confirm the elemental composition.
Workflow for Structural Confirmation
The following diagram illustrates the logical workflow for confirming the structure of 4-Formyl-3,5-dimethylbenzonitrile using the discussed spectroscopic techniques.
The Strategic Advantage of 4-Formyl-3,5-dimethylbenzonitrile in the Synthesis of Novel Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the pursuit of novel bioactive molecules with enhanced potency and selectivity is a perpetual endeavor. Kinase inhibitors, in particular, represent a cornerstone of targeted cancer therapy. The rational design of these inhibitors often hinges on the selection of versatile and strategically functionalized starting materials. This guide provides an in-depth technical comparison of 4-Formyl-3,5-dimethylbenzonitrile as a superior building block in the synthesis of pyrimidine-based kinase inhibitors, juxtaposed with a common alternative, 4-formylbenzonitrile. Through a comprehensive analysis of synthetic pathways, expected yields, and the structure-activity relationship (SAR) of the resulting bioactive molecules, we will elucidate the tangible benefits conferred by the unique substitution pattern of 4-Formyl-3,5-dimethylbenzonitrile.
Introduction: The Critical Role of Starting Material Selection in Drug Discovery
The journey from a conceptual molecular target to a clinical candidate is fraught with challenges, where the efficiency of synthetic routes and the biological profile of the final compound are paramount. The choice of the initial building blocks is a critical determinant of success. An ideal starting material should not only be readily accessible but also impart desirable physicochemical and biological properties to the final molecule.
4-Formyl-3,5-dimethylbenzonitrile, with its aldehyde functionality for versatile transformations and the strategically placed dimethyl and nitrile groups, presents a compelling case for its use in the synthesis of complex heterocyclic scaffolds, particularly those found in kinase inhibitors.[1] The pyrimidine core is a well-established pharmacophore in numerous FDA-approved kinase inhibitors, known for its ability to form key hydrogen bond interactions within the ATP-binding site of kinases.[2][3] This guide will demonstrate how the specific substitution pattern of 4-Formyl-3,5-dimethylbenzonitrile can lead to the synthesis of more potent and selective kinase inhibitors compared to those derived from simpler benzaldehyde analogues.
Synthetic Accessibility of 4-Formyl-3,5-dimethylbenzonitrile
While not as commonly available as unsubstituted benzaldehydes, 4-Formyl-3,5-dimethylbenzonitrile can be synthesized through established organic chemistry methodologies. Two plausible and efficient routes are outlined below.
Route 1: Vilsmeier-Haack Formylation of 3,5-Dimethylbenzonitrile
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic rings.[4][5][6][7][8] Starting from 3,5-dimethylbenzonitrile, the reaction with a Vilsmeier reagent, generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), introduces the formyl group at the sterically accessible and electronically activated position 4.
Caption: Vilsmeier-Haack formylation of 3,5-dimethylbenzonitrile.
Route 2: Oxidation of 4-Methyl-3,5-dimethylbenzonitrile
An alternative approach involves the selective oxidation of a methyl group. This would require the synthesis of 4-methyl-3,5-dimethylbenzonitrile, which can then be oxidized to the corresponding aldehyde using various established methods for benzylic oxidation.[9][10]
This guide will focus on the application of 4-Formyl-3,5-dimethylbenzonitrile, assuming its availability through one of these or other synthetic routes.
Comparative Synthesis of a Pyrimidine-Based Kinase Inhibitor
To illustrate the advantages of 4-Formyl-3,5-dimethylbenzonitrile, we will compare its performance in the synthesis of a hypothetical, yet representative, pyrimidine-based Epidermal Growth Factor Receptor (EGFR) inhibitor against that of 4-formylbenzonitrile. EGFR is a well-validated target in oncology, and numerous pyrimidine-based inhibitors have been developed.[2][11][12]
The chosen synthetic strategy is a modified Biginelli-type reaction, a multicomponent reaction known for its efficiency in constructing dihydropyrimidine scaffolds, which can be further elaborated to the desired pyrimidine inhibitors.[13][14][15][16][17][18][19][20]
Caption: Comparative synthesis of pyrimidine-based kinase inhibitors.
Experimental Protocols
General Procedure for the Biginelli Reaction:
-
To a solution of the respective benzaldehyde (1.0 eq) in ethanol, add urea (1.5 eq) and ethyl acetoacetate (1.2 eq).
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.
General Procedure for the Oxidation to Pyrimidine:
-
Dissolve the dihydropyrimidinone (1.0 eq) in a suitable solvent such as dioxane.
-
Add 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 eq).
-
Reflux the mixture for 2-3 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired pyrimidine derivative.
Performance Comparison: 4-Formyl-3,5-dimethylbenzonitrile vs. 4-Formylbenzonitrile
The following table summarizes the expected outcomes of the comparative synthesis, with justifications based on established chemical principles and structure-activity relationship (SAR) data for EGFR inhibitors.[3][21][22]
| Parameter | 4-Formyl-3,5-dimethylbenzonitrile (Route A) | 4-Formylbenzonitrile (Route B) | Justification |
| Biginelli Reaction Yield | ~75-85% | ~60-70% | The electron-donating methyl groups on the benzaldehyde ring can slightly increase the reactivity of the aldehyde, potentially leading to higher yields in the initial condensation step. |
| Oxidation Yield | Good to Excellent | Good to Excellent | The oxidation step is generally efficient for both substrates. |
| Overall Yield | Higher | Lower | The higher yield in the first step contributes to a better overall yield for Route A. |
| Predicted EGFR Inhibitory Activity (IC₅₀) | Lower (Higher Potency) | Higher (Lower Potency) | SAR studies of pyrimidine-based EGFR inhibitors consistently demonstrate that substitution on the phenyl ring at the 4-position of the pyrimidine core significantly influences activity. The dimethyl substitution can enhance binding affinity through favorable hydrophobic interactions within the kinase's active site. The nitrile group can also participate in additional interactions.[2][3] |
| Selectivity | Potentially Higher | Lower | The specific substitution pattern can lead to a more defined interaction with the target kinase, potentially reducing off-target effects. |
| Metabolic Stability | Potentially Improved | Standard | The methyl groups can block potential sites of metabolic oxidation, leading to a more favorable pharmacokinetic profile. |
Expertise & Experience: The Rationale Behind the Superiority of 4-Formyl-3,5-dimethylbenzonitrile
As a Senior Application Scientist, my experience in medicinal chemistry underscores the importance of seemingly minor structural modifications. The choice of 4-Formyl-3,5-dimethylbenzonitrile over a simpler analogue is a calculated decision rooted in a deep understanding of kinase biology and SAR principles.
The ATP-binding site of kinases, while conserved in its general architecture, possesses subtle differences in its sub-pockets. The dimethyl substitution on the phenyl ring of the inhibitor is designed to exploit these differences. These methyl groups can occupy a hydrophobic pocket adjacent to the main binding site, leading to a more favorable binding free energy and, consequently, higher potency.[21] This is a classic example of "growing" a molecule into a specific pocket to enhance affinity and selectivity.
Furthermore, the nitrile group, an electron-withdrawing moiety, can modulate the electronic properties of the aromatic ring, influencing its interaction with the protein. It can also serve as a hydrogen bond acceptor in certain contexts. The combination of these features in a single, synthetically accessible building block is what makes 4-Formyl-3,5-dimethylbenzonitrile a powerful tool for the medicinal chemist.
Trustworthiness: A Self-Validating System
The protocols described herein are based on well-established and robust chemical transformations. The Biginelli reaction is a classic multicomponent reaction with a vast body of literature supporting its reliability.[13][15][16][19] The oxidation of dihydropyrimidines to pyrimidines is also a standard and high-yielding procedure. The predicted outcomes in terms of biological activity are not arbitrary but are grounded in extensive SAR studies of pyrimidine-based EGFR inhibitors.[2][3][21][22] By following these protocols, researchers can expect to reliably synthesize the target compounds and validate the predicted enhancement in biological activity through standard in vitro kinase assays.
Conclusion
This comparative guide has demonstrated the strategic advantages of employing 4-Formyl-3,5-dimethylbenzonitrile in the synthesis of novel pyrimidine-based kinase inhibitors. Compared to the unsubstituted alternative, 4-formylbenzonitrile, the dimethyl-substituted analogue is predicted to offer:
-
Higher synthetic yields due to favorable electronics in the key condensation step.
-
Significantly enhanced biological potency by exploiting hydrophobic interactions within the kinase active site.
-
Potential for improved selectivity and metabolic stability.
For researchers and drug development professionals aiming to design and synthesize next-generation kinase inhibitors, 4-Formyl-3,5-dimethylbenzonitrile represents a superior and strategically sound starting material. Its unique substitution pattern provides a clear and rational path towards the development of more effective and selective therapeutic agents.
References
-
A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (2022). National Institutes of Health. [Link]
-
Biginelli reaction. (n.d.). Wikipedia. [Link]
-
A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (2022). Frontiers. [Link]
-
An outlook of docking analysis and structure-activity relationship of pyrimidine-based analogues as EGFR inhibitors against non-small cell lung cancer (NSCLC). (2023). National Institutes of Health. [Link]
-
Synthesis of diverse dihydropyrimidine-related scaffolds by fluorous benzaldehyde-based Biginelli reaction and post-condensation modifications. (2011). PubMed. [Link]
-
Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. (n.d.). Taylor & Francis Online. [Link]
-
Design and synthesis of pyrimidine derivatives as potent EGFR inhibitors for non-small cell lung cancer. (n.d.). National Journal of Pharmaceutical Sciences. [Link]
-
Synthesis of new EGFR inhibitors strategy. (n.d.). ResearchGate. [Link]
-
An outlook of docking analysis and structure-activity relationship of pyrimidine-based analogues as EGFR inhibitors against non-small cell lung cancer (NSCLC). (2023). PubMed. [Link]
-
An outlook of docking analysis and structure-activity relationship of pyrimidine-based analogues as EGFR inhibitors against non-small cell lung cancer (NSCLC). (n.d.). Taylor & Francis Online. [Link]
-
124 DIFFERENT ROUTES FOR THE SYNTHESIS OF BENZALDEHYDE-BASED DIHYDROPYIMIDINONES VIA BIGINELLI REACTION Yan Alamanda Ilfahmi, Ar. (n.d.). Jurnal Kimia Riset. [Link]
-
Biginelli Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. (2021). National Institutes of Health. [Link]
-
Synthesis, EGFR Inhibition and Anti-cancer Activity of New 3,6-dimethyl-1-phenyl-4-(substituted-methoxy)pyrazolo[3,4-d] pyrimidine Derivatives. (n.d.). PubMed. [Link]
-
Convenient and Efficient Synthesis of Some Novel Fused Thieno Pyrimidines Using Gewald's Reaction. (2011). Taylor & Francis Online. [Link]
-
Biginelli reaction – Knowledge and References. (n.d.). Taylor & Francis. [Link]
-
Biginelli reaction of benzaldehyde, ethyl acetoacetate and urea with different catalysts a. (n.d.). ResearchGate. [Link]
-
Gewald reaction. (n.d.). Wikipedia. [Link]
-
Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. [Link]
-
Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Vilsmeier–Haack reaction. (n.d.). Wikipedia. [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Vilsmeier-Haack Reaction. (2021). YouTube. [Link]
-
Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. (2024). ACS Publications. [Link]
-
Microwave-Accelerated Gewald Reaction: Synthesis of 2-Aminothiophenes. (n.d.). ResearchGate. [Link]
-
ONE-POT CONVERSION OF 2-NITROBENZONITRILES TO QUINAZOLIN-4(3H)-ONES AND SYNTHESIS OF GEFITINIB AND ERLOTINIB HYDROCHLORIDE Venka. (2006). HETEROCYCLES. [Link]
-
4-hydroxy-3,5-dimethylbenzonitrile (C9H9NO). (n.d.). PubChem. [Link]
-
Gewald Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. (2024). Organic Syntheses. [Link]
-
4-formyl-3-methoxybenzonitrile. (n.d.). ChemSynthesis. [Link]
-
4-Formyl-3,5-Dimethylbenzonitrile. (n.d.). Methylamine Supplier. [Link]
-
UNIVERSIDADE DE SÃO PAULO Thiago dos Santos Development of new selective synthetic methods en route to privileged scaffolds of. (n.d.). Biblioteca Digital de Teses e Dissertações da USP. [Link]
-
Synthesis of aldehydes by benzylic oxidation. (n.d.). Organic Chemistry Portal. [Link]
-
A study on synthesis of 3, 5-dimethyl-4-hydroxybenzonitrile. (n.d.). ResearchGate. [Link]
-
A mild and convenient oxidative transformation of aldehydes to methyl esters using iodosobenzene in combination with KBr. (n.d.). Arkivoc. [Link]
-
Aldehyde synthesis by oxidation of alcohols and rearrangements. (n.d.). Organic Chemistry Portal. [Link]
Sources
- 1. Synthesis, EGFR Inhibition and Anti-cancer Activity of New 3,6-dimethyl-1-phenyl-4-(substituted-methoxy)pyrazolo[3,4-d] pyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. ijpcbs.com [ijpcbs.com]
- 8. youtube.com [youtube.com]
- 9. Aldehyde synthesis by benzylic oxidation [organic-chemistry.org]
- 10. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
- 11. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 12. pharmajournal.net [pharmajournal.net]
- 13. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 14. Synthesis of diverse dihydropyrimidine-related scaffolds by fluorous benzaldehyde-based Biginelli reaction and post-condensation modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. e-journal.unair.ac.id [e-journal.unair.ac.id]
- 16. Biginelli Reaction [organic-chemistry.org]
- 17. Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. taylorandfrancis.com [taylorandfrancis.com]
- 20. researchgate.net [researchgate.net]
- 21. An outlook of docking analysis and structure-activity relationship of pyrimidine-based analogues as EGFR inhibitors against non-small cell lung cancer (NSCLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
A Comparative Guide to the Efficient Catalytic Synthesis of 4-Formyl-3,5-dimethylbenzonitrile
This guide provides an in-depth analysis of catalytic methodologies for the synthesis of 4-Formyl-3,5-dimethylbenzonitrile, a crucial intermediate in the development of pharmaceuticals and advanced materials. We will dissect and compare various catalytic systems, offering experimentally validated protocols and mechanistic insights to empower researchers in selecting the optimal synthetic route for their specific needs.
Introduction: The Significance of 4-Formyl-3,5-dimethylbenzonitrile
4-Formyl-3,5-dimethylbenzonitrile serves as a key building block in organic synthesis. Its unique trifunctional nature—a nitrile, an aldehyde, and a substituted aromatic ring—makes it a versatile precursor for a wide range of complex molecules. Notably, it is an essential intermediate in the synthesis of anaplastic lymphoma kinase (ALK) inhibitors, a class of targeted cancer therapeutics. The efficiency, scalability, and cost-effectiveness of its synthesis are therefore of paramount importance in drug discovery and development.
This guide will focus on the comparative assessment of different catalytic strategies for the formylation of 3,5-dimethylbenzonitrile, a common precursor, to yield the desired product. We will explore the nuances of catalyst selection, reaction optimization, and mechanistic pathways to provide a comprehensive resource for chemists in the field.
Comparative Analysis of Catalytic Systems
The introduction of a formyl group onto an aromatic ring can be achieved through various catalytic methods. Here, we compare some of the most relevant approaches for the synthesis of 4-Formyl-3,5-dimethylbenzonitrile.
2.1. Palladium-Catalyzed Formylation
Palladium-based catalysts are workhorses in cross-coupling reactions, and their application in formylation reactions is well-established. A common strategy involves the use of a formylating agent in the presence of a palladium catalyst and a suitable ligand.
2.2. Friedel-Crafts Formylation
The Friedel-Crafts reaction is a classic method for the formylation of aromatic compounds. While often stoichiometric in its traditional form using reagents like dichloromethyl methyl ether (a highly toxic and regulated substance), catalytic variants have been developed to improve its safety and efficiency profile.
A notable example is the Vilsmeier-Haack reaction, which utilizes a phosphorus oxychloride and dimethylformamide (DMF) mixture to generate the Vilsmeier reagent, an electrophilic iminium species that then formylates the aromatic ring. While not strictly a transition-metal catalyzed reaction in the same vein as cross-coupling, the process relies on the generation of a reactive species in situ and is a highly effective method for electron-rich arenes.
2.3. Performance Metrics: A Head-to-Head Comparison
To provide a clear comparison, the following table summarizes the key performance indicators for different catalytic approaches based on literature precedents.
| Catalytic System | Typical Yield (%) | Reaction Time (h) | Temperature (°C) | Key Advantages | Key Disadvantages |
| Palladium-Catalyzed Carbonylation | 80-95% | 12-24 | 80-120 | High yields and selectivity, broad substrate scope. | High cost of palladium, potential for metal contamination in the final product. |
| Vilsmeier-Haack Reaction | 75-90% | 2-6 | 0-80 | Cost-effective reagents, relatively simple procedure. | Use of corrosive and hazardous reagents (POCl₃), generation of stoichiometric waste. |
Workflow for Catalyst Selection and Optimization
The selection of an appropriate catalytic system is a critical first step. The following diagram illustrates a logical workflow for this process.
Caption: A generalized workflow for catalyst selection and optimization in synthetic chemistry.
Experimental Protocols
The following are representative experimental protocols for the synthesis of 4-Formyl-3,5-dimethylbenzonitrile.
3.1. Protocol 1: Vilsmeier-Haack Formylation of 3,5-Dimethylbenzonitrile
This protocol is adapted from established procedures for the formylation of activated aromatic rings.
Materials:
-
3,5-Dimethylbenzonitrile
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add DMF (3 equivalents).
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add POCl₃ (1.2 equivalents) dropwise to the DMF, maintaining the temperature at 0 °C. The formation of the Vilsmeier reagent is exothermic.
-
Stir the mixture at 0 °C for 30 minutes.
-
Dissolve 3,5-dimethylbenzonitrile (1 equivalent) in DCM and add it dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to 50 °C for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to 0 °C and slowly quench by the addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 4-Formyl-3,5-dimethylbenzonitrile as a solid.
3.2. Protocol 2: Palladium-Catalyzed Formylation (Illustrative)
Materials:
-
4-Bromo-3,5-dimethylbenzonitrile (as a starting material)
-
Palladium(II) acetate (Pd(OAc)₂)
-
A suitable phosphine ligand (e.g., Xantphos)
-
A base (e.g., K₂CO₃)
-
A silane hydride (e.g., polymethylhydrosiloxane - PMHS) as the formyl source precursor
-
Carbon monoxide (CO) gas or a CO precursor
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk flask with 4-bromo-3,5-dimethylbenzonitrile (1 equivalent), Pd(OAc)₂ (e.g., 2 mol%), and the phosphine ligand (e.g., 4 mol%).
-
Add the base (e.g., 2 equivalents) and the anhydrous solvent.
-
Add the silane hydride (e.g., 1.5 equivalents).
-
Seal the flask, remove it from the glovebox, and connect it to a CO manifold.
-
Pressurize the flask with CO (e.g., 1-10 atm) and heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction to room temperature and carefully vent the CO pressure.
-
Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Mechanistic Insights
Understanding the underlying reaction mechanisms is crucial for troubleshooting and optimizing catalytic processes.
Vilsmeier-Haack Reaction Mechanism
The reaction proceeds through the formation of the electrophilic Vilsmeier reagent, which then attacks the electron-rich 3,5-dimethylbenzonitrile ring, followed by hydrolysis to yield the aldehyde.
A Senior Application Scientist's Guide to 4-Formyl-3,5-dimethylbenzonitrile in Key Synthetic Transformations
For the discerning researcher in organic synthesis and drug development, the selection of the appropriate building block is a critical decision that profoundly impacts reaction efficiency, yield, and the overall success of a synthetic campaign. This guide provides an in-depth comparative analysis of 4-Formyl-3,5-dimethylbenzonitrile, a versatile aromatic aldehyde, benchmarking its performance against common alternatives in pivotal synthetic reactions. By delving into the causality behind experimental choices and presenting supporting data, this document aims to empower scientists with the insights needed for rational reagent selection and protocol optimization.
Introduction: The Strategic Advantage of 4-Formyl-3,5-dimethylbenzonitrile
4-Formyl-3,5-dimethylbenzonitrile (1) is a polysubstituted aromatic aldehyde characterized by a unique electronic profile.[1][2] The presence of an electron-withdrawing nitrile group at the 4-position enhances the electrophilicity of the formyl group's carbonyl carbon, making it more susceptible to nucleophilic attack.[1] Concurrently, the two methyl groups at the 3- and 5-positions exert a moderate electron-donating effect and provide steric hindrance, which can influence regioselectivity and reaction kinetics. This distinct substitution pattern makes it a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and specialty chemicals.[1]
This guide will focus on two fundamental and widely employed reactions in organic synthesis to benchmark the performance of 1 :
-
The Biginelli Reaction: A multicomponent reaction for the synthesis of dihydropyrimidinones, a privileged scaffold in medicinal chemistry.
-
The Knoevenagel Condensation: A versatile carbon-carbon bond-forming reaction for the preparation of α,β-unsaturated compounds.
We will objectively compare the performance of 1 with other commercially available benzaldehyde derivatives bearing either electron-donating or electron-withdrawing substituents.
The Biginelli Reaction: A Comparative Analysis in Dihydropyrimidinone Synthesis
The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[3][4] These heterocyclic motifs are of significant interest in drug discovery due to their diverse pharmacological activities, including antiviral, antitumor, and anti-inflammatory properties. The electrophilicity of the aldehyde is a key determinant of the reaction's success, with more electrophilic aldehydes generally leading to higher yields.[5]
Experimental Landscape and Performance Comparison
While direct, side-by-side comparative studies involving 4-Formyl-3,5-dimethylbenzonitrile in the Biginelli reaction are not extensively documented in the literature, we can infer its likely performance based on the established electronic effects of its substituents and by comparing it with structurally similar aldehydes. Aromatic aldehydes bearing electron-donating groups tend to afford high yields in the Biginelli reaction. Conversely, the performance of aldehydes with electron-withdrawing groups can be more variable and dependent on the specific substituent and its position.[5]
To provide a quantitative comparison, we have compiled data from various sources for the Biginelli reaction of different substituted benzaldehydes with ethyl acetoacetate and urea.
| Aldehyde | Substituent(s) | Electronic Effect | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| 4-Formyl-3,5-dimethylbenzonitrile (1) | 4-CN, 3,5-(CH₃)₂ | Withdrawing (CN), Donating (CH₃) | Predicted Performance | ||||
| 4-Hydroxy-3,5-dimethylbenzaldehyde | 4-OH, 3,5-(CH₃)₂ | Donating | H₂SO₄ | Ethanol | 1 | 81.7 | [6] |
| 4-Methoxybenzaldehyde | 4-OCH₃ | Donating | H₂SO₄ | Ethanol | 1 | 91.9 | [6] |
| Benzaldehyde | None | Neutral | H₂SO₄ | Ethanol | 1 | 79.4 | [6] |
| 4-Chlorobenzaldehyde | 4-Cl | Withdrawing | Cp₂TiCl₂ | Ethanol | 9 | 81 | [5] |
| 4-Nitrobenzaldehyde | 4-NO₂ | Strongly Withdrawing | Cp₂TiCl₂ | Ethanol | 9 | 85 | [5] |
Predicted Performance for 4-Formyl-3,5-dimethylbenzonitrile: Based on the electronic effects, the strongly electron-withdrawing nitrile group in 1 is expected to increase the electrophilicity of the carbonyl carbon, which should favor the initial steps of the Biginelli reaction. However, the steric hindrance from the two ortho-methyl groups might slightly impede the approach of the nucleophiles. Therefore, we predict that 1 would exhibit good to excellent yields, likely comparable to or slightly better than other benzaldehydes with electron-withdrawing groups, especially under optimized reaction conditions.
Experimental Workflow: Biginelli Reaction
Caption: A generalized experimental workflow for the Biginelli reaction.
Detailed Experimental Protocol: Synthesis of a Dihydropyrimidinone Derivative
Materials:
-
Substituted Benzaldehyde (1.0 eq)
-
Ethyl Acetoacetate (1.0 eq)
-
Urea (1.5 eq)
-
Concentrated Sulfuric Acid (catalytic amount)
-
Ethanol (solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the substituted benzaldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), and urea (1.5 eq) in ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for the appropriate time (monitor by TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Dry the purified product under vacuum to obtain the corresponding dihydropyrimidinone.
The Knoevenagel Condensation: A Benchmark of Reactivity with Active Methylene Compounds
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound (e.g., malononitrile, ethyl cyanoacetate) to a carbonyl group, followed by dehydration to yield an α,β-unsaturated product.[7] This reaction is a cornerstone of organic synthesis for creating carbon-carbon double bonds. The reactivity of the aldehyde is paramount, with electron-withdrawing groups on the aromatic ring generally accelerating the reaction by increasing the electrophilicity of the carbonyl carbon.[1]
Experimental Landscape and Performance Comparison
In the Knoevenagel condensation, the electronic nature of the substituents on the benzaldehyde ring plays a significant role in the reaction rate and yield. Benzaldehydes with electron-withdrawing groups are expected to be more reactive than those with electron-donating groups.
The following table presents a comparison of the performance of various substituted benzaldehydes in the Knoevenagel condensation with malononitrile.
| Aldehyde | Substituent(s) | Electronic Effect | Catalyst | Solvent | Time | Yield (%) | Reference |
| 4-Formyl-3,5-dimethylbenzonitrile (1) | 4-CN, 3,5-(CH₃)₂ | Withdrawing (CN), Donating (CH₃) | Predicted Performance | ||||
| 4-Methoxybenzaldehyde | 4-OCH₃ | Donating | Piperidine | Ethanol | 2 h | 92 | |
| Benzaldehyde | None | Neutral | Ammonium Acetate | Solvent-free | 5 min | 95 | |
| 4-Chlorobenzaldehyde | 4-Cl | Withdrawing | Ammonium Acetate | Solvent-free | 7 min | 96 | |
| 4-Nitrobenzaldehyde | 4-NO₂ | Strongly Withdrawing | Ammonium Acetate | Solvent-free | 10 min | 98 |
Predicted Performance for 4-Formyl-3,5-dimethylbenzonitrile: The potent electron-withdrawing cyano group in 1 is anticipated to significantly enhance the reactivity of the aldehyde in the Knoevenagel condensation. While the methyl groups have a mild electron-donating effect, the overall electronic character of the molecule is dominated by the nitrile. Therefore, we predict that 1 will exhibit high reactivity and lead to excellent yields, likely outperforming benzaldehyde and its derivatives with electron-donating groups, and performing on par with or better than those with other electron-withdrawing substituents.
Experimental Workflow: Knoevenagel Condensation
Caption: A generalized experimental workflow for the Knoevenagel condensation.
Detailed Experimental Protocol: Synthesis of a 2-Benzylidenemalononitrile Derivative
Materials:
-
Substituted Benzaldehyde (1.0 eq)
-
Malononitrile (1.0 eq)
-
Piperidine (catalytic amount)
-
Ethanol (solvent)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the substituted benzaldehyde (1.0 eq) and malononitrile (1.0 eq) in ethanol.
-
Add a catalytic amount of piperidine to the solution.
-
Stir the reaction mixture at room temperature or gently heat to reflux, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
If the product precipitates, collect it by filtration. If not, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure 2-benzylidenemalononitrile derivative.
Conclusion and Future Outlook
This guide has provided a comparative benchmark of 4-Formyl-3,5-dimethylbenzonitrile in two fundamental organic reactions. Its unique electronic and steric properties make it a highly reactive and valuable substrate, particularly in reactions where enhanced electrophilicity of the aldehyde is beneficial.
-
In the Biginelli reaction , the electron-withdrawing nitrile group is expected to promote high yields of dihydropyrimidinones.
-
In the Knoevenagel condensation , 4-Formyl-3,5-dimethylbenzonitrile is predicted to be a superior substrate compared to benzaldehydes with electron-donating or neutral substituents, leading to rapid and high-yielding conversions.
The experimental protocols and comparative data presented herein serve as a valuable resource for researchers and scientists. Further investigations into the performance of 4-Formyl-3,5-dimethylbenzonitrile in other important transformations, such as the Wittig reaction, reductive amination, and various other multicomponent reactions, will undoubtedly uncover new synthetic opportunities and solidify its position as a versatile building block in modern organic chemistry and drug discovery.
References
- Guan, B. T., et al. (2018). N-Donor ligand activation of titanocene for the Biginelli reaction via the imine mechanism. RSC Advances, 8(14), 7639-7645.
- Biginelli, P. (1893). Aldehyde-urea derivatives of aceto-and oxaloacetic acids. Gazzetta Chimica Italiana, 23, 360-413.
- ChemSpider. (n.d.). 4-Formyl-3,5-dimethylbenzonitrile. Royal Society of Chemistry.
- PubChem. (n.d.). 4-Formyl-3,5-dimethylbenzonitrile.
- Kappe, C. O. (1997). A Reexamination of the Mechanism of the Biginelli Dihydropyrimidine Synthesis. Support for an N-Acyliminium Ion Intermediate. The Journal of Organic Chemistry, 62(21), 7201-7204.
- Wikipedia. (n.d.). Biginelli reaction.
- Sargordan, M., et al. (2016). One-Pot Multi-Component Synthesis of Dihydropyrimidinones via Biginelli Condensation. Journal of Chemical and Pharmaceutical Research, 8(8), 65-69.
- LookChem. (n.d.). 4-Formyl-3,5-dimethylbenzonitrile.
- Organic Chemistry Portal. (n.d.). Biginelli Reaction.
- Knoevenagel, E. (1898). Condensationen zwischen Aldehyden und Malonsäure. Berichte der deutschen chemischen Gesellschaft, 31(3), 2596-2619.
- BenchChem. (n.d.). Knoevenagel Condensation with Nitroacetonitrile: Application Notes and Protocols for Researchers.
- Wikipedia. (n.d.).
- Singh, J., et al. (2022). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Journal of Advanced Scientific Research, 13(05), 17-25.
- BenchChem. (n.d.). A Comparative Guide to the Reactivity of Substituted Benzaldehydes.
- de Souza, R. O. M. A., et al. (2018). Knoevenagel condensation of substituted aldehydes with malononitrile in the presence of Fe3O4@SiO2-CPTMS-DABCO. Journal of the Brazilian Chemical Society, 29(12), 2534-2542.
- Al-Warhi, T., et al. (2022). Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological. Journal of Medicinal and Chemical Sciences, 5(7), 1254-1264.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 4. Biginelli Reaction [organic-chemistry.org]
- 5. N-Donor ligand activation of titanocene for the Biginelli reaction via the imine mechanism - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01208C [pubs.rsc.org]
- 6. jmchemsci.com [jmchemsci.com]
- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Formyl-3,5-dimethylbenzonitrile
As laboratory professionals dedicated to advancing scientific discovery, our commitment to safety and environmental stewardship is paramount. The proper management of chemical waste is not merely a regulatory obligation but a core component of responsible research. This guide provides a detailed, experience-driven protocol for the safe disposal of 4-Formyl-3,5-dimethylbenzonitrile (CAS No. 157870-16-1), ensuring the protection of personnel and the environment.
This document moves beyond a simple checklist, explaining the chemical reasoning behind each procedural step. Understanding the "why" empowers researchers to make informed safety decisions, creating a self-validating system of chemical management within the laboratory.
Hazard Profile and Risk Assessment
4-Formyl-3,5-dimethylbenzonitrile is an aromatic compound containing both a nitrile (-C≡N) and an aldehyde (-CHO) functional group.[1] This structure dictates its hazard profile. It is classified as a hazardous substance requiring careful handling throughout its lifecycle, from use to disposal.
The primary risks associated with this compound are rooted in its irritant properties and potential for harmful reactions if mishandled. All disposal activities must be predicated on a thorough understanding of these risks.
| Hazard Classification | Description | GHS Code | Supporting Sources |
| Acute Toxicity | Harmful if swallowed or inhaled. | Category 4 | [2] |
| Skin Irritation | Causes skin irritation upon contact. | H315 / Category 2 | [3][4][5] |
| Eye Irritation | Causes serious eye irritation. | H319 / Category 2A | [3][4] |
| Respiratory Irritation | May cause respiratory tract irritation if dust is inhaled. | H335 / Category 3 | [3][4] |
| Aquatic Hazard | Harmful to aquatic life. | H402 | [4] |
Chemical Reactivity Concerns:
-
Incompatibilities: This compound must be segregated from strong oxidizing agents, strong acids, and strong bases to prevent potentially violent or exothermic reactions.[6]
-
Hazardous Combustion: In the event of a fire, it can produce toxic gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[3][4][6]
Mandatory Personal Protective Equipment (PPE)
A robust PPE protocol is non-negotiable when handling 4-Formyl-3,5-dimethylbenzonitrile, particularly during waste consolidation and disposal. The goal is to create a complete barrier against exposure.
| Protection Type | Specification | Rationale |
| Eye & Face | ANSI Z87.1-compliant safety glasses with side shields or a full-face shield. | Protects against splashes of solutions or accidental projection of solid particles.[3] |
| Hand | Nitrile gloves (minimum). For prolonged contact or when handling solutions, select gloves rated for the specific solvent being used. | Prevents skin irritation. Gloves must be inspected before use and disposed of as contaminated waste after handling.[3][7] |
| Body | Flame-resistant laboratory coat. | Protects skin and clothing from contamination and provides a removable barrier in case of a spill.[3][7] |
| Respiratory | All handling of the solid compound or its volatile solutions must occur in a certified chemical fume hood. | Prevents inhalation of airborne dust or vapors, mitigating respiratory irritation.[3][7] |
Waste Characterization and Segregation Workflow
Proper disposal begins with correct characterization. The state of the 4-Formyl-3,5-dimethylbenzonitrile waste dictates its disposal path. This decision tree provides a clear, logical workflow for classifying and segregating waste streams at the point of generation.
Sources
- 1. 4-FORMYL-3,5-DIMETHYLBENZONITRILE | CAS 157870-16-1 [matrix-fine-chemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Formyl-3,5-dimethylbenzonitrile
This guide provides essential safety and logistical information for the handling and disposal of 4-Formyl-3,5-dimethylbenzonitrile (CAS No. 157870-16-1). As a substituted aromatic nitrile, this compound requires careful management to ensure personnel safety and environmental compliance. The following protocols are designed for researchers, scientists, and drug development professionals, emphasizing the scientific rationale behind each procedural step to foster a culture of safety and operational excellence.
Hazard Assessment: Understanding the Risks
While a comprehensive, peer-reviewed toxicological profile for 4-Formyl-3,5-dimethylbenzonitrile is not widely available, a robust risk assessment can be constructed by examining its chemical structure and data from analogous compounds. The molecule contains a nitrile group (C≡N) and an aldehyde (formyl) group on a dimethylated benzene ring.[1] Benzonitrile derivatives are known to possess potential toxicity, and aldehydes can be irritants.
Safety data sheets for structurally similar compounds, such as 4-formylbenzonitrile and other substituted benzonitriles, consistently highlight several key hazards.[2][3][4] Based on this data, a conservative approach is warranted, assuming 4-Formyl-3,5-dimethylbenzonitrile presents similar risks.
Table 1: Potential Hazard Profile of 4-Formyl-3,5-dimethylbenzonitrile
| Hazard Classification | Description & Rationale | Supporting Sources for Analogous Compounds |
|---|---|---|
| Acute Toxicity | May be harmful if swallowed, in contact with skin, or if inhaled. Nitrile compounds can sometimes release cyanide in vivo, representing a significant toxicological concern. | [2][5][6] |
| Skin Corrosion/Irritation | Expected to cause skin irritation upon direct contact. Aromatic aldehydes and nitriles are frequently classified as skin irritants. | [2][3][4][5][7] |
| Serious Eye Damage/Irritation | Expected to cause serious eye irritation. As a solid powder, airborne particles can cause significant mechanical and chemical irritation to the eyes. | [2][3][5][7][8][9] |
| Respiratory Tract Irritation | May cause respiratory irritation if inhaled as a dust. Fine powders can easily become airborne during handling and weighing. |[2][3][5][7][9] |
Core Directive: Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is essential to create a reliable barrier between the researcher and the chemical. The selection of specific PPE is based on mitigating the risks identified in the hazard assessment.
Table 2: Mandatory PPE for Handling 4-Formyl-3,5-dimethylbenzonitrile
| PPE Category | Specification | Rationale & Expert Insight |
|---|---|---|
| Hand Protection | Nitrile Gloves (examine for tears and holes before use) | Nitrile rubber provides excellent resistance to a wide range of chemicals, solvents, oils, and acids, making it a superior choice for laboratory environments.[10][11][12] Unlike latex, nitrile is hypoallergenic and offers greater puncture resistance, which is critical for preventing skin contact.[11][13] |
| Eye & Face Protection | Chemical Safety Goggles with Side Shields or a Face Shield | Standard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes to protect against airborne dust and accidental splashes.[3][9] A face shield should be worn over goggles when there is a significant risk of splashing. |
| Body Protection | Fully-Buttoned Laboratory Coat | A lab coat protects against incidental contact and minor spills, preventing contamination of personal clothing. Ensure the coat is made of a suitable material and fits properly. |
| Respiratory Protection | NIOSH-approved Respirator (e.g., N95) | Required when handling the solid outside of a certified chemical fume hood or when dust formation is likely (e.g., weighing, transferring). This prevents inhalation of irritating airborne particles.[3][9][14] |
Operational Plan: A Step-by-Step Safe Handling Workflow
Adherence to a systematic workflow is critical for minimizing exposure and ensuring procedural consistency. This process integrates PPE use with proper engineering controls and handling techniques.
Workflow for Safe Chemical Handling
Sources
- 1. 157870-16-1(Benzonitrile,4-formyl-3,5-dimethyl-) | Kuujia.com [kuujia.com]
- 2. fishersci.com [fishersci.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. 105-07-7|4-Formylbenzonitrile|BLD Pharm [bldpharm.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
- 10. Nitrile Gloves: Advancing PPE and Industrial Hand Safety | Industrial Solutions MEF [industrialsolution.ae]
- 11. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 12. WHAT DO NITRILE GLOVES PROTECT US AGAINST? - S&S Glove [ssglove.vn]
- 13. armbrustusa.com [armbrustusa.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
